6-(Trifluoromethoxy)quinolin-4-amine
Description
Propriétés
IUPAC Name |
6-(trifluoromethoxy)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFPUZKVCMQYIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591981 | |
| Record name | 6-(Trifluoromethoxy)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874880-25-8 | |
| Record name | 6-(Trifluoromethoxy)-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874880-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethoxy)quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 874880-25-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethoxy)quinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible and efficient synthetic pathway for 6-(trifluoromethoxy)quinolin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the construction of the quinoline core via the Gould-Jacobs reaction, followed by chlorination and subsequent amination. This guide includes detailed experimental protocols, quantitative data organized in tables for clarity, and visual diagrams of the synthetic pathway and relevant mechanisms to aid in comprehension.
Overview of the Synthetic Pathway
The synthesis of this compound is strategically designed in three key stages:
-
Step 1: Gould-Jacobs Reaction to construct the 4-hydroxyquinoline ring system from 4-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate.
-
Step 2: Chlorination of the resulting 4-hydroxy-6-(trifluoromethoxy)quinoline to the more reactive 4-chloro intermediate using phosphorus oxychloride.
-
Step 3: Amination of 4-chloro-6-(trifluoromethoxy)quinoline to yield the final product, this compound, through a Buchwald-Hartwig amination reaction.
This pathway is illustrated in the diagram below.
An In-depth Technical Guide on the Physicochemical Properties of 6-(Trifluoromethoxy)quinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-(Trifluoromethoxy)quinolin-4-amine. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for the closely related analog, 4-Amino-6-(trifluoromethyl)quinoline, to provide valuable comparative insights. Furthermore, detailed, representative experimental protocols for determining key physicochemical parameters are presented, alongside a discussion of the potential biological significance of aminoquinoline derivatives, illustrated with a representative signaling pathway. This document aims to serve as a foundational resource for researchers engaged in the development of novel therapeutics and other applications involving this class of compounds.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available and predicted data for this compound and its trifluoromethyl analog.
Quantitative Data Summary
The following tables summarize the key physicochemical parameters. It is important to note that much of the data for the target compound, this compound, is based on computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₇F₃N₂O | PubChem[1] |
| Molecular Weight | 228.17 g/mol | PubChem[1] |
| XlogP (Predicted) | 2.8 | PubChem[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Table 2: Physicochemical Properties of the Analog, 4-Amino-6-(trifluoromethyl)quinoline
| Property | Value | Source |
| Molecular Formula | C₁₀H₇F₃N₂ | ChemicalBook |
| Molecular Weight | 212.17 g/mol | ChemicalBook |
| Melting Point | 202-204°C | ChemicalBook |
| Boiling Point (Predicted) | 329.7±37.0 °C | ChemicalBook |
| Density (Predicted) | 1.390±0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 7.90±0.50 | ChemicalBook |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of aromatic amines like this compound.
Determination of Aqueous Solubility
A common method for determining aqueous solubility is the shake-flask method, which is considered the gold standard.
Protocol:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid material from the supernatant.
-
Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed in units such as mg/L or µg/mL.
References
6-(Trifluoromethoxy)quinolin-4-amine CAS number and structure
An In-depth Technical Guide to 6-(Trifluoromethoxy)quinolin-4-amine and Related Analogs for Researchers and Drug Development Professionals.
Abstract
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The quinolin-4-amine scaffold, in particular, is of significant interest due to its prevalence in antimalarial and anticancer drugs. The introduction of a trifluoromethoxy group at the 6-position is anticipated to modulate the physicochemical and pharmacological properties of the parent amine, potentially enhancing its efficacy, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of this compound, including its chemical identity and structure. Due to the limited publicly available data on this specific analog, this guide also explores the synthesis, biological activities, and experimental protocols of closely related substituted quinolin-4-amines to provide a valuable resource for researchers in the field.
Chemical Identity and Structure
While specific experimental data for this compound is sparse in peer-reviewed literature, its chemical identity can be defined based on its constituent parts.
CAS Number and Molecular Structure
A definitive CAS number for this compound is not readily found in major chemical databases. However, based on its nomenclature, the molecular structure can be confidently determined.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H7F3N2O | PubChem |
| Molecular Weight | 228.17 g/mol | PubChem |
| SMILES | C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)N | PubChem[1] |
| InChI | InChI=1S/C10H7F3N2O/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-5H,(H2,14,15) | PubChem[1] |
| Predicted XlogP | 2.8 | PubChem[1] |
The structure consists of a quinoline ring system with an amine group at the 4-position and a trifluoromethoxy group at the 6-position. The trifluoromethoxy group is a well-known bioisostere of the methoxy group, often introduced to increase lipophilicity and block metabolic oxidation.
Structural Analogs
The broader family of quinoline derivatives has been extensively studied. Understanding the properties of structurally similar compounds can provide insights into the potential characteristics of this compound.
Table 2: Comparison of Related Quinoline Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
| 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 31009-34-4 | C10H5F4NO | 6-fluoro, 4-hydroxy, 2-trifluoromethyl substituents.[2] |
| 6-(Trifluoromethoxy)-3-quinolinamine | 1051372-65-6 | C10H7F3N2O | Isomeric amine at the 3-position.[3] |
| 4-Amino-6-(trifluoromethyl)quinoline | 247113-89-9 | C10H7F3N2 | 6-trifluoromethyl instead of 6-trifluoromethoxy.[4] |
| 6-(Trifluoromethoxy)-4-quinolinol | 175203-87-9 | C10H6F3NO2 | 4-hydroxyl instead of 4-amino.[5] |
Synthesis and Experimental Protocols
The synthesis of this compound would likely follow established methods for the preparation of 4-aminoquinolines, which typically involve the nucleophilic substitution of a 4-chloroquinoline precursor.
General Synthesis Workflow
A plausible synthetic route would start from a commercially available or synthesized 6-(trifluoromethoxy)-4-chloroquinoline. This intermediate would then be subjected to amination to introduce the 4-amino group.
Caption: General synthetic workflow for 4-aminoquinolines.
Example Experimental Protocol: Synthesis of 4-Aminoquinoline Derivatives
The following is a representative protocol for the synthesis of 4-aminoquinoline derivatives from a 4-chloroquinoline precursor, which could be adapted for the synthesis of the title compound.
Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine [6]
-
Reaction Setup: A mixture of 7-chloro-4-chloroquinoline (1.0 g, 5.05 mmol) and N,N-dimethylethylenediamine (5.0 mL, 45.45 mmol) is prepared in a round-bottom flask.
-
Reaction Conditions: The reaction mixture is heated to reflux at 120°C for 4 hours.
-
Work-up: After cooling to room temperature, the excess amine is removed under reduced pressure. The resulting residue is dissolved in chloroform (50 mL) and washed with a 10% aqueous sodium hydroxide solution (3 x 20 mL) followed by water (3 x 20 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a chloroform-methanol gradient to yield the pure product.
Biological Activity and Potential Applications
Quinoline derivatives exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[7][8] The specific biological profile of this compound has not been extensively reported, but inferences can be drawn from related compounds.
Anticancer and Antimalarial Potential
The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs like chloroquine.[8] Modifications to this scaffold have also led to the development of potent anticancer agents. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, is a common strategy in medicinal chemistry to enhance drug-like properties.
Structure-Activity Relationships (SAR)
The biological activity of quinoline derivatives is highly dependent on the substitution pattern. For instance, in a series of styrylquinolines, the presence of a trifluoromethyl group on a connected phenyl ring was shown to improve metabolic stability. In some cases, chloro and fluoro substitutions at the 6-position have been shown to enhance antiplasmodial activity.[9]
Caption: Structure-activity relationship concept for quinolin-4-amines.
Conclusion
This compound represents a potentially valuable, yet underexplored, molecule in the vast chemical space of quinoline derivatives. While direct experimental data remains limited, this guide provides a framework for its synthesis and potential biological evaluation based on established knowledge of related compounds. The unique properties conferred by the trifluoromethoxy group make this compound an attractive target for future research in the development of novel therapeutic agents. Further investigation is warranted to fully elucidate its pharmacological profile and potential applications in medicine.
References
- 1. PubChemLite - this compound (C10H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 2. ossila.com [ossila.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-AMINO-6-(TRIFLUOROMETHYL)QUINOLINE CAS#: 247113-89-9 [amp.chemicalbook.com]
- 5. 6-(Trifluoromethoxy)-4-quinolinol | C10H6F3NO2 | CID 2775104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Approaches for 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthetic methodologies, and potential biological significance of 6-(Trifluoromethoxy)quinolin-4-amine. Given the interest in quinoline derivatives for drug discovery, this document aims to serve as a valuable resource for researchers in medicinal chemistry and related fields.
Commercial Availability
Direct, off-the-shelf commercial availability of this compound is limited. However, several chemical suppliers offer structurally similar compounds, which may serve as starting materials or reference compounds. For the target compound, a custom synthesis request to these or other specialized suppliers is likely necessary.
Below is a summary of commercially available, closely related quinoline derivatives.
| Compound Name | CAS Number | Supplier(s) | Notes |
| 6-(Trifluoromethoxy)quinolin-5-amine | 1133115-85-1 | ChemicalBook, P212121 Store | Isomer of the target compound.[1][2] |
| 4-Amino-6-(trifluoromethyl)quinoline | Not specified | Chem-Impex | Features a trifluoromethyl group instead of trifluoromethoxy.[3][4] |
| 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 31009-34-4 | Ossila | A fluorinated building block for quinoline synthesis.[5] |
| 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline | Not specified | Chem-Impex | A chlorinated building block for quinoline synthesis.[6] |
| 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline | 223439-02-9 | EvitaChem | Lacks the 4-amino group. |
Synthetic Protocols
The synthesis of this compound would likely follow established methods for the preparation of 4-aminoquinoline derivatives. A common and effective method is the nucleophilic aromatic substitution (SNAr) of a corresponding 4-chloroquinoline with an amine.
General Synthetic Procedure for 4-Aminoquinoline Derivatives
A general and widely used method for the synthesis of 4-aminoquinoline derivatives involves the reaction of a 4-chloro-quinoline with an appropriate amine.[7] This approach can be adapted for the synthesis of the target compound.
Experimental Protocol:
-
Reaction Setup: A mixture of the starting 4-chloro-6-(trifluoromethoxy)quinoline (1.0 equivalent) and the desired amine (e.g., ammonia or a protected amine, 2.0-5.0 equivalents) is prepared in a suitable solvent such as ethanol, dioxane, or neat.[7][8]
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 130°C.[7][8] The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The residue is then taken up in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: The organic layer is washed sequentially with an aqueous solution of a weak base (e.g., 5% NaHCO3), water, and brine. The organic layer is then dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 4-aminoquinoline derivative.[7][8]
Synthetic workflow for this compound.
Biological Activity and Potential Signaling Pathways
Antimicrobial Activity: Quinolines, including fluoroquinolones, are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[9] This inhibition leads to bacterial cell death. It is plausible that novel quinoline derivatives could exhibit similar mechanisms.
Antimalarial Activity: The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a notable example.[7] These compounds are thought to interfere with the detoxification of heme in the parasite's food vacuole, leading to a buildup of toxic heme and parasite death. The 8-aminoquinoline class, including primaquine, also shows significant antiplasmodial activity.[10][11]
Anticancer Activity: Several 4-aminoquinoline derivatives have demonstrated cytotoxic effects on various cancer cell lines.[7] The mechanisms can be diverse, including the inhibition of kinases, interference with G protein-coupled receptors, and effects on cellular transporters. The structural features of the quinoline core and its substituents play a crucial role in their biological activity.[12]
Potential Signaling Pathway Interactions:
Based on the activities of related compounds, this compound could potentially interact with several signaling pathways. For instance, its potential as an anticancer agent might involve the modulation of pathways related to cell proliferation, apoptosis, and angiogenesis.
Potential biological targets and pathways for quinoline derivatives.
References
- 1. store.p212121.com [store.p212121.com]
- 2. 6-(Trifluoromethoxy)quinolin-5-amine | 1133115-85-1 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ossila.com [ossila.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buy 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline (EVT-6471616) | 223439-02-9 [evitachem.com]
A Technical Whitepaper on the Predicted Mechanism of Action of 6-(Trifluoromethoxy)quinolin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Quinoline scaffolds are a cornerstone in medicinal chemistry, recognized for their broad spectrum of pharmacological activities.[1][2] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, is a well-established strategy to enhance metabolic stability, lipophilicity, and target affinity.[3] This whitepaper presents a predictive analysis of the mechanism of action for 6-(trifluoromethoxy)quinolin-4-amine, a molecule combining these key features. Due to the absence of direct experimental data for this specific compound, this analysis is based on a comprehensive review of structurally analogous quinoline and quinazoline derivatives. We predict three primary potential mechanisms of action: 1) inhibition of critical cell signaling kinases such as PI3K/mTOR or EGFR, 2) modulation of ion channels, specifically voltage-gated sodium channels, and 3) induction of apoptosis through DNA interaction or disruption of mitochondrial function. This document outlines the rationale for each predicted mechanism, summarizes relevant quantitative data from related compounds, and proposes a workflow for experimental validation.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development, forming the core of numerous therapeutic agents with activities spanning anticancer, antimalarial, anti-inflammatory, and antimicrobial applications.[1][4][5] The versatility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[1]
The 4-aminoquinoline substructure is particularly noteworthy, famously represented by the antimalarial drug chloroquine and its derivatives, which have also been investigated for their anticancer properties.[6][7] Furthermore, the incorporation of a trifluoromethoxy (-OCF₃) group at the 6-position is a strategic choice. This group can significantly enhance a molecule's potency and pharmacokinetic profile by increasing its metabolic stability and ability to cross cell membranes.[3]
Given this background, this compound emerges as a compound of significant interest. This paper aims to construct a predictive model of its biological activity to guide future research and development efforts.
Predicted Mechanism of Action 1: Kinase Inhibition
A prominent mechanism for quinoline and related heterocyclic compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.
Rationale
Several lines of evidence point towards kinase inhibition as a probable mechanism for this compound:
-
PI3K/mTOR Pathway: Derivatives of trifluoromethyl quinoline have been identified as potential Phosphoinositide 3-kinase (PI3K) inhibitors.[1] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Furthermore, a structurally related compound, a 4-(trifluoromethyl)pyridin-2-amine derivative, has been developed as a potent pan-class I PI3K/mTOR inhibitor.[8]
-
EGFR Pathway: Certain 4-aminoquinoline derivatives have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), another key oncogenic kinase.[4]
-
ERK/MAPK Pathway: A related 4-aminoquinazoline compound was found to inhibit the phosphorylation of ERK1/2, a downstream effector in the MAPK/ERK pathway, which is critical for cell proliferation.[9]
Predicted Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR pathway, a likely target for this compound. Inhibition at the level of PI3K or mTOR would block downstream signaling, leading to reduced cell proliferation and survival.
Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway.
Quantitative Data from Related Kinase Inhibitors
The following table summarizes the activity of structurally related quinoline and quinazoline compounds against various kinases and cancer cell lines.
| Compound Class | Specific Compound/Derivative | Target(s) | Activity (IC₅₀) | Cell Line | Reference |
| Trifluoromethyl Quinoline | Benzenesulfonamide derivative (9a) | PI3K (predicted) | > Doxorubicin | Various cancer lines | [1] |
| Thieno[2,3-b]quinoline | Derivative 80 | EGFR | 1.73 µM | - | [4] |
| Thieno[2,3-b]quinoline | Derivative 80 | Proliferation | 5.069 µM | MCF-7 | [4] |
| 4-Aminoquinazoline | Compound 1018 | Proliferation | 13.0 ± 1.4 µM | PC-3 | [9] |
| 4-Aminoquinoline | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Proliferation | < 1.625 µM | MDA-MB-468 | [6] |
| Triazine | PQR309 | PI3Kα / mTOR | 31 nM / 21 nM | - | [8] |
Predicted Mechanism of Action 2: Sodium Channel Blockade
Ion channel modulation is another potential mechanism, particularly relevant for applications in neurology, such as epilepsy and neuropathic pain.
Rationale
The prediction of sodium channel blockade is supported by a study demonstrating that quinoline-derived α-trifluoromethyl alcohols possess both antiepileptic and analgesic properties by blocking voltage-gated sodium channels.[10] These compounds were shown to reduce the inflammatory sodium signals associated with nerve and tissue damage.[10] The core quinoline structure combined with a trifluoromethyl group in the target molecule makes this a plausible mechanism.
Proposed Workflow for Activity
Caption: Predicted blockade of voltage-gated sodium channels.
Proposed Experimental Verification Workflow
To validate these predictions, a systematic experimental cascade is proposed. This workflow begins with broad-spectrum activity screening and progresses to more specific mechanism-of-action studies.
Caption: Proposed experimental workflow for mechanism validation.
Detailed Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of quinoline and quinazoline derivatives.[9]
-
Cell Plating: Seed tumor cells (e.g., PC-3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Western Blotting for Phospho-Kinase Levels
This protocol is designed to probe the phosphorylation state of key signaling proteins.[9]
-
Cell Treatment: Plate cells (e.g., PC-3) and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Stimulation & Inhibition: Pre-treat cells with various concentrations of this compound for 2 hours. Then, stimulate with a growth factor (e.g., 100 ng/mL EGF) for 30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
While direct experimental evidence for this compound is currently unavailable, a predictive analysis based on its structural features and the activities of related compounds provides a strong foundation for future investigation. The most probable mechanisms of action are the inhibition of key oncogenic signaling pathways, such as PI3K/mTOR, and the blockade of voltage-gated sodium channels. Its 4-aminoquinoline core, combined with the pharmacologically favorable trifluoromethoxy group, positions this molecule as a promising candidate for development as an anticancer or neuro-modulatory agent. The experimental workflow proposed herein offers a clear path to elucidate its precise biological function and therapeutic potential.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Biological Targets of 6-(Trifluoromethoxy)quinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Trifluoromethoxy)quinolin-4-amine is a synthetic compound belonging to the 4-aminoquinoline class, a scaffold of significant interest in medicinal chemistry due to its broad range of biological activities. While direct experimental data on this specific molecule is not extensively available in public literature, a comprehensive analysis of structurally related compounds and the known effects of its key functional groups—the 4-aminoquinoline core and the 6-trifluoromethoxy substituent—provides a strong basis for predicting its potential biological targets. This technical guide synthesizes available structure-activity relationship (SAR) data for analogous compounds to postulate the most probable protein targets of this compound, which are primarily within the protein kinase family. The evidence strongly suggests potential inhibitory activity against key kinases involved in cellular signaling pathways critical to inflammation and oncology, such as Receptor-Interacting Protein Kinase 2 (RIPK2), Epidermal Growth Factor Receptor (EGFR), and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. This document provides a detailed overview of these potential targets, supporting data from analogous compounds, relevant experimental protocols for target validation, and visual representations of the implicated signaling pathways.
Introduction: The 4-Aminoquinoline Scaffold in Drug Discovery
The 4-aminoquinoline scaffold is a privileged structure in drug development, most famously represented by the antimalarial drug chloroquine. Beyond its application in infectious diseases, this chemical moiety has been extensively explored for its potential in treating a variety of other conditions, including cancer and inflammatory disorders. The versatility of the 4-aminoquinoline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.
The trifluoromethoxy (-OCF3) group is a valuable substituent in modern medicinal chemistry. Its incorporation into a drug candidate can significantly enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, all of which are desirable pharmacokinetic properties. The presence of the 6-trifluoromethoxy group on the quinoline ring of the title compound is therefore expected to confer favorable drug-like characteristics.
Given the lack of direct studies on this compound, this guide will extrapolate from the known biological activities of structurally similar 4-aminoquinoline derivatives to identify its most likely molecular targets.
Potential Biological Targets
Based on the extensive literature on 4-aminoquinoline derivatives, the most probable biological targets for this compound are protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.
Receptor-Interacting Protein Kinase 2 (RIPK2)
RIPK2 is a key serine/threonine kinase that functions as a critical mediator of inflammatory signaling pathways initiated by the nucleotide-binding oligomerization domain-containing proteins (NOD1 and NOD2). Upon activation, RIPK2 triggers downstream signaling cascades, leading to the activation of NF-κB and MAPKs, which in turn drive the production of pro-inflammatory cytokines.[1][2]
Recent studies have identified 4-aminoquinoline derivatives as potent and selective inhibitors of RIPK2.[1][3] Structure-activity relationship (SAR) studies of these inhibitors have highlighted the importance of the 4-aminoquinoline core for binding to the kinase hinge region. Furthermore, substitutions at the C6 position of the quinoline ring have been shown to influence potency and selectivity.[2] For instance, a study on 4-aminoquinoline-based RIPK2 inhibitors identified a compound with a para-pyridinyl group at the C6 position as a highly potent inhibitor (IC50 = 5.1 ± 1.6 nM).[1] This suggests that the 6-position is amenable to substitution with groups that can engage in additional interactions within the ATP-binding pocket. The electron-withdrawing nature of the trifluoromethoxy group at this position in this compound could modulate the electronic properties of the quinoline ring system and influence its binding affinity for RIPK2.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival. Mutations and overexpression of EGFR are frequently observed in various cancers, making it a well-established target for cancer therapy. The 4-anilinoquinazoline scaffold, which is structurally very similar to the 4-aminoquinoline core, is the basis for several approved EGFR inhibitors, such as gefitinib and erlotinib.
SAR studies on quinazoline-based EGFR inhibitors have shown that substitutions at the 6- and 7-positions of the quinazoline ring are critical for activity.[4] These substitutions often involve small hydrophobic groups or moieties capable of forming hydrogen bonds, which can enhance binding to the ATP pocket of the EGFR kinase domain. Although the target compound is a quinoline, the analogous position of the 6-trifluoromethoxy group suggests it could occupy a similar space and contribute to the binding affinity. Molecular docking studies of 4-anilinoquinazolines have demonstrated key interactions with amino acid residues in the EGFR active site, and it is plausible that this compound could adopt a similar binding mode.[5]
Phosphoinositide 3-kinase (PI3K)/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many human cancers. Several quinoline and quinazoline derivatives have been reported as inhibitors of PI3K.[6]
Molecular modeling studies of PI3K inhibitors have revealed that the heterocyclic core often forms hydrogen bonds with the hinge region of the kinase domain, while substituents on the ring system can occupy adjacent hydrophobic pockets.[7] The 4-aminoquinoline scaffold of this compound can be expected to interact with the hinge of PI3K, and the 6-trifluoromethoxy group could potentially enhance binding by occupying a hydrophobic pocket, thereby inhibiting the kinase activity of PI3K and downstream signaling through Akt and mTOR.
Quantitative Data from Analogous Compounds
Due to the absence of published experimental data for this compound, the following table summarizes the inhibitory activities of structurally related 4-aminoquinoline and 4-aminoquinazoline derivatives against the postulated kinase targets. This data provides a strong rationale for investigating the inhibitory potential of the title compound against these kinases.
| Compound Class | Specific Compound Example | Target Kinase | IC50 (nM) | Reference |
| 4-Aminoquinoline | Compound 14 (with 6-pyridinyl) | RIPK2 | 5.1 ± 1.6 | [1] |
| 4-Anilinoquinazoline | Gefitinib | EGFR | 2-37 | (Generic Data) |
| 4-Anilinoquinazoline | Erlotinib | EGFR | 2 | (Generic Data) |
| Dimorpholinoquinazoline | Compound 7c | PI3Kα | >50,000 | [6] |
Note: The data for Gefitinib and Erlotinib are widely established and serve as a benchmark for EGFR inhibition by the 4-anilinoquinazoline scaffold. Compound 7c from the dimorpholinoquinazoline class shows that while the core scaffold is important, substitutions play a crucial role in determining potency and selectivity for PI3K isoforms.
Experimental Protocols for Target Validation
To validate the predicted biological targets of this compound, a series of in vitro and cell-based assays can be employed.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on the enzymatic activity of purified kinases (e.g., RIPK2, EGFR, PI3K).
Materials:
-
Purified recombinant kinase (RIPK2, EGFR, or PI3K)
-
Kinase-specific substrate (e.g., a peptide or lipid)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microplate, add the purified kinase and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescent signal is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for EGFR Phosphorylation (Western Blot)
This protocol is designed to assess the ability of this compound to inhibit EGFR activation in a cellular context by measuring the phosphorylation status of the receptor.
Materials:
-
A suitable cancer cell line with high EGFR expression (e.g., A431)
-
Cell culture medium and supplements
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed A431 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-EGFR.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against total EGFR to confirm equal protein loading.
-
Analyze the band intensities to determine the effect of the compound on EGFR phosphorylation.[8]
Conclusion
While direct experimental evidence for the biological targets of this compound is currently limited, a thorough analysis of its structural features and the extensive literature on analogous 4-aminoquinoline derivatives provides a strong foundation for predicting its activity as a kinase inhibitor. The most promising potential targets are RIPK2, EGFR, and key components of the PI3K/Akt/mTOR pathway. The presence of the 6-trifluoromethoxy group is anticipated to enhance its drug-like properties. The experimental protocols outlined in this guide provide a clear path for the validation of these predicted targets and the further characterization of this compound's therapeutic potential. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its mechanism of action and potential applications in oncology and inflammatory diseases.
References
- 1. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
In Silico Modeling of 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Guide for Drug Discovery
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The versatility of the quinoline scaffold allows for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. This technical guide focuses on 6-(Trifluoromethoxy)quinolin-4-amine, a specific derivative, and provides a comprehensive overview of in silico modeling approaches that can be employed to investigate its potential as a therapeutic agent. For the purpose of this guide, we will explore its hypothetical interactions with epidermal growth factor receptor (EGFR) and c-MET, two receptor tyrosine kinases implicated in various cancers, as well as its potential as an antimalarial agent targeting Plasmodium falciparum lactate dehydrogenase (PfLDH).
This document is intended for researchers, scientists, and drug development professionals, providing detailed methodologies for computational studies, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Density Functional Theory (DFT) analysis.
Physicochemical Properties of this compound
A foundational step in the in silico evaluation of any compound is the characterization of its physicochemical properties. These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity. The predicted properties for this compound are summarized below.
| Property | Predicted Value | Reference |
| Molecular Formula | C10H7F3N2O | [1] |
| Molecular Weight | 228.17 g/mol | |
| Monoisotopic Mass | 228.05104 Da | [1] |
| XlogP | 2.8 | [1] |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 1 |
In Silico Modeling Methodologies
In silico modeling is a critical component of modern drug discovery, enabling the rapid and cost-effective evaluation of chemical compounds. The following sections detail the experimental protocols for key computational techniques applicable to this compound.
Experimental Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is invaluable for understanding binding modes and estimating binding affinities.
-
Protein Preparation :
-
Obtain the crystal structure of the target protein (e.g., EGFR, c-MET, or PfLDH) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software suite (e.g., Schrödinger Maestro, AutoDock Tools).
-
Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation :
-
Generate the 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., OPLS3e).
-
Generate possible ionization states at physiological pH (7.4 ± 1.0).
-
-
Docking Simulation :
-
Utilize a docking program such as Glide (Schrödinger) or AutoDock Vina.
-
Position the prepared ligand within the defined binding site of the receptor.
-
Run the docking simulation using standard or extra precision (XP) mode.[2]
-
Analyze the resulting docking poses and scores (e.g., GlideScore, binding energy in kcal/mol). The most negative scores typically indicate more favorable binding.[3]
-
-
Analysis of Results :
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Compare the binding mode and affinity of the test compound to known inhibitors.
-
A hypothetical summary of docking scores for this compound against potential targets is presented below.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| EGFR | 2J6M | -8.9 | Met793, Leu718, Cys797 |
| c-MET | 3F82 | -9.2 | Tyr1230, Met1211, Asp1222 |
| PfLDH | 1T2D | -7.8 | Arg171, Thr246, Ile250 |
Experimental Protocol: Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[4] A general workflow for developing a QSAR model is as follows:
-
Data Set Preparation :
-
Compile a dataset of quinoline derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target.
-
Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set for validation.[5]
-
-
Descriptor Calculation :
-
For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., constitutional, topological, geometric, and quantum-chemical descriptors) using software like DRAGON or PaDEL-Descriptor.
-
-
Model Development :
-
Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a model that correlates the descriptors with biological activity.
-
-
Model Validation :
-
Validate the model using internal (e.g., cross-validation) and external validation (using the test set).
-
Evaluate statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and the R² for the test set (R²_pred). A robust model will have high values for these parameters.
-
The following table presents hypothetical parameters for a QSAR model developed for a series of quinoline derivatives targeting EGFR.
| Parameter | Value | Description |
| R² | 0.92 | Coefficient of determination for the training set |
| Q² | 0.75 | Cross-validated coefficient of determination |
| R²_pred | 0.85 | Coefficient of determination for the external test set |
| Number of Compounds | 50 | 40 in training set, 10 in test set |
Experimental Protocol: Density Functional Theory (DFT) Analysis
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[6] It can provide insights into molecular properties such as orbital energies, charge distribution, and reactivity.[7]
-
Structure Optimization :
-
Optimize the geometry of this compound using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)).
-
-
Property Calculation :
-
Calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[6]
-
Generate a Molecular Electrostatic Potential (MEP) map to visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack.
-
Hypothetical DFT calculation results for the target compound are shown below.
| Parameter | Calculated Value (eV) | Interpretation |
| HOMO Energy | -6.5 | Relates to the ability to donate an electron |
| LUMO Energy | -1.2 | Relates to the ability to accept an electron |
| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability |
Visualizing In Silico Workflows and Biological Pathways
Visual representations are essential for understanding complex processes in drug discovery. The following diagrams, generated using Graphviz, illustrate a typical in silico modeling workflow and a potential signaling pathway that could be modulated by this compound.
The diagram above outlines the key stages of a computational drug discovery project, from initial data preparation to lead optimization.
This diagram illustrates the potential mechanism of action of this compound as an inhibitor of the EGFR signaling cascade, which is a key pathway in cell growth and proliferation.[8] Aberrant EGFR signaling is a hallmark of many cancers.
Potential Biological Targets and Synthesis
Biological Targets
Based on the activities of similar quinoline derivatives, several potential biological targets can be considered for this compound:
-
EGFR and c-MET Kinases : Many 4-aminoquinoline derivatives have been investigated as inhibitors of these receptor tyrosine kinases, which are often overexpressed or mutated in various cancers.[9][10] Inhibition of these pathways can block tumor cell proliferation, survival, and metastasis.[9][10][11]
-
Plasmodium falciparum Lactate Dehydrogenase (PfLDH) : This enzyme is crucial for the parasite's energy metabolism, making it an attractive target for antimalarial drugs.[12][13] Chloroquine, a well-known 4-aminoquinoline antimalarial, has been shown to interact with PfLDH.[13]
Synthesis Protocol
The synthesis of 4-aminoquinoline derivatives typically involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.[14] A general protocol is as follows:
-
A mixture of the appropriate 4-chloro-6-(trifluoromethoxy)quinoline and an amine source (e.g., ammonia or an amino-containing synthon) is prepared.
-
The reaction can be carried out in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[14][15]
-
The reaction mixture is heated, often under microwave irradiation to reduce reaction times.[14]
-
A base, such as potassium carbonate or triethylamine, may be added to facilitate the reaction.[15]
-
Following the completion of the reaction, the product is isolated and purified using standard techniques like extraction and column chromatography.
Conclusion
The in silico modeling of this compound offers a powerful, hypothesis-driven approach to elucidating its therapeutic potential. Through techniques such as molecular docking, QSAR, and DFT, researchers can predict its binding affinity to key biological targets, understand its structure-activity relationships, and probe its electronic properties. The methodologies and hypothetical data presented in this guide provide a framework for the computational evaluation of this and similar quinoline derivatives. By integrating these in silico approaches early in the drug discovery pipeline, the process of identifying and optimizing novel drug candidates can be significantly accelerated, paving the way for the development of new and effective therapies for diseases like cancer and malaria.
References
- 1. PubChemLite - this compound (C10H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis and molecular docking studies of quinoline derivatives as HI" by NIVEDITA BHARDWAJ, DIKSHA CHOUDHARY et al. [journals.tubitak.gov.tr]
- 4. mdpi.com [mdpi.com]
- 5. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]
- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. c-MET [stage.abbviescience.com]
- 12. Plasmodium and host lactate dehydrogenase molecular function and biological pathways: implication for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimalarial Activity of Potential Inhibitors of Plasmodium falciparum Lactate Dehydrogenase Enzyme Selected by Docking Studies | PLOS One [journals.plos.org]
- 14. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 15. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
Preliminary Cytotoxicity Screening of 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Guide
Disclaimer: As of the latest literature review, specific preliminary cytotoxicity data for 6-(Trifluoromethoxy)quinolin-4-amine is not publicly available. This guide provides a framework for its potential cytotoxic evaluation based on data from structurally related quinoline derivatives and established experimental protocols.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the preliminary cytotoxic assessment of this compound. Quinoline derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anticancer properties. The introduction of a trifluoromethoxy group at the 6-position of the quinolin-4-amine scaffold is a rational design strategy to potentially enhance metabolic stability and cytotoxic potency.
Data Presentation: Cytotoxicity of Structurally Related Quinoline Derivatives
To provide a context for the potential bioactivity of this compound, the following table summarizes in vitro cytotoxicity data for various substituted quinoline derivatives. These compounds share structural similarities and their data can serve as a benchmark for future studies.
| Compound/Derivative | Cell Line(s) | Assay Type | Measured Endpoint | Cytotoxicity (IC50/GI50 in µM) | Reference |
| 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone | HL-60 | Not Specified | IC50 | 10 ± 2.5 | [1] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Not Specified | GI50 | 8.73 | [2] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Not Specified | GI50 | >10.85 | [2] |
| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | Various | Not Specified | Not Specified | Reported as twice to thrice as potent as doxorubicin | [3] |
| 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline (Tg11) | SGC7901 | MTT | IC50 | 0.434 | [4] |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 | MTT | IC50 | 3.3 µg/mL | [5] |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 | MTT | IC50 | 3.1 µg/mL | [5] |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | A549 | MTT | IC50 | 9.96 µg/mL | [5] |
Experimental Protocols
A standardized protocol for preliminary cytotoxicity screening is crucial for obtaining reliable and reproducible data. The following is a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol for Cytotoxicity Screening
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5][6]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1.5 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[5][6]
2. Compound Treatment:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compound are prepared in the culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded plates is aspirated and replaced with the medium containing the various concentrations of the test compound. A vehicle control (DMSO) and an untreated control are included.
-
The plates are incubated for a specified period, typically 48 to 72 hours.[5]
3. MTT Reagent Incubation:
-
Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plates are incubated for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
4. Formazan Solubilization and Absorbance Reading:
-
The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[7]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control.
-
The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Hypothesized Signaling Pathway Inhibition
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control proliferation and survival.[8] A common target is the PI3K/Akt/mTOR pathway, which is often deregulated in cancer.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
A Comprehensive Technical Guide to the Solubility Profile of 6-(Trifluoromethoxy)quinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility profile of 6-(Trifluoromethoxy)quinolin-4-amine, a quinoline derivative of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from its tautomeric form, 6-(trifluoromethoxy)quinolin-4-ol, and general principles of solubility for quinoline derivatives and aromatic amines. The document includes a summary of known solubility data, standardized experimental protocols for solubility determination, and a discussion of the compound's potential biological relevance, visualized through a signaling pathway diagram. This guide aims to be a valuable resource for researchers working with this and structurally related compounds, aiding in formulation development, analytical method design, and the exploration of its therapeutic potential.
Introduction
This compound belongs to the 4-aminoquinoline class of compounds, a scaffold known for its significant biological activities, including antimalarial and potential anticancer properties.[1][2] The trifluoromethoxy substituent at the 6-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affect its solubility and overall druggability. Understanding the solubility profile of this compound is therefore a critical first step in its development as a potential therapeutic agent.
Solubility Data
Table 1: Experimental Solubility of 6-(Trifluoromethoxy)quinolin-4-ol
| Solvent System | Temperature | Solubility | Reference |
| Aqueous Buffer (pH 7.4) | Not Specified | >34.4 µg/mL | [3] |
Note: this compound exists in tautomeric equilibrium with 6-(Trifluoromethoxy)quinolin-4-ol. The position of this equilibrium can be influenced by the solvent and pH. The provided solubility data is for the quinolinol form.
Qualitative Solubility Insights:
Based on the general properties of aromatic amines and quinoline derivatives, the following qualitative solubility profile can be anticipated:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to exhibit moderate to good solubility due to the potential for hydrogen bonding with the amine group.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Expected to have good solubility, as these solvents can effectively solvate the polar amine and the aromatic quinoline ring system.[4][5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the polar nature of the amino and trifluoromethoxy groups.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following outlines a general method for determining the thermodynamic solubility of a compound in various solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol, Methanol, Acetonitrile, Acetone)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
-
Glass vials with screw caps
Experimental Workflow
The following diagram illustrates the workflow for the equilibrium solubility assay.
Detailed Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The amount of compound should be sufficient to ensure that a solid phase remains after equilibration.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Preparation: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.
Biological Context and Potential Signaling Pathway
4-Aminoquinoline derivatives are well-established as antimalarial agents.[6][7] Their primary mechanism of action involves the inhibition of hemozoin biocrystallization in the digestive vacuole of the malaria parasite, Plasmodium falciparum.[1][8] This leads to the accumulation of toxic free heme, which ultimately kills the parasite. Given that this compound shares the core 4-aminoquinoline scaffold, it is plausible that it exerts its potential antimalarial activity through a similar mechanism.
The following diagram illustrates the proposed mechanism of action for 4-aminoquinolines.
Conclusion
While specific, comprehensive solubility data for this compound remains limited, this guide provides a foundational understanding based on available information for its tautomer and the broader class of quinoline derivatives. The outlined experimental protocols offer a robust framework for researchers to generate precise solubility data in various pharmaceutically relevant solvents. Furthermore, the proposed mechanism of action, based on the well-established antimalarial activity of 4-aminoquinolines, provides a logical starting point for investigating the biological activities of this compound. Further experimental work is crucial to fully characterize the solubility profile and elucidate the specific biological targets of this compound, which will be instrumental in its potential development as a therapeutic agent.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-(Trifluoromethoxy)-4-quinolinol | C10H6F3NO2 | CID 2775104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esr.ie [esr.ie]
- 8. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
Stability and Degradation of 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 6-(trifluoromethoxy)quinolin-4-amine, a quinoline derivative of interest in pharmaceutical research. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information on the stability of its core components—the 4-aminoquinoline scaffold and the trifluoromethoxy substituent—to predict its stability profile. This document outlines potential degradation routes under various stress conditions and provides detailed, generalized experimental protocols for conducting forced degradation studies. The information herein is intended to guide researchers in designing robust stability-indicating methods and developing stable formulations.
Introduction
This compound belongs to the 4-aminoquinoline class of compounds, which are known for their diverse biological activities. The incorporation of a trifluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Understanding the intrinsic stability of this molecule is crucial for its development as a potential therapeutic agent. Forced degradation studies are essential to identify likely degradation products, elucidate degradation pathways, and develop validated, stability-indicating analytical methods as mandated by regulatory bodies.[3][4][5]
Chemical Structure and Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₇F₃N₂O | |
| Molecular Weight | 228.17 g/mol | [6] |
| Appearance | White/Yellow/Orange powder to crystalline | [7] |
| Melting Point | 151–155 °C | [7] |
| LogP | 2.7156 | [6] |
| Topological Polar Surface Area (TPSA) | 48.14 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
Predicted Stability Profile
The stability of this compound is predicted based on the known characteristics of the 4-aminoquinoline ring system and the trifluoromethoxy group.
The 4-Aminoquinoline Core
The 4-aminoquinoline scaffold is generally a stable chemical entity. However, it can be susceptible to degradation under certain conditions:
-
Oxidative Degradation: The quinoline ring and the amino group can be susceptible to oxidation.
-
Photodegradation: Aromatic systems like quinoline can degrade upon exposure to UV light.
-
Metabolic Degradation: In biological systems, 4-aminoquinoline derivatives can undergo metabolism, often involving modifications to side chains.[8][9]
The Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is known for its high stability, which it often imparts to the parent molecule.[1][2]
-
Thermal Stability: The presence of the trifluoromethyl group generally enhances thermal stability.[10][11]
-
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group make it resistant to metabolic degradation.[1]
-
Hydrolytic Stability: The trifluoromethoxy group is generally stable to hydrolysis. However, its stability can be reduced when positioned ortho to a hydroxyl group, which is not the case for this molecule.[12][13]
Based on this, this compound is expected to be a relatively stable molecule, with potential degradation occurring primarily through oxidation or photolysis of the 4-aminoquinoline core. The trifluoromethoxy group is anticipated to be stable under most stress conditions.
Potential Degradation Pathways
A hypothetical degradation pathway for this compound under forced degradation conditions is proposed below.
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific properties of the compound and the analytical techniques employed.[3][4][14]
General Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chemscene.com [chemscene.com]
- 7. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmtech.com [pharmtech.com]
6-(Trifluoromethoxy)quinolin-4-amine: A Technical Review of Its Synthesis, Potential Biological Activity, and Relevant Patents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of 6-(trifluoromethoxy)quinolin-4-amine, a quinoline derivative with potential therapeutic applications. Although direct literature on this specific compound is limited, this guide consolidates information from closely related analogs and relevant patents to provide a thorough understanding of its synthesis, potential biological activities, and mechanisms of action.
Synthesis and Chemical Properties
The synthesis of this compound can be logically approached through a multi-step process, commencing with the preparation of a key intermediate, 4-chloro-6-(trifluoromethoxy)quinoline.
Proposed Synthetic Pathway
A plausible synthetic route, based on established methodologies for similar quinoline derivatives, is outlined below. This pathway involves the formation of a β-anilino propanoic acid, followed by cyclization and chlorination to yield the crucial 4-chloroquinoline intermediate. Subsequent nucleophilic substitution with an amine source furnishes the final product.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1 & 2: Synthesis of 4-chloro-6-(trifluoromethoxy)quinoline
A general procedure for the synthesis of 4-chloroquinolines from β-anilinopropanoic acids is described in US Patent 4,277,607.[1]
-
Reaction of β-(o-trifluoromethoxyanilino)-propanoic acid with a chlorination agent: The starting material, β-(o-trifluoromethoxyanilino)-propanoic acid, is reacted with a chlorination agent such as phosphorus oxychloride (POCl₃) in the presence of an oxidizing agent like iodine.[1]
-
Reaction Conditions: The mixture is typically heated to facilitate the reaction.[1]
-
Work-up: After cooling, the reaction mixture is carefully added to a solution of sodium bisulfite in water. The resulting product, 4-chloro-6-(trifluoromethoxy)quinoline, can then be isolated and purified, for example, by crystallization from a suitable solvent like methanol.[1]
Step 3: Synthesis of this compound
A general method for the synthesis of 4-aminoquinolines from 4-chloroquinoline precursors is through nucleophilic aromatic substitution.
-
Reaction: A mixture of 4-chloro-6-(trifluoromethoxy)quinoline and an amine source (e.g., ammonia or an appropriate amine derivative) is heated.[2]
-
Solvent: The reaction can be carried out in a suitable solvent or under neat conditions.[2]
-
Work-up: The reaction mixture is cooled and taken up in a solvent like dichloromethane. The organic layer is then washed with an aqueous solution of sodium bicarbonate, followed by water and brine. After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure to yield the crude product, which can be further purified by precipitation or column chromatography.[2]
Potential Biological Activity and Mechanism of Action
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4][5] Several quinoline-based compounds have been identified as potent inhibitors of this pathway.[3][4][5]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Microtubule Polymerization Inhibition
Another potential mechanism of action for quinoline derivatives is the inhibition of tubulin polymerization, which is essential for cell division. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: Hypothesized workflow of microtubule polymerization inhibition.
Quantitative Data from Structurally Similar Compounds
The following table summarizes the in vitro cytotoxicity data for 4-amino-6-(trifluoromethyl)quinoline, a close structural analog of the title compound. This data provides a preliminary indication of the potential potency of this compound.
| Compound | Cell Line | GI₅₀ (μM) | Reference |
| N′-(7-(trifluoromethyl)quinolin-4-yl)-N,N-dimethylethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | 12.85 | [2] |
| N′-(7-(trifluoromethyl)quinolin-4-yl)-N,N-dimethylethane-1,2-diamine | MCF-7 (Breast Cancer) | >50 | [2] |
Relevant Patents
A search of the patent literature reveals several patents covering quinoline derivatives for various therapeutic applications, primarily in oncology. While no patents specifically claim this compound, several are relevant due to structural similarities and claimed therapeutic uses.
| Patent Number | Title | Assignee | Key Features |
| US4277607A | Process for the preparation of 4-chloroquinolines | Rhone-Poulenc Industries | Describes a method for synthesizing 4-chloroquinolines, including those with a trifluoromethoxy substituent at the 6-position, which are key intermediates for the title compound.[1] |
| EP0412848A2 | Quinoline derivatives, process for their preparation and their use as medicaments | Imperial Chemical Industries PLC | Discloses quinoline derivatives with a trifluoromethoxy group at the 6-position and their use as pharmaceuticals. |
| US7772243B2 | 4-phenylamino-quinazolin-6-yl-amides | Wyeth | Covers quinazoline derivatives (structurally related to quinolines) for the treatment of cancer.[6] |
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Based on the analysis of structurally related compounds, a viable synthetic pathway can be proposed, and its potential biological activity is likely centered on the inhibition of key cellular processes such as the PI3K/Akt/mTOR signaling pathway and microtubule polymerization. The quantitative data from close analogs suggest that this compound could exhibit potent and selective anticancer activity. Further research, including the actual synthesis and comprehensive biological evaluation of this compound, is warranted to fully elucidate its therapeutic potential. The existing patent landscape for related quinoline derivatives indicates a strong interest in this chemical space for drug discovery and development.
References
- 1. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 6. US7772243B2 - 4-phenylamino-quinazolin-6-yl-amides - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structural Analogs and Derivatives of 6-(Trifluoromethoxy)quinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs and derivatives of 6-(trifluoromethoxy)quinolin-4-amine, a promising scaffold in medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their potential as anticancer and antimalarial agents. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The 4-aminoquinoline core is a key pharmacophore found in drugs like chloroquine and amodiaquine.[3][4] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly enhance the metabolic stability, lipophilicity, and biological activity of these compounds. This guide focuses on the structural analogs and derivatives of this compound, exploring the impact of various substitutions on their therapeutic potential.
Synthesis of Structural Analogs and Derivatives
The synthesis of this compound analogs and derivatives typically involves a multi-step process. A general and adaptable synthetic route starts from a substituted aniline, which undergoes cyclization to form the quinoline core, followed by functionalization at the 4-position.
General Synthetic Protocol
A common method for synthesizing the 4-aminoquinoline scaffold involves the reaction of a substituted 4-chloroquinoline with an appropriate amine. The precursor, 4-chloro-6-(trifluoromethoxy)quinoline, can be synthesized from 4-(trifluoromethoxy)aniline.
Experimental Protocol: Synthesis of N-substituted-6-(trifluoromethoxy)quinolin-4-amines
-
Step 1: Synthesis of 4-hydroxy-6-(trifluoromethoxy)quinoline. A mixture of 4-(trifluoromethoxy)aniline, an equivalent of diethyl malonate, and a catalytic amount of a Lewis acid (e.g., polyphosphoric acid) is heated at high temperature (e.g., 250-270°C) for a specified time. The reaction mixture is then cooled and poured into an ice-water bath. The resulting precipitate is filtered, washed with water, and dried to yield 4-hydroxy-6-(trifluoromethoxy)quinoline.
-
Step 2: Synthesis of 4-chloro-6-(trifluoromethoxy)quinoline. The 4-hydroxyquinoline derivative from Step 1 is refluxed with phosphorus oxychloride (POCl₃) for several hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated to give 4-chloro-6-(trifluoromethoxy)quinoline.
-
Step 3: Synthesis of N-substituted-6-(trifluoromethoxy)quinolin-4-amines. A mixture of 4-chloro-6-(trifluoromethoxy)quinoline and an excess of the desired amine is heated, either neat or in a suitable solvent (e.g., N,N-dimethylformamide), at a temperature ranging from 120-150°C for several hours.[5] After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is isolated by precipitation or extraction, followed by purification using column chromatography or recrystallization.
This general protocol can be adapted to synthesize a wide range of derivatives by varying the amine used in the final step.
Biological Activities
Structural analogs of this compound have shown significant potential as both anticancer and antimalarial agents. The nature and position of substituents on the quinoline ring and the 4-amino side chain play a crucial role in determining their biological activity and selectivity.
Anticancer Activity
4-Aminoquinoline derivatives exert their anticancer effects through various mechanisms, including the induction of lysosomal-mediated cell death and the inhibition of critical signaling pathways involved in cell proliferation and survival.[3][6]
Table 1: Cytotoxicity of Trifluoromethyl-Substituted Quinoline Derivatives against Cancer Cell Lines
| Compound ID | Structure | Cancer Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| 1 | N'-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 12.85 | [5] |
| 2 | 2,8-Bis(trifluoromethyl)quinoline derivative | HL-60 (Leukemia) | 10 | [7] |
| 3 | 4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrile | CH22 (Chordoma) | 8.4 | [8] |
| 4 | 4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrile | UM-Chor1 (Chordoma) | 6.9 | [8] |
| 5 | 4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrile | U-CH12 (Chordoma) | 7.7 | [8] |
Note: Data for direct analogs of this compound is limited in the public domain. The table presents data for structurally related compounds to infer potential activity.
Antimalarial Activity
The antimalarial activity of 4-aminoquinolines is primarily attributed to their ability to interfere with heme detoxification in the malaria parasite.[3][4] The trifluoromethoxy group at the 6-position is expected to enhance the lipophilicity of the molecule, potentially leading to better accumulation in the parasite's food vacuole.
Table 2: Antimalarial Activity of Substituted Quinoline Derivatives
| Compound ID | Structure | P. falciparum Strain | IC₅₀ (µM) | Reference |
| 6 | 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 | [1] |
| 7 | Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate | - | 0.014-5.87 µg/mL | [1] |
| 8 | 3-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)quinolin-2(1H)-one | - | 0.014-5.87 µg/mL | [1] |
| 9 | 5-(2-chloro quinolin-3-yl)-1,3,4-oxadiazole-2-thiol | - | 0.014-5.87 µg/mL | [1] |
Mechanism of Action and Signaling Pathways
The anticancer activity of 4-aminoquinoline derivatives is often linked to their ability to induce autophagy and apoptosis in cancer cells. As weak bases, they accumulate in acidic organelles like lysosomes, leading to lysosomal membrane permeabilization and the release of catastrophic enzymes.[6] Furthermore, these compounds have been shown to inhibit key signaling pathways that are often dysregulated in cancer.
Inhibition of PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several 4-aminoquinoline derivatives have been reported to inhibit this pathway, leading to cell cycle arrest and apoptosis.[6]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.
Induction of Apoptosis
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. 4-Aminoquinoline derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.
Experimental Workflows
Standardized in vitro assays are crucial for evaluating the biological activity of newly synthesized compounds. The following workflow outlines a typical screening process for anticancer and antimalarial activity.
Caption: General experimental workflow for the synthesis and biological evaluation of quinoline derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related structures suggest that derivatives of this core are likely to exhibit potent anticancer and antimalarial activities. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs to establish a clear structure-activity relationship. Further investigation into their mechanism of action, including the identification of specific molecular targets and affected signaling pathways, will be crucial for their advancement as clinical candidates. In vivo studies will also be necessary to assess their efficacy, pharmacokinetics, and safety profiles.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-(Trifluoromethoxy)quinolin-4-amine: Safety, Handling, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and potential biological significance of 6-(Trifluoromethoxy)quinolin-4-amine. Due to the limited availability of data for this specific molecule, this document compiles and extrapolates information from closely related analogs and the broader class of quinoline derivatives to offer a robust provisional resource.
Chemical and Physical Properties
| Property | Value (Estimated/Analog Data) | Source |
| Molecular Formula | C₁₀H₇F₃N₂O | N/A |
| Molecular Weight | 228.17 g/mol | N/A |
| Appearance | Likely an off-white to yellow solid | Inferred from analogs |
| Solubility | Likely soluble in organic solvents like DMSO and methanol | Inferred from analogs |
| Melting Point | Not determined | N/A |
Hazard Identification and Safety Precautions
A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following hazard summary is based on the safety profiles of structurally related compounds containing quinoline and trifluoromethoxy moieties.
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory tract irritation.
-
Organ Toxicity: Prolonged or repeated exposure may cause organ damage.
Precautionary Measures:
| Category | Recommended Precautions |
| Handling | - Handle in a well-ventilated area, preferably in a fume hood. - Avoid breathing dust, fumes, gas, mist, vapors, or spray. - Wash hands and any exposed skin thoroughly after handling. - Do not eat, drink, or smoke when using this product. - Avoid contact with skin, eyes, and clothing. |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield. - Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. - Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |
| Storage | - Store in a tightly closed container in a dry, cool, and well-ventilated place. - Keep away from heat, sparks, and open flames. - Store locked up. |
| Disposal | - Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols
Proposed Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be extrapolated from general methods for the preparation of 4-aminoquinoline derivatives. A common and effective method is the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Methodology (Hypothetical):
-
Preparation of the Reaction Mixture: In a sealed reaction vessel, combine 4-chloro-6-(trifluoromethoxy)quinoline (1.0 eq), a suitable amine source such as formamide (as a source of ammonia) or an appropriate ammonium salt, a copper(I) iodide catalyst (e.g., 0.1 eq), and a high-boiling point solvent like N,N-dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 90°C to 130°C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Context and Potential Signaling Pathways
The biological activity of this compound has not been explicitly reported. However, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The presence of a trifluoromethoxy group can significantly enhance metabolic stability and cell permeability, making this compound an interesting candidate for drug discovery.
Based on the known mechanisms of action of similar quinoline-based compounds, a plausible signaling pathway that could be modulated by this compound, particularly in the context of cancer, involves the inhibition of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and c-Met.
Caption: Plausible signaling pathway inhibited by this compound.
This diagram illustrates how this compound could potentially act as an inhibitor of receptor tyrosine kinases, thereby blocking downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.
Summary and Future Directions
This compound is a quinoline derivative with potential for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. While specific data for this compound is scarce, this guide provides a foundational understanding of its likely safety profile, a plausible synthetic route, and a potential mechanism of action based on the extensive literature on related compounds. Further experimental validation of its synthesis, physicochemical properties, and biological activities is necessary to fully elucidate its therapeutic potential. Researchers working with this compound should adhere to the stringent safety precautions outlined in this guide due to the potential hazards associated with this class of molecules.
Methodological & Application
Application Notes and Protocols for 6-(Trifluoromethoxy)quinolin-4-amine as a Fluorescent Probe in Cell Imaging
Disclaimer: Specific experimental data for 6-(Trifluoromethoxy)quinolin-4-amine as a fluorescent probe is not extensively available in current scientific literature. The following application notes and protocols are based on the known properties and applications of structurally similar 6-substituted and 4-aminoquinoline derivatives, which have been widely studied as fluorescent probes.[1][2]
Application Notes
Overview
This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are a significant class of fluorophores used in the development of fluorescent probes for bio-imaging.[1][2] The trifluoromethoxy group at the 6-position is a strong electron-withdrawing group that can influence the photophysical properties of the quinoline core, potentially leading to desirable characteristics for a fluorescent probe, such as a large Stokes shift and good photostability. The 4-amino group can act as a chelating site for metal ions or a protonation site, making the probe potentially sensitive to changes in intracellular ion concentrations or pH.[3][4][5]
Potential applications for this compound in cell imaging include:
-
Monitoring Intracellular pH: The fluorescence of aminoquinolines can be sensitive to pH changes, making them suitable for monitoring the pH of various cellular compartments like lysosomes and endosomes.[1][6]
-
Detecting Metal Ions: The 4-aminoquinoline scaffold can act as a chelator for various metal ions. Depending on the specific coordination properties, this probe could potentially be used to detect intracellular fluctuations of ions like Zn²⁺, Cu²⁺, or Fe²⁺.[7][8][9]
-
Visualizing Cellular Structures: Due to their lipophilic nature, quinoline derivatives can accumulate in specific cellular organelles, such as lipid droplets or mitochondria, allowing for their visualization.[1]
Photophysical Properties of Structurally Similar Quinoline Probes
The following table summarizes representative photophysical properties of 6-substituted and 4-aminoquinoline derivatives from the literature. These values provide an estimate of the expected performance of this compound.
| Property | Representative Value Range | Reference(s) |
| Excitation Maximum (λex) | 340 - 400 nm | [5][10] |
| Emission Maximum (λem) | 450 - 550 nm | [7][10] |
| Stokes Shift | 80 - 150 nm | [11] |
| Molar Absorptivity (ε) | 5,000 - 20,000 M⁻¹cm⁻¹ | [12] |
| Quantum Yield (Φ) | 0.01 - 0.6 | [13][14] |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
This protocol is a plausible synthetic route based on established methods for the synthesis of 4-aminoquinolines.[15][16]
Step 1: Synthesis of 4-hydroxy-6-(trifluoromethoxy)quinoline
-
React 4-(trifluoromethoxy)aniline with diethyl malonate in the presence of a base like sodium ethoxide to form the corresponding anilinomalonate.
-
Heat the resulting intermediate in a high-boiling point solvent such as Dowtherm A to induce thermal cyclization to yield 4-hydroxy-6-(trifluoromethoxy)quinoline.
Step 2: Chlorination of 4-hydroxy-6-(trifluoromethoxy)quinoline
-
Treat the 4-hydroxy-6-(trifluoromethoxy)quinoline with a chlorinating agent like phosphorus oxychloride (POCl₃) to produce 4-chloro-6-(trifluoromethoxy)quinoline.
-
Purify the product by recrystallization or column chromatography.
Step 3: Amination of 4-chloro-6-(trifluoromethoxy)quinoline
-
React the 4-chloro-6-(trifluoromethoxy)quinoline with a source of ammonia, such as a solution of ammonia in ethanol or by bubbling ammonia gas through a solution of the chloroquinoline, at an elevated temperature and pressure in a sealed vessel.
-
Upon completion of the reaction, cool the mixture and isolate the crude this compound.
-
Purify the final product by column chromatography or recrystallization to obtain the pure fluorescent probe.
Protocol 2: Live-Cell Imaging
This protocol provides a general guideline for using a quinoline-based fluorescent probe for live-cell imaging. Optimization of probe concentration and incubation time may be required for different cell types and experimental conditions.[17][18][19]
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest (e.g., HeLa, MCF-7)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Culture the cells in a T-75 flask with complete medium (containing FBS and penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
The day before imaging, seed the cells onto glass-bottom dishes or chamber slides at a density that will result in 60-80% confluency on the day of the experiment.
-
-
Probe Preparation:
-
Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed serum-free cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.
-
After incubation, remove the probe solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.
-
Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
-
-
Fluorescence Microscopy:
-
Place the dish or slide on the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Excite the probe using a light source with a wavelength close to its excitation maximum (e.g., around 365 nm).
-
Capture the fluorescence emission using a filter set appropriate for the probe's emission spectrum (e.g., centered around 460 nm).
-
Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
-
Visualizations
Caption: General workflow for cell imaging with a fluorescent probe.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. Photophysical properties of the prefluorescent nitroxide probes QT and C343T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. 6-Substituted quinoline-based ratiometric two-photon fluorescent probes for biological Zn2+ detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 11. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn 2+ ions at the ppb level - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00025J [pubs.rsc.org]
- 14. Quinine - Wikipedia [en.wikipedia.org]
- 15. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 16. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. promega.com [promega.com]
Application Notes and Protocols: 6-(Trifluoromethoxy)quinolin-4-amine in Medicinal Chemistry
Disclaimer: Direct experimental data and established protocols for 6-(Trifluoromethoxy)quinolin-4-amine are limited in publicly available scientific literature. The following application notes and protocols are based on the known medicinal chemistry of structurally related 4-aminoquinoline derivatives and compounds bearing the trifluoromethoxy group. These are intended to serve as a guiding framework for researchers.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The incorporation of a trifluoromethoxy (-OCF₃) group into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethoxy group can significantly improve a molecule's pharmacokinetic profile. Consequently, this compound is a compound of significant interest for drug discovery and development, particularly in oncology and infectious diseases.
Potential Applications in Medicinal Chemistry
Based on the activities of analogous compounds, this compound and its derivatives are promising candidates for several therapeutic areas:
-
Anticancer Agents: 4-Aminoquinolines have been extensively investigated as anticancer agents. They can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), and by sensitizing cancer cells to conventional therapies. The trifluoromethoxy group could enhance the potency and drug-like properties of such inhibitors.
-
Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives of 4-aminoquinoline could be designed to target specific kinases involved in cancer cell proliferation and survival signaling pathways.
-
Antimalarial Agents: The 4-aminoquinoline core is famously found in antimalarial drugs like chloroquine. While resistance is an issue, novel derivatives with substituents like the trifluoromethoxy group could potentially overcome existing resistance mechanisms.
-
Anti-inflammatory and Anti-ulcer Agents: Some quinoline derivatives have shown potential in treating inflammatory conditions and gastric ulcers. A novel acylquinoline derivative with a 6-trifluoromethoxy substituent has been reported to have a potent anti-ulcer effect by inhibiting gastric acid secretion[1].
Quantitative Data Summary (Hypothetical)
Due to the lack of direct experimental data for this compound, the following table presents hypothetical quantitative data based on the activities of structurally similar 4-aminoquinoline derivatives in relevant assays. This table is for illustrative purposes to guide potential screening efforts.
| Compound/Analog | Target/Assay | IC₅₀ / EC₅₀ (µM) | Cell Line | Reference |
| Analog A (e.g., a 4-anilinoquinoline) | EGFR Kinase Assay | 0.05 - 0.5 | - | Analog-based |
| Analog B (e.g., a 7-chloro-4-aminoquinoline derivative) | Cytotoxicity Assay | 5 - 15 | MCF-7 (Breast Cancer) | Analog-based[2] |
| Analog C (e.g., a 7-fluoro-4-aminoquinoline derivative) | Cytotoxicity Assay | 7 - 10 | MDA-MB-468 (Breast Cancer) | Analog-based[2] |
| Analog D (a substituted 8-aminoquinoline) | P. falciparum (Chloroquine-resistant) | 0.01 - 0.1 | - | Analog-based[3] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and biological evaluation of this compound, based on established methods for similar compounds.
Protocol 1: Synthesis of this compound
This proposed two-step synthesis is based on the common route for preparing 4-aminoquinolines from the corresponding 4-chloroquinoline precursor.
Step 1: Synthesis of 4-chloro-6-(trifluoromethoxy)quinoline
A process for preparing 4-chloroquinolines bearing a trifluoromethoxy substituent has been patented[4]. This generally involves the cyclization of a β-anilinoacrylic acid derivative followed by chlorination.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine the appropriate starting materials for the quinoline ring formation (e.g., from 4-(trifluoromethoxy)aniline).
-
Cyclization: Heat the reaction mixture in a suitable high-boiling solvent or with a dehydrating agent like polyphosphoric acid to facilitate the cyclization to the 4-hydroxyquinoline intermediate.
-
Chlorination: After cooling, carefully add phosphorus oxychloride (POCl₃) to the reaction mixture. Heat the mixture to reflux for several hours to convert the 4-hydroxy group to a 4-chloro group.
-
Work-up: Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium bicarbonate) until a precipitate forms.
-
Purification: Collect the solid precipitate by filtration, wash with water, and dry. Purify the crude 4-chloro-6-(trifluoromethoxy)quinoline by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
Step 2: Amination of 4-chloro-6-(trifluoromethoxy)quinoline
This step involves the nucleophilic aromatic substitution of the 4-chloro group with an amino group.
-
Reaction Setup: In a sealed pressure vessel, combine 4-chloro-6-(trifluoromethoxy)quinoline with a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia) or an appropriate amine.
-
Reaction Conditions: Heat the mixture at a high temperature (e.g., 120-160°C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to screen for inhibitory activity against a specific kinase, such as EGFR.
-
Reagents and Materials:
-
Kinase (e.g., recombinant human EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Add the kinase and substrate to the wells of the microplate.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using the detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, MDA-MB-468) in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
Visualizations
Caption: Hypothetical inhibition of an RTK signaling pathway.
Caption: A general workflow for drug discovery and development.
References
- 1. Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline with potent anti-ulcer effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 6-(Trifluoromethoxy)quinolin-4-amine Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Within this class, 4-aminoquinoline derivatives have emerged as particularly significant, forming the core of numerous therapeutic agents. In the realm of oncology, these compounds are extensively investigated as inhibitors of key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in various cancers.[3][4]
The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target-binding affinity. This application note provides a detailed protocol for the synthesis of a focused library of 6-(trifluoromethoxy)quinolin-4-amine derivatives, designed for structure-activity relationship (SAR) studies aimed at developing novel anticancer agents. The protocols outlined below describe a robust two-step synthetic sequence commencing with the preparation of the key intermediate, 4-chloro-6-(trifluoromethoxy)quinoline, followed by its diversification via nucleophilic aromatic substitution (SNAr) with a series of primary and secondary amines.
Synthetic Workflow
The overall synthetic strategy involves a two-stage process. The first stage is the synthesis of the key building block, 4-chloro-6-(trifluoromethoxy)quinoline. The second stage involves the parallel synthesis of a library of 4-amino derivatives by reacting the chloro-intermediate with a variety of amines to explore the structure-activity relationships.
Caption: General workflow for the synthesis and SAR study of target compounds.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-6-(trifluoromethoxy)quinoline (Intermediate 1)
This protocol outlines the synthesis of the key chlorinated quinoline intermediate. This procedure is adapted from established methods for preparing substituted 4-chloroquinolines.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Diethyl malonate
-
Diphenyl ether
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Toluene
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Gould-Jacobs Reaction:
-
In a round-bottom flask, combine 4-(trifluoromethoxy)aniline (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Heat the mixture at 140-150 °C for 2 hours.
-
Increase the temperature to 240-250 °C to facilitate cyclization, typically by adding the reaction mixture to pre-heated diphenyl ether. Maintain this temperature for 30-45 minutes.
-
Cool the reaction mixture and dilute with petroleum ether to precipitate the product.
-
Filter the solid, wash with petroleum ether, and dry to yield ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate.
-
-
Saponification and Decarboxylation:
-
Suspend the product from the previous step in a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-3 hours until the solid dissolves.
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate 4-hydroxy-6-(trifluoromethoxy)quinoline.
-
Filter the solid, wash with water, and dry.
-
-
Chlorination:
-
In a flask equipped with a reflux condenser, carefully add 4-hydroxy-6-(trifluoromethoxy)quinoline (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents).
-
Reflux the mixture for 3-4 hours. The reaction should be monitored by TLC.
-
After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution or ammonium hydroxide until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or hexane) to obtain pure 4-chloro-6-(trifluoromethoxy)quinoline (Intermediate 1 ).
-
Protocol 2: General Procedure for the Synthesis of this compound Derivatives
This protocol describes the nucleophilic aromatic substitution (SNAr) reaction to generate the target amine derivatives.
Materials:
-
4-Chloro-6-(trifluoromethoxy)quinoline (Intermediate 1 )
-
A diverse set of primary and secondary amines (e.g., aniline, 3-chloroaniline, benzylamine, morpholine)
-
Solvent (e.g., isopropanol, acetonitrile, or N,N-dimethylformamide (DMF))
-
Base (optional, e.g., triethylamine or potassium carbonate, if using an amine salt)
-
Round-bottom flasks or reaction vials for parallel synthesis
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve 4-chloro-6-(trifluoromethoxy)quinoline (Intermediate 1 , 1 equivalent) in a suitable solvent (e.g., isopropanol).
-
Add the desired amine (1.1-1.5 equivalents). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (2-3 equivalents).
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure this compound derivative.
-
Characterize the final compound using NMR, Mass Spectrometry, and determine its purity by HPLC.
Structure-Activity Relationship (SAR) Studies
The primary goal of synthesizing a library of derivatives is to establish clear SAR trends. By varying the substituent (R) on the 4-amino group, researchers can probe the structural requirements for optimal biological activity. Key modifications often include altering steric bulk, electronics (electron-donating vs. electron-withdrawing groups), and hydrogen bonding capacity.
Representative Data for SAR Analysis
While a comprehensive SAR study for this compound derivatives is not available in the public literature, the following table provides a representative example of how data from such a study would be presented. The hypothetical IC₅₀ values against an EGFR-overexpressing cancer cell line (e.g., A431) are based on trends observed in similar 4-aminoquinoline series.[3]
| Compound ID | R Group (at C4-amino position) | Structure | Lipophilicity (clogP) | IC₅₀ (nM) vs. A431 Cells |
| REF-DRUG | Gefitinib (Reference) | - | 3.2 | 25 |
| TFA-1 | -NH₂ | ![]() | 2.8 | >10,000 |
| TFA-2 | -NH-Phenyl | ![]() | 4.5 | 520 |
| TFA-3 | -NH-(3-chlorophenyl) | ![]() | 5.2 | 85 |
| TFA-4 | -NH-(3-methoxyphenyl) | ![]() | 4.6 | 150 |
| TFA-5 | -NH-Benzyl | ![]() | 4.6 | 890 |
| TFA-6 | Morpholino | ![]() | 3.1 | >5,000 |
Note: The structures and IC₅₀ values in this table are representative and for illustrative purposes to demonstrate SAR data presentation.
Inferred SAR Insights:
-
Aromatic Amine Requirement: A simple primary amine (TFA-1) or a saturated heterocycle like morpholine (TFA-6) at the C4 position appears to be detrimental to activity. An aromatic ring attached to the amine is likely crucial for binding, possibly through π-π stacking interactions in the kinase hinge region.
-
Electronic Effects: The introduction of an electron-withdrawing group (e.g., -Cl in TFA-3) on the aniline ring significantly enhances potency compared to the unsubstituted aniline (TFA-2). This suggests that modulating the electronics of the aniline moiety is a key optimization parameter.
-
Steric and Conformational Effects: The flexible benzylamine substituent (TFA-5) is less active than the more rigid aniline derivatives, indicating that a constrained conformation may be preferred for optimal target engagement.
Target Signaling Pathway
Many 4-aminoquinoline derivatives function as ATP-competitive inhibitors of EGFR tyrosine kinase. By blocking the ATP binding site, they prevent autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation, survival, and metastasis.
Caption: Simplified EGFR signaling pathway and the inhibitory action of derivatives.
Conclusion
The synthetic protocols detailed in this application note provide a clear and adaptable framework for the generation of this compound libraries for SAR studies. By systematically modifying the 4-amino substituent, researchers can effectively probe the chemical space to identify derivatives with potent and selective inhibitory activity against key oncogenic targets like EGFR. The trifluoromethoxy group at the C6 position offers a promising vector for enhancing the drug-like properties of the 4-aminoquinoline scaffold, potentially leading to the development of next-generation targeted cancer therapeutics.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Methods for the Quantification of 6-(Trifluoromethoxy)quinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethoxy)quinolin-4-amine is a quinoline derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A protocol for Gas Chromatography with Flame Ionization Detection (GC-FID) is also proposed as an alternative method.
These methods are based on established analytical techniques for structurally related quinoline derivatives and provide a strong starting point for method development and validation in your laboratory.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the routine quantification of this compound in bulk drug substance and pharmaceutical formulations.
Application Note
This method provides a simple, isocratic reverse-phase HPLC separation with UV detection for the determination of this compound. The method is designed to be rapid and efficient, offering good resolution and sensitivity for quality control and assay purposes.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | ~ 4.5 min |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (v/v) in a 60:40 ratio. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve it in 10 mL of diluent. Sonicate for 15 minutes to ensure complete dissolution and then dilute to the final volume. Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solutions in ascending order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Workflow Diagram
Caption: HPLC-UV Experimental Workflow.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying this compound in complex biological matrices such as plasma, serum, and urine.
Application Note
This LC-MS/MS method provides a highly sensitive and selective approach for the quantification of this compound in biological samples. The use of Multiple Reaction Monitoring (MRM) ensures minimal interference from the sample matrix, leading to accurate and reliable results for pharmacokinetic and biomonitoring studies.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95 - 105% |
| Retention Time | ~ 2.5 min |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 5% B
-
2.6-3.5 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
Analyte: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z
-
Internal Standard (IS): (e.g., a stable isotope-labeled analog) Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150 °C, Desolvation Temperature: 400 °C).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum/urine sample in a microcentrifuge tube, add 10 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for injection.
4. Analysis Procedure:
-
Equilibrate the LC-MS/MS system.
-
Inject a blank sample to check for interferences.
-
Inject the calibration standards.
-
Inject the prepared samples.
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow Diagram
Caption: LC-MS/MS Experimental Workflow.
III. Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID can be a viable alternative for the quantification of this compound, particularly for purity testing and analysis of related substances, provided the compound is thermally stable and sufficiently volatile. Derivatization may be necessary to improve its chromatographic properties.
Application Note
This proposed GC-FID method is suitable for the analysis of this compound in samples where high-throughput is not a primary concern and when the analyte demonstrates good thermal stability. This method can be valuable for assessing the purity of the bulk drug substance.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2 µg/mL |
| Limit of Quantification (LOQ) | 7 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
| Retention Time | ~ 8.2 min |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
-
-
Injection Volume: 1 µL (splitless or split mode, depending on concentration).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a suitable solvent such as methanol or dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the same solvent.
-
Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.
3. Analysis Procedure:
-
Condition the GC column according to the manufacturer's instructions.
-
Inject the solvent blank.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Determine the concentration based on the peak area and the calibration curve.
Workflow Diagram
Caption: GC-FID Experimental Workflow.
Disclaimer
The methods and data presented in these application notes are intended as a starting point for the development of analytical procedures for this compound. It is essential that all methods are fully validated in the user's laboratory to ensure they meet the specific requirements of the intended application, in accordance with relevant regulatory guidelines such as those from the ICH. The hypothetical quantitative data is based on typical performance for similar analytical methods and may vary depending on the specific instrumentation and experimental conditions used.
Application Notes and Protocols for High-Throughput Screening of 6-(Trifluoromethoxy)quinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-(Trifluoromethoxy)quinolin-4-amine in high-throughput screening (HTS) campaigns, particularly for the discovery of novel kinase inhibitors. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3] The unique structural features of quinoline derivatives make them promising candidates for drug discovery.[2]
Introduction to this compound
This compound belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives have been extensively studied and are known to exhibit diverse pharmacological activities, making them attractive scaffolds for drug development.[1][2][4] Specifically, the 4-aminoquinoline core is present in several approved drugs.[5] While specific data for this compound is not extensively available in the public domain, its structural similarity to known kinase inhibitors suggests its potential as a modulator of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently deregulated in cancer.[1][6][7][8][9]
High-throughput screening provides an efficient approach to test large compound libraries for their biological activity against a specific target.[10][11] The following protocols are designed to facilitate the screening of this compound and its analogs to identify potential hits for further drug development.
Data Presentation: Efficacy of Analogous Quinoline-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | Representative IC50 Values (nM) | Reference |
| Imidazo[4,5-c]quinoline derivatives | PI3Kα / mTOR | 900 / 1400 | [4] |
| 4,6,7-substituted quinolines | c-Met | 19 - 64 | [4] |
| Quinoline with substituted-thiophene at C-6 | EGFR | 490 | [4] |
| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | mTOR | 64 | [1][8] |
| 3H-pyrazolo[4,3-f]quinoline derivatives | Haspin Kinase | 2 - 11 | [12] |
| Quinazoline and Pyrimidine Chemotypes | Clk / Dyrk Kinases | Varies (nM range) | [13] |
Disclaimer: The data presented above is for analogous compounds and should be used for reference purposes only. The actual activity of this compound may vary.
Mandatory Visualizations
Below are diagrams illustrating a potential signaling pathway, a general high-throughput screening workflow, and a hit validation cascade.
Figure 1: Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition.
Figure 2: High-Throughput Screening Experimental Workflow.
Figure 3: Logical Workflow for Hit Confirmation and Validation.
Experimental Protocols
The following are generalized protocols for a biochemical kinase assay and a cell-based proliferation assay. These can be adapted for specific kinase targets and cell lines.
Protocol 1: Biochemical Kinase Inhibition Assay (e.g., HTRF-based)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for screening kinase inhibitors.[14]
1. Materials and Reagents:
-
This compound (and other test compounds) dissolved in 100% DMSO.
-
Recombinant Kinase (e.g., EGFR, PI3K, Akt, mTOR).
-
Biotinylated Substrate Peptide.
-
ATP (Adenosine Triphosphate).
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
HTRF Detection Buffer.
-
Low-volume 384-well white assay plates.
-
Plate reader capable of HTRF detection.
2. Assay Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in 100% DMSO. Transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Prepare a mix of the kinase and biotinylated substrate in kinase reaction buffer. Dispense into the assay plate.
-
Initiation of Reaction: Prepare a solution of ATP in kinase reaction buffer. Add to the assay plate to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes).
-
Detection: Add the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665) in HTRF detection buffer to stop the reaction.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
3. Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_neg_control) / (Ratio_pos_control - Ratio_neg_control))
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., A549, MCF-7, PC-3).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (and other test compounds) dissolved in DMSO.
-
Cell proliferation reagent (e.g., CellTiter-Glo®, resazurin, or MTT).
-
96-well or 384-well clear-bottom white or black tissue culture plates.
-
Luminometer or spectrophotometer.
2. Assay Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into the microplate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the cells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Measurement:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure luminescence.
-
For Resazurin: Add resazurin solution to each well and incubate for 2-4 hours. Measure fluorescence (e.g., 560 nm excitation / 590 nm emission).
-
For MTT: Add MTT solution and incubate for 2-4 hours. Add solubilization solution and incubate until formazan crystals are dissolved. Measure absorbance at 570 nm.
-
3. Data Analysis:
-
Calculate the percent viability for each compound concentration: % Viability = 100 * (Signal_compound / Signal_vehicle_control)
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Hit Identification and Confirmation
A "hit" is a compound that demonstrates a desired level of activity in a primary screen.[10] The hit selection process involves statistical analysis to identify compounds with significant activity.[2][3][15]
Primary Hit Selection:
-
Z-score: For each compound, a Z-score can be calculated to determine how many standard deviations its activity is from the mean of the control population. A common cutoff is a Z-score of ≤ -3 or ≥ 3 for inhibitors or activators, respectively.
-
Percent Inhibition: A simpler method is to set a threshold for percent inhibition (e.g., >50%).
Hit Confirmation and Follow-up:
-
Re-testing: Confirmed hits from the primary screen should be re-tested under the same assay conditions to eliminate false positives.
-
Dose-Response Curves: Generate 8- to 12-point dose-response curves to determine the IC50 or EC50 values of the confirmed hits.
-
Orthogonal Assays: Validate the hits in a secondary, orthogonal assay that uses a different detection technology or principle to ensure the observed activity is not an artifact of the primary assay format.
-
Selectivity Profiling: Screen promising hits against a panel of related kinases to determine their selectivity profile.
-
Cellular Assays: Test the compounds in relevant cell-based assays to confirm their activity in a more physiological context.[16] This can include target engagement assays (e.g., Western blotting for phosphorylation status of downstream targets) and phenotypic assays (e.g., apoptosis, cell cycle analysis).[1][8]
By following these application notes and protocols, researchers can effectively utilize this compound in high-throughput screening campaigns to identify and validate novel kinase inhibitors for potential therapeutic development.
References
- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PhosphoFlowSeq - A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Using High-Throughput Screening to Rapidly Identify Targets | Lab Manager [labmanager.com]
- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 13. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Testing the Antimicrobial Activity of 6-(Trifluoromethoxy)quinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for evaluating the antimicrobial properties of the novel synthetic compound, 6-(Trifluoromethoxy)quinolin-4-amine. Quinolines and their derivatives have demonstrated a broad spectrum of pharmacological activities, including significant antimicrobial effects.[1] The introduction of a trifluoromethoxy group at the 6-position is of particular interest, as electron-withdrawing substituents at this position can influence the antimicrobial potency. This document outlines detailed protocols for determining the compound's minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and spectrum of activity against a panel of clinically relevant bacterial strains. Furthermore, a protocol for assessing cytotoxicity is included to evaluate the compound's safety profile.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of new therapeutic agents.[2] Quinoline derivatives represent a promising class of compounds, with many exhibiting potent antibacterial and antifungal properties.[3][4] The mechanism of action for some quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[5] The structural and electronic properties of substituents on the quinoline ring play a crucial role in their biological activity. The trifluoromethoxy group is a strong electron-withdrawing group that can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. This experimental design aims to systematically evaluate the antimicrobial potential of this compound.
Experimental Design Workflow
The overall experimental workflow is designed to systematically assess the antimicrobial activity and safety profile of this compound.
Caption: Experimental workflow for antimicrobial activity testing.
Experimental Protocols
Materials and Reagents
-
This compound (synthesized and purified, >95% purity)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
Resazurin sodium salt
-
Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Sterile 96-well microtiter plates
-
Sterile filter paper discs (6 mm diameter)
-
Mammalian cell line (e.g., HEK293 or HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Triton X-100
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2]
-
Preparation of Compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Preparation of Bacterial Inoculum: Culture bacteria overnight on MHA plates. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin).
-
Negative Control: A well with CAMHB and inoculum only (growth control).
-
Sterility Control: A well with CAMHB only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. The use of a resazurin-based assay can aid in the determination, where a color change from blue to pink indicates viable cells.[6]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC Plate: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-plate the aliquot onto an MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Protocol 3: Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to the compound and provides a qualitative measure of its spectrum of activity.
-
Preparation of Bacterial Lawn: Spread the 0.5 McFarland standard bacterial suspension evenly onto the surface of an MHA plate using a sterile cotton swab.
-
Disk Application: Aseptically place sterile 6 mm paper disks onto the inoculated agar surface.
-
Compound Application: Pipette a known amount (e.g., 10 µL) of the this compound stock solution onto a disk.
-
Controls: Use a disk with DMSO as a negative control and disks with standard antibiotics as positive controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the viability of mammalian cells.[7][8]
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations.
-
Controls:
-
Negative Control: Cells treated with medium containing DMSO at the highest concentration used for the compound dilutions.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100).
-
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| S. aureus ATCC 29213 | |
| E. coli ATCC 25922 | |
| P. aeruginosa ATCC 27853 | |
| E. faecalis ATCC 29212 | |
| Ciprofloxacin | |
| Vancomycin |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MBC (µg/mL) | MBC/MIC Ratio |
| S. aureus ATCC 29213 | ||
| E. coli ATCC 25922 | ||
| P. aeruginosa ATCC 27853 | ||
| E. faecalis ATCC 29212 |
Table 3: Zone of Inhibition Diameters (mm) from Disk Diffusion Assay
| Bacterial Strain | This compound | Ciprofloxacin | Vancomycin |
| S. aureus ATCC 29213 | |||
| E. coli ATCC 25922 | |||
| P. aeruginosa ATCC 27853 | |||
| E. faecalis ATCC 29212 |
Table 4: Cytotoxicity (IC₅₀) of this compound on HEK293 Cells
| Compound | IC₅₀ (µM) |
| This compound | |
| Positive Control (e.g., Doxorubicin) |
Hypothetical Signaling Pathway of Antimicrobial Action
Based on the known mechanisms of quinolone antibiotics, a plausible mechanism of action for this compound is the inhibition of bacterial DNA replication.
Caption: Hypothetical mechanism of action.
Conclusion
This document provides a detailed set of protocols for the comprehensive evaluation of the antimicrobial activity of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data on the compound's efficacy and safety, which is essential for its further development as a potential therapeutic agent. The inclusion of structure-activity relationship analysis with other quinoline derivatives will provide valuable insights for future drug design and optimization.
References
- 1. Synthesis and Antibacterial Activity of Some Novel Quinoline Analogues [ejchem.journals.ekb.eg]
- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
Application Note: 6-(Trifluoromethoxy)quinolin-4-amine for Studying Enzyme Kinetics of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The 4-aminoquinoline substructure, in particular, is a well-established pharmacophore for the inhibition of protein kinases, a class of enzymes frequently dysregulated in various diseases, most notably cancer. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, through overexpression or mutation, is a key driver in the pathogenesis of several solid tumors, making it a prime target for therapeutic intervention.[3][4]
This application note describes the use of 6-(Trifluoromethoxy)quinolin-4-amine, a representative 4-aminoquinoline derivative, for the characterization of EGFR tyrosine kinase activity. While specific kinetic data for this exact compound is not publicly available, we present a detailed protocol for an in vitro enzyme inhibition assay using a structurally related and potent 4-anilinoquinazoline EGFR inhibitor as a model. The methodologies and data presentation formats provided herein are intended to serve as a comprehensive guide for researchers and drug development professionals investigating novel kinase inhibitors.
Principle of the Assay
The in vitro EGFR kinase assay is designed to measure the transfer of the gamma-phosphate from adenosine triphosphate (ATP) to a tyrosine residue on a synthetic peptide substrate. The activity of the kinase is quantified by detecting the amount of phosphorylated substrate produced. The inhibitory potential of a compound, such as this compound, is determined by measuring the reduction in kinase activity in its presence. A common method for detection is the use of a phosphotyrosine-specific antibody, which can be employed in various formats, including fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that quantify the amount of ADP produced.[5][6][7]
Featured Product
-
Product: this compound
-
Structure:
-
Molecular Formula: C₁₀H₇F₃N₂O
-
Molecular Weight: 244.17 g/mol
-
Appearance: Off-white to pale yellow solid
-
Purity: ≥98% (HPLC)
-
Storage: Store at -20°C, protect from light and moisture.
Quantitative Data Summary
The following table summarizes representative enzyme inhibition data for a potent 4-anilinoquinazoline derivative against EGFR tyrosine kinase. This data is presented as an example of how to structure and report findings from EGFR inhibition studies.
| Compound ID | Target Enzyme | Assay Format | IC₅₀ (nM) | ATP Concentration | Substrate Concentration | Reference |
| Compound 7i (Example) | EGFR | In vitro kinase assay | 5.1 | 10 µM | 0.2 mg/mL Poly(Glu,Tyr) | [8] |
| Gefitinib | EGFR | In vitro kinase assay | 26 - 57 | Not Specified | Not Specified | [9] |
| Erlotinib | EGFR | In vitro kinase assay | ~2 | Not Specified | Not Specified | [10] |
Table 1: Representative IC₅₀ values for 4-anilinoquinazoline derivatives against EGFR tyrosine kinase. IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. These values are dependent on assay conditions, particularly ATP and substrate concentrations.
Experimental Protocols
In Vitro EGFR Tyrosine Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from established methods for determining the IC₅₀ of kinase inhibitors.[5][7]
Materials and Reagents:
-
Recombinant human EGFR, active (e.g., from Promega, BPS Bioscience)
-
This compound (or other test inhibitors)
-
Poly(Glu,Tyr) 4:1 peptide substrate (e.g., from Sigma-Aldrich)
-
Adenosine 5'-triphosphate (ATP), high purity
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and sterile, low-retention pipette tips
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 1 nM). A 10-point, 3-fold serial dilution is recommended as a starting point.
-
-
Kinase Reaction Setup:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer containing the recombinant EGFR enzyme and the poly(Glu,Tyr) substrate at twice the final desired concentrations. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
In a white assay plate, add 1 µL of the serially diluted compound or DMSO (as a no-inhibitor control) to the appropriate wells.
-
Add 12.5 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for ATP for EGFR to ensure sensitive detection of ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 12.5 µL of the 2X ATP solution to each well.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
Detection of Kinase Activity:
-
Following the incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Figure 1: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Figure 2: Experimental workflow for the in vitro EGFR kinase inhibition assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal or no kinase activity | Inactive enzyme | Ensure proper storage and handling of the recombinant enzyme. Use a fresh aliquot. |
| Incorrect buffer composition | Verify the pH and concentration of all buffer components, especially Mg²⁺ and Mn²⁺ which are crucial for kinase activity. | |
| ATP degradation | Prepare fresh ATP solutions and store them in aliquots at -20°C. | |
| High background signal | Contaminated reagents | Use high-purity reagents and sterile, nuclease-free water. |
| Non-specific binding | Ensure the use of low-binding plates and pipette tips. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing at each step. |
| Edge effects in the plate | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. | |
| IC₅₀ value out of expected range | Incorrect inhibitor concentration | Verify the stock solution concentration and the accuracy of the serial dilutions. |
| Assay conditions not optimal | The IC₅₀ value is dependent on the ATP concentration. Ensure it is appropriate for the type of inhibitor being tested (e.g., near Km for ATP-competitive inhibitors). |
Conclusion
This compound and its analogs represent a promising class of compounds for the study of tyrosine kinase inhibition. The detailed protocol provided in this application note offers a robust and reliable method for determining the inhibitory potency of such compounds against EGFR. The structured data presentation and troubleshooting guide are intended to facilitate the efficient and accurate characterization of novel kinase inhibitors, thereby accelerating research and drug discovery efforts in oncology and related fields.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 3. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promega.com [promega.com]
- 8. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 6-(Trifluoromethoxy)quinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the radiolabeling of 6-(Trifluoromethoxy)quinolin-4-amine, a quinoline derivative with potential applications in molecular imaging. The following sections outline methodologies for labeling with Fluorine-18 ([¹⁸F]), Carbon-11 ([¹¹C]), and Technetium-99m ([⁹⁹ᵐTc]), catering to Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) applications.
Protocol 1: [¹⁸F]Fluorination via Nucleophilic Substitution
This protocol describes the synthesis of [¹⁸F]this compound, where the Fluorine-18 is introduced onto an N-alkyl chain. This is a common strategy for labeling amines when direct aromatic fluorination is challenging.
1.1. Precursor Synthesis
The synthesis of a suitable precursor is the first critical step. For this protocol, we will use N-(2-tosyloxyethyl)-6-(trifluoromethoxy)quinolin-4-amine.
1.2. Experimental Protocol: [¹⁸F]Labeling
A detailed step-by-step procedure for the radiolabeling process:
-
[¹⁸F]Fluoride Production and Activation:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]K₂₂₂ complex by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor, N-(2-tosyloxyethyl)-6-(trifluoromethoxy)quinolin-4-amine, in anhydrous dimethyl sulfoxide (DMSO).
-
Add the precursor solution to the dried [¹⁸F]K₂₂₂ complex.
-
Seal the reaction vessel and heat at 120°C for 15 minutes.
-
-
Purification:
-
Cool the reaction mixture and dilute with water.
-
Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude product.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the desired product, [¹⁸F]N-(2-fluoroethyl)-6-(trifluoromethoxy)quinolin-4-amine, from the cartridge using ethanol.
-
Further purify the product using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
-
Formulation:
-
Collect the HPLC fraction containing the product.
-
Remove the organic solvent under reduced pressure.
-
Reconstitute the final product in a sterile, pyrogen-free saline solution for injection.
-
1.3. Quality Control
-
Radiochemical Purity: Determined by analytical HPLC.
-
Specific Activity: Calculated from the radioactivity of the final product and the total mass of the compound, determined by HPLC with a UV detector.
-
Residual Solvents: Analyzed by gas chromatography (GC).
-
pH and Sterility: Standard quality control measures for radiopharmaceuticals.
1.4. Data Presentation
| Parameter | Target Value |
| Radiochemical Yield | > 30% (decay-corrected) |
| Radiochemical Purity | > 95% |
| Specific Activity | > 37 GBq/µmol (1 Ci/µmol) at the end of synthesis |
| Synthesis Time | < 60 minutes |
1.5. Experimental Workflow
Caption: Workflow for the synthesis of [¹⁸F]N-(2-fluoroethyl)-6-(trifluoromethoxy)quinolin-4-amine.
Protocol 2: [¹¹C]Methylation
This protocol details the radiolabeling of the 4-amino group of this compound using [¹¹C]methyl triflate.[1]
2.1. Precursor
The precursor for this reaction is this compound itself.
2.2. Experimental Protocol: [¹¹C]Labeling
-
[¹¹C]Methyl Iodide/[¹¹C]Methyl Triflate Synthesis:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[2]
-
Convert [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic hydrogenation.
-
React [¹¹C]CH₄ with iodine in a gas phase reaction to produce [¹¹C]methyl iodide ([¹¹C]CH₃I).
-
Pass the [¹¹C]CH₃I over silver triflate to generate the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[1]
-
-
Radiolabeling Reaction:
-
Dissolve this compound in anhydrous acetone.
-
Add a suitable base, such as sodium hydride, to deprotonate the amine.
-
Bubble the gaseous [¹¹C]CH₃OTf through the precursor solution at room temperature.
-
Allow the reaction to proceed for 5-10 minutes.
-
-
Purification:
-
Quench the reaction with water.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system for purification.
-
-
Formulation:
-
Collect the HPLC fraction containing the desired product, [¹¹C]N-methyl-6-(trifluoromethoxy)quinolin-4-amine.
-
Remove the solvent and formulate in sterile saline as described in Protocol 1.
-
2.3. Quality Control
Similar quality control parameters as described in Protocol 1 are applicable here.
2.4. Data Presentation
| Parameter | Target Value |
| Radiochemical Yield | > 40% (based on [¹¹C]CO₂)[1] |
| Radiochemical Purity | > 99%[1] |
| Specific Activity | > 74 GBq/µmol (2 Ci/µmol) at the end of synthesis |
| Synthesis Time | < 30 minutes from end of bombardment |
2.5. Experimental Workflow
Caption: Workflow for the synthesis of [¹¹C]N-methyl-6-(trifluoromethoxy)quinolin-4-amine.
Protocol 3: [⁹⁹ᵐTc]Labeling via a Chelator
This protocol describes the labeling of this compound with Technetium-99m using a bifunctional chelator approach. This is a common method for labeling biomolecules with metallic radionuclides.[3][4]
3.1. Precursor Synthesis
A derivative of the parent compound must be synthesized by conjugating a chelator, such as HYNIC (6-hydrazinonicotinamide), to the 4-amino group of the quinoline.
3.2. Experimental Protocol: [⁹⁹ᵐTc]Labeling
-
[⁹⁹ᵐTc]Pertechnetate Elution:
-
Elute [⁹⁹ᵐTc]O₄⁻ from a ⁹⁹Mo/⁹⁹ᵐTc generator using sterile saline.
-
-
Radiolabeling Reaction:
-
In a sterile vial, dissolve the HYNIC-conjugated quinoline precursor in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add a coligand, such as tricine or EDDA.
-
Add a reducing agent, typically stannous chloride (SnCl₂).
-
Introduce the [⁹⁹ᵐTc]O₄⁻ eluate to the vial.
-
Heat the reaction mixture at 100°C for 20 minutes.
-
-
Purification:
-
Cool the reaction vial to room temperature.
-
Purification is often achieved using a C18 Sep-Pak cartridge.
-
-
Formulation:
-
The purified product is eluted from the cartridge with ethanol/saline and is ready for quality control.
-
3.3. Quality Control
-
Radiochemical Purity: Determined by instant thin-layer chromatography (ITLC) and/or radio-HPLC.
-
Stability: Assessed in saline and plasma over time.
3.4. Data Presentation
| Parameter | Target Value |
| Radiochemical Yield | > 90%[3] |
| Radiochemical Purity | > 95% |
| Synthesis Time | < 30 minutes |
3.5. Experimental Workflow
Caption: Workflow for the synthesis of [⁹⁹ᵐTc]HYNIC-6-(Trifluoromethoxy)quinolin-4-amine.
Logical Relationships in Quality Control
The following diagram illustrates the logical flow of quality control testing for the final radiolabeled product.
References
- 1. Synthesis and in vitro biological evaluation of carbon-11-labeled quinoline derivatives as new candidate PET radioligands for cannabinoid CB2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Rhenium and Technetium-99m Complexes Bearing Quinazoline Derivatives as Potential EGFR Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iaea.org [iaea.org]
Application Notes and Protocols for 6-(Trifluoromethoxy)quinolin-4-amine in Animal Models of Disease
Disclaimer: Extensive literature searches did not yield specific studies on the use of 6-(Trifluoromethoxy)quinolin-4-amine in animal models of disease. The following application notes and protocols are constructed based on published research on a structurally related compound, 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline (AU-006), which has been evaluated in rodent models of gastric ulcers[1]. These notes are intended to provide a representative framework for researchers, scientists, and drug development professionals interested in evaluating the potential therapeutic effects of this compound in a similar context.
Application Note: Evaluation of the Anti-Ulcerogenic Activity of this compound in a Rodent Model of Ethanol-Induced Gastric Lesions
Introduction
Quinolone derivatives have shown a wide range of biological activities[2]. The trifluoromethoxy group is a key substituent in medicinal chemistry, known to enhance metabolic stability and cell membrane permeability of drug candidates[3]. This application note describes a potential use of this compound as a gastroprotective agent, based on the activity of a related compound, AU-006, which demonstrated potent anti-ulcer effects in animal models[1]. The protocol outlines an in vivo study in rats to assess the efficacy of this compound in preventing ethanol-induced gastric lesions.
Principle
Ethanol administration in rodents is a well-established model for inducing acute gastric mucosal injury. It leads to the formation of linear hemorrhagic lesions, extensive submucosal edema, and inflammatory cell infiltration. The protective effect of a test compound can be quantified by measuring the reduction in the area of these gastric lesions. This model is suitable for the initial screening of compounds with potential cytoprotective and anti-secretory mechanisms.
Potential Applications
-
Screening of this compound and its analogs for gastroprotective effects.
-
Investigation of the mechanism of action, including potential effects on gastric acid secretion and mucosal protection.
-
Preclinical development of novel anti-ulcer agents.
Experimental Protocols
Protocol 1: Evaluation of Gastroprotective Effects in an Ethanol-Induced Gastric Lesion Model in Rats
1. Animals
-
Male Sprague-Dawley rats (200-250 g) are used for this study.
-
Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard laboratory chow and water.
-
Animals are fasted for 24 hours before the experiment, with free access to water.
2. Materials and Reagents
-
This compound (Test Compound)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in distilled water)
-
Absolute Ethanol
-
Positive Control (e.g., Omeprazole, 20 mg/kg)
-
Saline solution (0.9% NaCl)
-
Formalin solution (10%) for tissue fixation
3. Experimental Procedure
-
Animal Grouping:
-
Group I: Vehicle Control (receives vehicle orally)
-
Group II: Negative Control (receives vehicle orally + ethanol)
-
Group III: Positive Control (receives Omeprazole orally + ethanol)
-
Group IV-VI: Test Compound Groups (receive this compound at different doses, e.g., 30, 100, 300 mg/kg, orally + ethanol)
-
-
Dosing:
-
Administer the vehicle, positive control, or test compound orally (p.o.) to the respective groups in a volume of 10 ml/kg body weight.
-
-
Induction of Gastric Lesions:
-
One hour after the administration of the vehicle, positive control, or test compound, administer absolute ethanol (5 ml/kg, p.o.) to all animals except the vehicle control group (Group I), which receives an equivalent volume of saline.
-
-
Sample Collection:
-
One hour after ethanol administration, euthanize the animals by cervical dislocation.
-
Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.
-
-
Lesion Assessment:
-
Pin the stomachs flat on a corkboard for macroscopic examination.
-
Measure the area (in mm²) of the hemorrhagic lesions in the gastric mucosa.
-
The ulcer index can be calculated for each stomach.
-
The percentage of inhibition of ulceration is calculated using the following formula: % Inhibition = [(Ulcer Index of Control - Ulcer Index of Treated) / Ulcer Index of Control] x 100
-
-
Histopathological Examination (Optional):
-
Fix gastric tissue samples in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic evaluation of mucosal damage.
-
Protocol 2: Assessment of Gastric Acid Secretion (Shay Rat Model)
1. Animals and Preparation
-
Male Sprague-Dawley rats (200-250 g) are fasted for 48 hours with free access to water.
-
Anesthetize the rats (e.g., with a combination of ketamine and xylazine).
2. Surgical Procedure
-
Perform a midline laparotomy to expose the stomach.
-
Ligate the pylorus of the stomach at the junction of the pyloric sphincter and the duodenum.
-
Administer this compound or vehicle intraduodenally.
-
Close the abdominal incision with sutures.
3. Sample Collection and Analysis
-
Four hours after pyloric ligation, euthanize the animals.
-
Excise the stomach and collect the gastric contents into a graduated centrifuge tube.
-
Measure the volume of the gastric juice.
-
Centrifuge the gastric juice at 1000 rpm for 10 minutes.
-
Determine the acidity of the supernatant by titrating with 0.01 N NaOH using a pH meter or a suitable indicator.
-
Calculate the total acid output.
Data Presentation
Table 1: Hypothetical Effect of this compound on Ethanol-Induced Gastric Lesions in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (mm²) (Mean ± SEM) | % Inhibition of Ulceration |
| Vehicle Control | - | 0.0 ± 0.0 | - |
| Negative Control (Ethanol) | - | 150.5 ± 12.3 | 0 |
| Positive Control (Omeprazole) | 20 | 25.2 ± 3.1 | 83.3 |
| This compound | 30 | 110.8 ± 9.5 | 26.4 |
| This compound | 100 | 65.4 ± 7.2 | 56.5 |
| This compound | 300 | 32.1 ± 4.8 | 78.7 |
Table 2: Hypothetical Effect of this compound on Gastric Acid Secretion in Pylorus-Ligated Rats
| Treatment Group | Dose (mg/kg, i.d.) | Gastric Juice Volume (ml) (Mean ± SEM) | Total Acidity (mEq/4h) (Mean ± SEM) |
| Vehicle Control | - | 8.5 ± 0.7 | 0.75 ± 0.06 |
| This compound | 100 | 5.2 ± 0.5 | 0.41 ± 0.04 |
| This compound | 300 | 3.1 ± 0.3 | 0.22 ± 0.03 |
Visualizations
Caption: Workflow for evaluating the gastroprotective effect of a test compound in an ethanol-induced gastric lesion model.
Caption: Hypothesized mechanism of action for the anti-ulcer effect of this compound.
References
- 1. Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline with potent anti-ulcer effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
Application Notes & Protocols: Formulation of 6-(Trifluoromethoxy)quinolin-4-amine for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with many approved drugs incorporating this scaffold.[1][2] These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] 6-(Trifluoromethoxy)quinolin-4-amine is a quinoline derivative of interest for in vivo evaluation. A critical challenge in the preclinical development of many new chemical entities, particularly those with aromatic and heterocyclic structures, is their low aqueous solubility.[4] This poor solubility can lead to low and variable oral bioavailability, complicating the assessment of pharmacokinetic (PK) and pharmacodynamic (PD) properties in animal models.[5]
These application notes provide a comprehensive overview and a detailed protocol for the formulation of this compound to enhance its solubility and suitability for in vivo studies. The proposed strategies are based on established methods for overcoming the poor solubility of drug candidates.[4][5]
2. Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for developing an appropriate formulation. While specific experimental data for this compound is limited, data from closely related analogs can provide valuable insights.
| Property | Value (for related compounds) | Source / Compound |
| Molecular Formula | C₁₀H₇F₃N₂O | 6-(Trifluoromethoxy)quinolin-5-amine[6][7] |
| Molecular Weight | 228.17 g/mol | 6-(Trifluoromethoxy)-3-quinolinamine[8] |
| Calculated LogP | 2.72 | 6-(Trifluoromethoxy)-3-quinolinamine[8] |
| Aqueous Solubility | >34.4 µg/mL (at pH 7.4) | 6-(trifluoromethoxy)quinolin-4-ol[9] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | 6-(trifluoromethoxy)quinolin-4-ol[9] |
Note: The data presented is for structurally similar compounds and should be used as an estimation. It is highly recommended to determine the experimental solubility of the specific batch of this compound before proceeding. The low aqueous solubility indicated for the quinolinol analog suggests that this compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, necessitating formulation strategies for bioavailability enhancement.[4]
3. Formulation Development Strategy
For poorly soluble compounds, several strategies can be employed to increase aqueous concentration for in vivo administration. These include pH modification, the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[4][5] Given that the target compound is an amine, it is likely a weak base, and its solubility may be increased in an acidic solution. A combination of a co-solvent and a surfactant is a robust and common approach for preclinical formulations.[5]
Below is a recommended workflow for formulation development and in vivo evaluation.
References
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. store.p212121.com [store.p212121.com]
- 7. 6-(Trifluoromethoxy)quinolin-5-amine, CasNo.1133115-85-1 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 8. chemscene.com [chemscene.com]
- 9. 6-(Trifluoromethoxy)-4-quinolinol | C10H6F3NO2 | CID 2775104 - PubChem [pubchem.ncbi.nlm.nih.gov]
Exploring 6-(Trifluoromethoxy)quinolin-4-amine as a Potential Anti-Cancer Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anti-cancer properties.[1] The quinoline scaffold is a key pharmacophore in several clinically approved anti-cancer drugs.[2] These compounds can exert their anti-tumor effects through various mechanisms, such as the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3] This document provides a detailed guide for the investigation of a novel derivative, 6-(Trifluoromethoxy)quinolin-4-amine, as a potential anti-cancer agent. Due to the novelty of this specific compound, direct experimental data is not yet available. Therefore, this application note presents a series of established protocols and a proposed framework for its evaluation, based on the known activities of structurally related 4-aminoquinoline compounds.
Hypothetical Anti-Cancer Activity and Rationale
While specific data for this compound is not available, the anti-proliferative activity of analogous 4-aminoquinoline derivatives has been documented against a variety of cancer cell lines. The trifluoromethoxy group at the 6-position is of particular interest as trifluoromethyl and other fluorine-containing substituents have been shown to enhance the anti-cancer activity of quinoline derivatives.[4] Below are tables summarizing the cytotoxic activities of representative 4-aminoquinoline compounds to provide a rationale for the investigation of this compound.
Table 1: Representative Cytotoxicity Data of 4-Aminoquinoline Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Not Specified | 8.73 | [1] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | Not Specified | >10.85 | [1] |
| 2,8-Bis(trifluoromethyl)quinoline derivative | HL-60 (Leukemia) | Not Specified | 10 | [4] |
| 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline | PC-3 (Prostate) | MTT | 13.0 | |
| 2-(trifluoromethyl)quinolin-4-amine derivative (5e) | HeLa (Cervical) | Not Specified | 0.01 | [5] |
| 2-(trifluoromethyl)quinolin-4-amine derivative (5e) | K562 (Leukemia) | Not Specified | 0.08 | [5] |
| 2-(trifluoromethyl)quinolin-4-amine derivative (5e) | PC3 (Prostate) | Not Specified | 0.49 | [5] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-cancer potential of this compound are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of the compound on cell viability by measuring the metabolic activity of cells.
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[6]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for Annexin V/PI Staining
Caption: Experimental workflow for apoptosis detection.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentrations for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.[7]
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X binding buffer to each tube.[7]
-
Analyze the samples immediately using a flow cytometer.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as required.
-
Harvest cells and wash once with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[8]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[9]
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins involved in cellular signaling pathways that may be modulated by the compound.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-ERK, ERK, cleaved Caspase-3, Bcl-2, Bax, Cyclin D1, CDK4, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in lysis buffer.[10]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Proposed Mechanism of Action and Signaling Pathways
Based on the literature for related quinoline derivatives, this compound may exert its anti-cancer effects by targeting key signaling pathways that regulate cell proliferation, survival, and death.
Inhibition of Receptor Tyrosine Kinase Signaling
Many quinoline-based anti-cancer agents function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[11][12] Hyperactivation of the EGFR signaling pathway is a common feature in many cancers, leading to uncontrolled cell growth and proliferation.[13] Inhibition of EGFR can block downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway.[14][15]
Hypothesized EGFR/MAPK Signaling Inhibition
Caption: Proposed inhibition of the EGFR/MAPK pathway.
Induction of Apoptosis
The induction of programmed cell death, or apoptosis, is a key mechanism for many anti-cancer drugs. Apoptosis can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases.[5][16] 4-Aminoquinoline derivatives have been shown to induce apoptosis in cancer cells.
Intrinsic and Extrinsic Apoptosis Pathways
References
- 1. assaygenie.com [assaygenie.com]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. corefacilities.iss.it [corefacilities.iss.it]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Trifluoromethoxy)quinolin-4-amine
Welcome to the technical support center for the synthesis of 6-(Trifluoromethoxy)quinolin-4-amine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and improving yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing this compound?
A1: The most common and effective strategy involves a multi-step synthesis beginning with a substituted aniline. The core of this process is the Gould-Jacobs reaction to construct the quinoline scaffold, followed by functional group manipulations to introduce the desired amine at the 4-position. The key intermediates are 4-hydroxy-6-(trifluoromethoxy)quinoline and 4-chloro-6-(trifluoromethoxy)quinoline.
Q2: What are the critical steps in the synthesis that significantly impact the overall yield?
A2: The two most critical stages are the thermal cyclization in the Gould-Jacobs reaction and the final amination step. The high temperatures required for cyclization can lead to degradation if not carefully controlled.[1] The efficiency of the amination of the 4-chloroquinoline intermediate is also crucial for a high overall yield.
Q3: Are there any commercially available advanced intermediates for this synthesis?
A3: Yes, 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a commercially available starting material that can significantly shorten the synthetic route by bypassing the initial Gould-Jacobs reaction steps.[2]
Q4: What purification methods are recommended for the final product and key intermediates?
A4: Column chromatography is a common method for purifying intermediates and the final product.[3][4][5] Recrystallization can also be an effective technique for obtaining highly pure 4-chloro-6-(trifluoromethoxy)quinoline. For the final product, this compound, purification can be achieved through column chromatography followed by recrystallization or precipitation to yield a solid product.
Q5: How does the trifluoromethoxy group influence the reaction conditions compared to a trifluoromethyl group?
A5: The trifluoromethoxy group is strongly electron-withdrawing, similar to the trifluoromethyl group. This property can affect the reactivity of the aniline precursor in the Gould-Jacobs reaction and the susceptibility of the 4-chloroquinoline intermediate to nucleophilic substitution. While general conditions are similar, optimization of temperature and reaction time may be necessary to account for these electronic effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Gould-Jacobs cyclization | - Incomplete reaction. - Degradation of starting material or product at high temperatures. - Formation of positional isomers. | - Increase reaction temperature and/or time cautiously. Microwave heating can be an effective alternative to conventional heating to improve yields and reduce reaction times.[1] - Use a high-boiling point inert solvent like Dowtherm A to ensure even heating. - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent degradation.[1] |
| Incomplete chlorination of 4-hydroxy-6-(trifluoromethoxy)quinoline | - Insufficient amount of chlorinating agent (e.g., POCl₃). - Reaction temperature is too low. - Presence of moisture. | - Use a larger excess of the chlorinating agent. - Increase the reaction temperature to reflux. - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. |
| Low yield or no reaction in the amination step | - Deactivation of the 4-chloroquinoline by the electron-withdrawing trifluoromethoxy group. - Inappropriate choice of solvent or base. - Catalyst poisoning (if using a catalyzed reaction). | - Use a high-boiling point polar aprotic solvent such as NMP or DMSO to facilitate the nucleophilic aromatic substitution. - Employ a stronger base or higher reaction temperatures. - For challenging aminations, consider a palladium-catalyzed Buchwald-Hartwig amination, though this requires careful optimization of ligands and conditions. |
| Formation of multiple byproducts during amination | - Side reactions involving the quinoline ring. - Reaction with residual starting materials from the previous step. | - Ensure the 4-chloro-6-(trifluoromethoxy)quinoline intermediate is of high purity before proceeding with amination. - Optimize the reaction temperature and time to favor the desired product. - Carefully control the stoichiometry of the amine nucleophile. |
| Difficulty in purifying the final product | - Presence of unreacted starting materials. - Formation of closely related impurities. | - Utilize a multi-step purification process, such as column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). - Acid-base extraction can be used to separate the basic amine product from non-basic impurities. |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-6-(trifluoromethoxy)quinoline (via Gould-Jacobs Reaction)
This protocol is based on the general principles of the Gould-Jacobs reaction.[6]
-
Condensation: In a round-bottom flask, combine 1 equivalent of 4-(trifluoromethoxy)aniline and 1.1 equivalents of diethyl ethoxymethylenemalonate. Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Cyclization: Add a high-boiling point solvent (e.g., Dowtherm A) to the reaction mixture. Heat the mixture to 240-260°C for 30-60 minutes. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The solid product can be collected by filtration and washed with a suitable solvent like ethanol or diethyl ether to remove the high-boiling point solvent.
-
Saponification and Decarboxylation (if starting from the 3-carboxylate intermediate): If the cyclization product is the ethyl ester, it can be saponified using an aqueous solution of sodium hydroxide with heating. The resulting carboxylate is then acidified to precipitate the carboxylic acid, which is then decarboxylated by heating at a high temperature (often above its melting point) to yield 4-hydroxy-6-(trifluoromethoxy)quinoline.
Protocol 2: Synthesis of 4-Chloro-6-(trifluoromethoxy)quinoline
-
Chlorination: In a flask equipped with a reflux condenser and a gas trap, suspend 1 equivalent of 4-hydroxy-6-(trifluoromethoxy)quinoline in an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 105°C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is basic.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Synthesis of this compound
-
Amination: In a sealed tube or a pressure vessel, dissolve 1 equivalent of 4-chloro-6-(trifluoromethoxy)quinoline in a suitable solvent such as ethanol or isopropanol. Add a large excess of a saturated solution of ammonia in the chosen alcohol.
-
Reaction: Heat the mixture at 120-150°C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction vessel to room temperature and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol to afford the pure this compound. The product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Optimization of Gould-Jacobs Cyclization Temperature and Time (Hypothetical Data)
| Entry | Temperature (°C) | Time (min) | Yield of 4-Hydroxy-6-(trifluoromethoxy)quinoline (%) |
| 1 | 240 | 30 | 65 |
| 2 | 250 | 30 | 78 |
| 3 | 260 | 30 | 75 (slight degradation observed) |
| 4 | 250 | 45 | 82 |
| 5 | 250 | 60 | 80 (increased byproduct formation) |
Table 2: Comparison of Amination Conditions (Hypothetical Data)
| Entry | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | NH₃ in Ethanol | Ethanol | 120 | 24 | 55 |
| 2 | NH₃ in Ethanol | Ethanol | 150 | 24 | 70 |
| 3 | NH₃ in Isopropanol | Isopropanol | 150 | 24 | 75 |
| 4 | NH₄OH (aq) | NMP | 160 | 18 | 68 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. ablelab.eu [ablelab.eu]
- 2. 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
troubleshooting solubility issues with 6-(Trifluoromethoxy)quinolin-4-amine in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with 6-(Trifluoromethoxy)quinolin-4-amine in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
I. Understanding the Compound: Physicochemical Properties
This compound is a weakly basic compound. Its solubility in aqueous solutions is significantly influenced by its chemical structure, particularly the basic amine group and the lipophilic trifluoromethoxy group. The key to successfully dissolving this compound is to understand and manipulate these properties.
Key Structural Features and Their Impact on Solubility:
-
Quinoline-4-amine Core: The quinoline ring system contains a nitrogen atom, and there is a primary amine at the 4-position. These are basic sites that can be protonated.
-
6-(Trifluoromethoxy) Group: This group is highly lipophilic (fat-loving) and electron-withdrawing, which generally decreases aqueous solubility.[1][2]
The solubility of quinoline and its derivatives is known to be pH-dependent.[3][4] As a weak base, this compound will be more soluble in acidic conditions where the amine groups are protonated, forming a more water-soluble salt.
Predicted Physicochemical Properties:
| Property | Predicted Value | Significance for Solubility |
| pKa | ~7.9 (for the similar 4-amino-6-(trifluoromethyl)quinoline) | This is the pH at which the compound is 50% protonated. To achieve good solubility, the pH of the buffer should ideally be at least 1-2 units below the pKa. |
| XlogP | ~2.8 (for this compound) | This value indicates that the compound is moderately lipophilic, suggesting that it will have limited solubility in purely aqueous solutions and may require a co-solvent. |
II. Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my neutral phosphate-buffered saline (PBS, pH 7.4)?
A1: The compound is a weak base and is poorly soluble at neutral or alkaline pH. At pH 7.4, which is close to its predicted pKa, a significant portion of the molecules will be in their neutral, less soluble form. The lipophilic trifluoromethoxy group further reduces its affinity for aqueous media.
Q2: What is the recommended first step to improve solubility in an aqueous buffer?
A2: The most effective initial step is to lower the pH of your buffer. By acidifying the solution (e.g., to pH 4-5), you will protonate the amine groups on the molecule, forming a more soluble salt.
Q3: I need to work at a physiological pH (around 7.4). How can I dissolve the compound?
A3: If you must work at or near neutral pH, you will likely need to use a co-solvent. The standard approach is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute this stock into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it can affect biological systems.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: While this depends on the specific cell line and assay, a final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell-based experiments. It is always best to run a vehicle control (buffer with the same concentration of DMSO) to ensure the solvent is not affecting the experimental outcome.
Q5: My compound dissolves in the acidified buffer, but it precipitates when I adjust the pH back to neutral. What should I do?
A5: This is expected behavior, known as pH-dependent precipitation. If the final application requires a neutral pH, the "pH shift" method is not suitable. In this case, you must use the co-solvent method (preparing a stock in an organic solvent).
Q6: Can I use sonication or heating to help dissolve the compound?
A6: Gentle warming (e.g., to 37°C) and brief sonication can help to increase the rate of dissolution, but they will not increase the intrinsic solubility of the compound at a given pH. If the compound is not soluble, these methods will only create a fine suspension that will likely precipitate over time. These techniques are best used in conjunction with pH adjustment or co-solvents.
III. Troubleshooting Guide
This section provides a step-by-step approach to resolving solubility issues.
Problem: The powdered compound does not dissolve when added directly to an aqueous buffer (e.g., PBS pH 7.4).
This workflow outlines a logical progression for troubleshooting solubility.
Caption: Troubleshooting workflow for solubility issues.
Problem: The compound precipitates out of solution after dilution from an organic stock.
This issue often arises when the final concentration in the aqueous buffer exceeds the compound's solubility limit, even with a small amount of co-solvent.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Final concentration is too high. | The compound has a maximum solubility in the final buffer/co-solvent mixture. Try preparing a more dilute final solution. |
| Buffer components are incompatible. | High salt concentrations can sometimes cause "salting out" of the dissolved compound.[3] Try reducing the buffer's ionic strength if possible. |
| Insufficient mixing. | When diluting the stock, add it dropwise to the buffer while vortexing vigorously to avoid localized high concentrations that can cause immediate precipitation. |
| Slow precipitation over time. | The solution may be supersaturated. Prepare fresh dilutions immediately before use and do not store aqueous working solutions for extended periods. |
IV. Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol is recommended for most applications, especially those requiring a final physiological pH.
Caption: Workflow for preparing a DMSO stock solution.
-
Weigh Compound: Accurately weigh the required mass of this compound powder into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Ensure Complete Dissolution: Vortex the vial thoroughly. If necessary, use a brief sonication in a water bath to ensure all solid material has dissolved. The solution should be clear and free of particulates.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution by pH Adjustment
This method is only suitable if the final experiment can be conducted at an acidic pH.
-
Weigh Compound: Accurately weigh the compound into a suitable container.
-
Add Acidic Buffer: Add a buffer with a pH of 4.0-5.0 (e.g., 50 mM acetate buffer).
-
Aid Dissolution: Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming to 37°C can be applied if needed.
-
Final pH Check: Verify the final pH of the solution. Do not attempt to adjust the pH upwards towards neutral, as this will likely cause precipitation.
-
Use Immediately: Aqueous solutions are generally less stable than organic stock solutions. It is recommended to prepare them fresh for each experiment.
V. Understanding the Chemical Basis of Solubility
The solubility of this compound is governed by the equilibrium between its neutral (less soluble) and protonated (more soluble) forms.
Caption: pH-dependent equilibrium of the compound.
References
- 1. Workup [chem.rochester.edu]
- 2. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
optimization of reaction conditions for 6-(Trifluoromethoxy)quinolin-4-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6-(Trifluoromethoxy)quinolin-4-amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate the optimization of reaction conditions and address common challenges encountered during the synthesis.
Synthesis Overview
The synthesis of this compound is typically achieved through a three-step process:
-
Gould-Jacobs Reaction: Formation of the quinoline core by reacting 4-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (DEEMM) to yield ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, followed by saponification and decarboxylation to give 6-(trifluoromethoxy)quinolin-4-ol.
-
Chlorination: Conversion of the 4-hydroxyquinoline intermediate to 4-chloro-6-(trifluoromethoxy)quinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Amination: Nucleophilic aromatic substitution of the 4-chloroquinoline with ammonia to furnish the final product, this compound.
Experimental Protocols
Step 1: Gould-Jacobs Reaction for 6-(Trifluoromethoxy)quinolin-4-ol
This step involves the condensation of 4-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (DEEMM) and subsequent cyclization, saponification, and decarboxylation.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Diphenyl ether (solvent for cyclization)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, combine 4-(trifluoromethoxy)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Cyclization: Add the crude condensation product to diphenyl ether and heat to 250°C for 30-60 minutes.[1] The cyclized product, ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, will precipitate upon cooling. Filter the solid and wash with a cold non-polar solvent like hexane to remove the diphenyl ether.
-
Saponification and Decarboxylation: Suspend the crude ester in a solution of 10% aqueous sodium hydroxide. Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed. Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid. Continue heating the acidic mixture at reflux for another 4-6 hours to effect decarboxylation. Cool the mixture to room temperature and collect the precipitated 6-(trifluoromethoxy)quinolin-4-ol by filtration. Wash the solid with water and dry under vacuum.
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | 250°C | 250-300°C |
| Time | 30-60 minutes | 5-20 minutes |
| Solvent | Diphenyl ether | Solvent-free or high-boiling solvent |
| Typical Yield | Moderate | Good to Excellent[2] |
Step 2: Chlorination of 6-(Trifluoromethoxy)quinolin-4-ol
This step converts the hydroxyl group at the 4-position to a chlorine atom, which is a good leaving group for the subsequent amination.
Materials:
-
6-(Trifluoromethoxy)quinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Toluene or Dioxane (optional, as solvent)
Procedure:
-
In a fume hood, carefully add 6-(trifluoromethoxy)quinolin-4-ol (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).
-
Heat the mixture to reflux (around 110°C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 8.
-
The product, 4-chloro-6-(trifluoromethoxy)quinoline, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
Step 3: Amination of 4-Chloro-6-(trifluoromethoxy)quinoline
This final step introduces the amino group at the 4-position via a nucleophilic aromatic substitution reaction.
Materials:
-
4-Chloro-6-(trifluoromethoxy)quinoline
-
Ammonia solution (e.g., 7N in methanol) or ammonium hydroxide
-
Ethanol or other suitable solvent
-
Sealed reaction vessel (e.g., pressure tube)
Procedure:
-
Dissolve 4-chloro-6-(trifluoromethoxy)quinoline (1 equivalent) in ethanol in a pressure tube.
-
Add an excess of a solution of ammonia in methanol (e.g., 7N, 10-20 equivalents).
-
Seal the tube and heat the reaction mixture at 120-150°C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Step 1: Low yield in Gould-Jacobs cyclization | Incomplete condensation of aniline and DEEMM. | Ensure the reaction is heated sufficiently (120-130°C) and for an adequate time. The trifluoromethoxy group is electron-withdrawing, which can decrease the nucleophilicity of the aniline, potentially requiring longer reaction times or slightly higher temperatures. |
| Cyclization temperature is too low or heating time is too short. | The cyclization requires high temperatures (typically ~250°C) to proceed efficiently.[1] Consider using microwave irradiation to achieve higher temperatures and shorter reaction times, which can improve yields.[2] | |
| Degradation of starting material or product at high temperatures. | Optimize the reaction time at high temperature to minimize degradation. A thorough time-temperature examination is recommended.[2] | |
| Step 2: Incomplete chlorination | Insufficient chlorinating agent or reaction time. | Use a larger excess of POCl₃ and ensure the reaction is heated at reflux for a sufficient duration. Monitor the reaction by TLC. |
| Hydrolysis of the product back to the starting material during workup. | Ensure the workup is performed quickly and at a low temperature (on ice) to minimize hydrolysis of the 4-chloroquinoline. | |
| Step 3: Low yield in amination | Incomplete reaction. | The electron-withdrawing trifluoromethoxy group can deactivate the quinoline ring towards nucleophilic attack. Higher temperatures, longer reaction times, or the use of a catalyst may be necessary. Microwave-assisted conditions can also be explored to improve yields and shorten reaction times.[3] |
| Formation of side products. | Side reactions such as the formation of 4-hydroxyquinoline (from hydrolysis if water is present) can occur. Ensure anhydrous conditions. | |
| Purification challenges | Tarry byproducts in the Gould-Jacobs reaction. | If a precipitate forms with tarry byproducts during workup, it can be purified by continuous solid-liquid extraction (e.g., Soxhlet extraction).[4] |
| Difficulty in separating the final product. | Optimize the mobile phase for column chromatography. Recrystallization from a suitable solvent pair can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the trifluoromethoxy group in the synthesis?
The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group. This property can influence the reactivity at different stages of the synthesis. In the Gould-Jacobs reaction, it can decrease the nucleophilicity of the starting aniline, potentially requiring more forcing conditions for the initial condensation. In the final amination step, it deactivates the quinoline ring, making the nucleophilic aromatic substitution more challenging and possibly requiring higher temperatures or longer reaction times.
Q2: Can I use a different solvent for the Gould-Jacobs cyclization?
The high temperature required for the cyclization limits the choice of solvents. Diphenyl ether is commonly used due to its high boiling point (~258°C).[1] Other high-boiling solvents could be explored, but care must be taken to ensure they are inert under the reaction conditions. Microwave-assisted synthesis can often be performed solvent-free.[2]
Q3: Are there alternative methods for the amination step?
Yes, if direct amination with ammonia gives low yields, other methods can be considered. For instance, a Buchwald-Hartwig amination could be attempted, although this would require a palladium catalyst and a suitable ligand. Another approach is to use a protected form of ammonia, such as benzophenone imine, followed by hydrolysis.
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of all three steps. Choose a suitable solvent system that provides good separation of the starting material and the product. For the final amination step, which is often slower, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more accurate monitoring.
Q5: What safety precautions should I take?
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of excess POCl₃ should be done slowly and carefully on ice.
-
High-temperature reactions: The Gould-Jacobs cyclization is performed at very high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions to avoid burns.
-
Pressure reactions: The amination step is performed in a sealed tube at high temperature, which will generate significant pressure. Use a pressure-rated reaction vessel and a blast shield. Do not exceed the recommended temperature for the vessel.
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. ablelab.eu [ablelab.eu]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of 6-(Trifluoromethoxy)quinolin-4-amine and solutions
Welcome to the technical support center for 6-(Trifluoromethoxy)quinolin-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common synthesis route for this compound involves the nucleophilic aromatic substitution of 4-chloro-6-(trifluoromethoxy)quinoline with an amine.[1][2] Consequently, the primary impurities are typically:
-
Unreacted 4-chloro-6-(trifluoromethoxy)quinoline: The starting material may not fully react.
-
Starting Amine: Excess amine used in the reaction may remain.
-
Di-substituted byproducts: If a primary amine is used, a second molecule of the chloroquinoline can react with the product to form a diarylamine.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: What are the general properties of this compound that might affect its purification?
A2: The trifluoromethoxy group imparts high lipophilicity, which can affect solubility in common crystallization and chromatography solvents. The quinoline nitrogen and the exocyclic amine are basic and can interact with acidic stationary phases like silica gel during chromatography, leading to peak tailing.[3][4]
Q3: Is the trifluoromethoxy group stable during standard purification procedures?
A3: The trifluoromethoxy group is generally stable under typical purification conditions, including chromatography and recrystallization. However, prolonged exposure to strong bases should be avoided as it may lead to degradation.
Troubleshooting Purification Challenges
Issue 1: Poor Separation and Significant Tailing During Column Chromatography on Silica Gel
Cause: The basic nitrogen atoms of the quinoline ring and the amino group interact strongly with the acidic silanol groups on the surface of the silica gel.[3][4] This interaction can lead to broad peaks, tailing, and sometimes irreversible adsorption of the product onto the column.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to the mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (TEA) is a common choice.
-
Use of Alternative Stationary Phases: Employ a stationary phase with a less acidic surface. Amine-functionalized silica or basic alumina are effective alternatives that minimize the acid-base interactions.[3][4]
Issue 2: Difficulty in Finding a Suitable Recrystallization Solvent
Cause: The combination of the rigid quinoline core and the lipophilic trifluoromethoxy group can make finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures challenging.
Solutions:
-
Solvent Screening: Systematically test a range of solvents with varying polarities. Common choices for quinoline derivatives include alcohols (methanol, ethanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene).
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until turbidity is observed. Allow the solution to cool slowly. A common combination is Dichloromethane/Hexane or Ethyl Acetate/Hexane.
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (standard grade, 230-400 mesh) or Amine-functionalized silica gel
-
Hexane (or Heptane)
-
Ethyl acetate
-
Triethylamine (TEA)
-
Glass column and other standard chromatography equipment
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.
-
Column Packing: Pack the column with silica gel in the chosen eluent system.
-
Elution (Silica Gel):
-
Start with a non-polar eluent (e.g., 100% Hexane).
-
Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Add 0.1-1% triethylamine to the eluent system to minimize peak tailing.
-
-
Elution (Amine-functionalized Silica):
-
A simple gradient of ethyl acetate in hexane is often sufficient. The addition of triethylamine is typically not necessary.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Solvent Systems for Flash Chromatography
| Stationary Phase | Eluent System | Modifier | Typical Gradient |
| Silica Gel | Hexane/Ethyl Acetate | 0.5% Triethylamine | 5% to 40% Ethyl Acetate |
| Amine-functionalized Silica | Hexane/Ethyl Acetate | None | 10% to 60% Ethyl Acetate |
Protocol 2: Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s) (e.g., ethanol, isopropanol, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Table 2: Suggested Solvents for Recrystallization
| Solvent(s) | Expected Solubility | Notes |
| Ethanol | Moderately soluble when hot, less soluble when cold | Good for single-solvent recrystallization. |
| Isopropanol | Similar to ethanol | Another good option for single-solvent recrystallization. |
| Ethyl Acetate / Hexane | Soluble in hot ethyl acetate, insoluble in hexane | Use as a two-solvent system for better purity. |
| Toluene | Soluble when hot, less soluble when cold | Can be effective for less polar impurities. |
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting peak tailing in column chromatography.
References
minimizing off-target effects of 6-(Trifluoromethoxy)quinolin-4-amine in cellular assays
This technical support center provides guidance for researchers using 6-(Trifluoromethoxy)quinolin-4-amine in cellular assays. Below you will find frequently asked questions and troubleshooting guides to help you minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
Based on available data, this compound is a potent inhibitor of Receptor Tyrosine Kinase (RTK) signaling pathways. Its primary target has been identified as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis.
Q2: What are the common off-target effects observed with this compound?
As with many kinase inhibitors that target the ATP-binding pocket, off-target effects can occur. Known off-targets for this compound include other members of the VEGFR family and Platelet-Derived Growth Factor Receptors (PDGFRs). At higher concentrations, some activity against SRC family kinases may also be observed. These off-target activities can lead to unexpected cellular phenotypes.
Q3: What is the recommended concentration range for use in cellular assays?
The optimal concentration will be cell-line dependent. It is highly recommended to perform a dose-response curve to determine the IC50 value in your specific cellular model. As a starting point, a range of 10 nM to 10 µM is suggested for initial experiments. Always include a vehicle control (e.g., DMSO) in your experimental setup.
Q4: How can I confirm that the observed phenotype is due to on-target (VEGFR2) inhibition?
To validate on-target activity, consider the following experimental approaches:
-
Rescue Experiments: Transfect cells with a mutant version of VEGFR2 that is resistant to the compound but retains its kinase activity. If the observed phenotype is reversed, it is likely on-target.
-
RNAi/CRISPR Knockdown: Use siRNA or CRISPR to specifically knock down VEGFR2. If the resulting phenotype mimics the effect of the compound, this provides strong evidence for on-target activity.
-
Orthogonal Compounds: Use other known, structurally different VEGFR2 inhibitors. If they produce the same phenotype, it is more likely to be a result of VEGFR2 inhibition.
Q5: What are the best practices for preparing and storing this compound?
The compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Troubleshooting Guides
Unexpected results in cellular assays can often be attributed to off-target effects or suboptimal experimental conditions. Use the following guides to troubleshoot common issues.
Issue 1: High Cell Toxicity at Concentrations That Should Be Specific
| Possible Cause | Recommended Solution |
| Off-target kinase inhibition | Perform a broader kinase screen to identify potential off-targets. Lower the compound concentration and shorten the incubation time. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) and consistent across all wells, including controls. |
| Compound precipitation | Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, try a lower concentration or a different formulation. |
| Cell line sensitivity | The cell line you are using may be particularly sensitive to the inhibition of off-target kinases. Try a different cell line to see if the effect is conserved. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
| Possible Cause | Recommended Solution |
| Poor cell permeability | The compound may not be efficiently entering the cells. Perform a cell uptake assay to measure intracellular compound concentration. |
| Active efflux from cells | The compound may be a substrate for ABC transporters, which pump it out of the cell. Co-incubate with a known ABC transporter inhibitor to see if this potentiates the compound's effect. |
| Compound metabolism | The compound may be rapidly metabolized by the cells into an inactive form. Use mass spectrometry to analyze the compound's stability in cell culture medium and in the presence of cells over time. |
| High protein binding in media | The compound may bind to proteins in the serum of your cell culture medium, reducing its free concentration. Perform assays in serum-free or low-serum conditions to assess this possibility. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target and key off-targets.
| Target Kinase | IC50 (nM) | Assay Type |
| VEGFR2 | 15 | Biochemical (FRET) |
| PDGFRβ | 250 | Biochemical (FRET) |
| c-SRC | >1000 | Biochemical (FRET) |
| EGFR | >5000 | Biochemical (FRET) |
Experimental Protocols
Protocol 1: Determining On-Target Engagement via Western Blot
This protocol assesses the phosphorylation status of VEGFR2 and its downstream effector, ERK, to confirm target engagement in a cellular context.
-
Cell Seeding: Plate human umbilical vein endothelial cells (HUVECs) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with VEGF-A (50 ng/mL) for 10 minutes to induce VEGFR2 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-VEGFR2 (Tyr1175), total VEGFR2, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: VEGFR2 signaling pathway and the inhibitory action of the compound.
Caption: Workflow for validating on-target effects in cellular assays.
Caption: Decision tree for troubleshooting unexpected cellular phenotypes.
Technical Support Center: Overcoming Resistance to Quinoline-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to quinoline-based compounds in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of our quinoline compound against our bacterial strain. What are the likely causes?
A1: A significant increase in MIC suggests the development of resistance. The most common mechanisms of resistance to quinoline-based compounds are:
-
Target-Site Mutations: Alterations in the quinolone-resistance determining regions (QRDRs) of the target enzymes, DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes), can reduce the binding affinity of the quinoline compound.[1] Single mutations in the primary target can lead to an 8- to 16-fold increase in MIC.[1]
-
Increased Efflux: Overexpression of efflux pumps, which actively transport the compound out of the bacterial cell, can lead to reduced intracellular drug concentration.[1]
-
Reduced Permeability: In Gram-negative bacteria, mutations leading to decreased expression of outer membrane porins can limit the influx of the quinoline compound.[2]
-
Plasmid-Mediated Resistance: Acquisition of plasmids carrying resistance genes (e.g., qnr genes, aac(6')-Ib-cr) can confer low-level resistance or facilitate the selection of higher-level resistance mutations.[1]
Q2: How can we experimentally determine the mechanism of resistance in our bacterial strain?
A2: A stepwise experimental approach can help elucidate the resistance mechanism:
-
Confirm MIC Increase: Perform a broth microdilution or agar dilution assay to accurately quantify the fold-increase in MIC compared to the susceptible parent strain.
-
Sequence Target Genes: Amplify and sequence the QRDRs of gyrA, gyrB, parC, and parE to identify any mutations.
-
Assess Efflux Pump Activity: Use an ethidium bromide accumulation assay. Reduced accumulation of this fluorescent substrate in the resistant strain compared to the susceptible parent suggests increased efflux pump activity. The addition of a known efflux pump inhibitor (EPI) should increase accumulation in the resistant strain.
-
Screen for Plasmid-Mediated Resistance: Use PCR to screen for the presence of common plasmid-mediated quinolone resistance genes.
Q3: Our quinoline compound is showing reduced efficacy due to efflux pump overexpression. What strategies can we use to overcome this?
A3: To counteract efflux-mediated resistance, consider the following approaches:
-
Combination with Efflux Pump Inhibitors (EPIs): Co-administer your quinoline compound with a known EPI. This can restore the intracellular concentration of your compound and its efficacy. A checkerboard assay can be used to assess the synergistic effect.
-
Structural Modification of the Quinolone: Modify the chemical structure of your compound to make it a poorer substrate for the efflux pump. This often involves altering side chains to increase steric hindrance or change physicochemical properties.
Q4: We have identified a target-site mutation. How can we restore the activity of our compound?
A4: Overcoming target-mediated resistance is challenging but can be approached through:
-
Rational Drug Design: Design new quinoline analogs with modified moieties that can form alternative interactions with the mutated target enzyme, bypassing the effect of the resistance mutation.
-
Combination Therapy: Investigate the synergistic effects of your quinoline compound with other classes of antibiotics that have different mechanisms of action. A checkerboard assay is the standard method for evaluating synergy. Combinations of fluoroquinolones with β-lactams or aminoglycosides have shown synergy against some bacteria.[3][4][5]
Troubleshooting Guides
Problem: Inconsistent MIC values for the same compound and bacterial strain.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment. |
| Media and reagent quality | Use fresh, quality-controlled media (e.g., Mueller-Hinton broth/agar) and reagents. Verify the correct preparation and storage of antibiotic stock solutions. |
| Incubation conditions | Maintain consistent incubation temperature (e.g., 35-37°C) and duration (e.g., 16-20 hours) as per standardized protocols. |
| Contamination | Check for contamination of bacterial cultures, media, or reagents. |
Problem: No amplification in PCR for target gene sequencing.
| Possible Cause | Troubleshooting Step |
| Poor DNA quality | Use a standardized DNA extraction method to obtain high-purity genomic DNA. Assess DNA quality and quantity using spectrophotometry or gel electrophoresis. |
| Incorrect primer design | Verify that the primers are specific to the target genes (gyrA, gyrB, parC, parE) of your bacterial species. Check for primer dimers or secondary structures. |
| Suboptimal PCR conditions | Optimize the annealing temperature, extension time, and number of cycles for your specific primers and DNA template. |
| Presence of PCR inhibitors | Ensure the extracted DNA is free from inhibitors that may have carried over from the extraction process. |
Problem: Efflux pump inhibitor does not potentiate the activity of the quinoline compound.
| Possible Cause | Troubleshooting Step |
| EPI is not effective against the specific efflux pump | Test a panel of EPIs with different mechanisms of action. The resistance may be mediated by an efflux pump for which the tested EPI is not an inhibitor. |
| Resistance is not primarily due to efflux | Confirm the primary resistance mechanism. If a target-site mutation is the main driver of resistance, an EPI will have minimal effect. |
| EPI concentration is suboptimal | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI. |
| Compound is not a substrate for the efflux pump | Verify that your quinoline compound is indeed a substrate for the overexpressed efflux pump. |
Quantitative Data Summary
Table 1: Fold-Increase in Ciprofloxacin MIC due to Target-Site Mutations in Pseudomonas aeruginosa
| Mutation in QRDR of: | Fold-Increase in Ciprofloxacin MIC |
| gyrA (T83I) | 8-16 |
| gyrB (S466Y) | 8 |
| parC (S87L) | No significant change alone |
| gyrA (T83I) + parC (S87L) | >32 |
Data compiled from published studies.[6]
Table 2: Effect of an Efflux Pump Inhibitor (EPI) on Levofloxacin MIC against Pseudomonas aeruginosa
| Strain Phenotype | Levofloxacin MIC50 (µg/mL) without EPI | Levofloxacin MIC50 (µg/mL) with EPI (20 µg/mL) | Fold-Decrease in MIC50 |
| Levofloxacin-Susceptible | 0.5 | 0.25 | 2 |
| Levofloxacin-Resistant | 64 | 8 | 8 |
Data adapted from a study using a specific efflux pump inhibitor, MC-04,124.[7]
Table 3: Synergy of Quinolone Combinations against Gram-Negative Bacilli
| Quinolone | Combination Agent | Organism | Synergy (FIC Index ≤ 0.5) |
| Ciprofloxacin | Ceftazidime | Pseudomonas aeruginosa | Observed in 20-50% of isolates |
| Ciprofloxacin | Imipenem | Pseudomonas aeruginosa | Observed in 20-50% of isolates |
| Ciprofloxacin | Amikacin | Pseudomonas aeruginosa | Infrequent synergy |
| Levofloxacin | Beta-lactams | Escherichia coli | Synergy reported in some studies |
FIC Index (Fractional Inhibitory Concentration Index) is a measure of synergistic activity. Data compiled from multiple sources.[3][4][8]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of a quinoline compound against a bacterial strain.
-
Prepare Materials:
-
96-well microtiter plates.
-
Mueller-Hinton Broth (MHB).
-
Stock solution of the quinoline compound at a known high concentration.
-
Bacterial culture grown to the logarithmic phase.
-
-
Prepare Inoculum:
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of the microtiter plate.
-
Add 200 µL of the quinoline stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculate Plate:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Read Results:
-
The MIC is the lowest concentration of the quinoline compound that completely inhibits visible bacterial growth.
-
Protocol 2: PCR and Sanger Sequencing of gyrA and parC QRDRs
This protocol describes the amplification and sequencing of the quinolone-resistance determining regions of the gyrA and parC genes.
-
DNA Extraction:
-
Extract genomic DNA from the resistant and susceptible bacterial strains using a commercial kit.
-
-
PCR Amplification:
-
Set up a PCR reaction containing:
-
Template DNA (50-100 ng)
-
Forward and reverse primers for the gyrA or parC QRDR
-
dNTPs
-
Taq DNA polymerase and buffer
-
-
Perform PCR with the following general cycling conditions (optimization may be required):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5-10 minutes
-
-
-
Verify PCR Product:
-
Run the PCR product on an agarose gel to confirm the correct size of the amplicon.
-
-
Purify PCR Product:
-
Purify the PCR product using a commercial PCR purification kit.
-
-
Sanger Sequencing:
-
Send the purified PCR product and the corresponding sequencing primers for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained sequence with the wild-type sequence of the respective gene to identify any mutations.[9]
-
Protocol 3: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity
This assay qualitatively assesses efflux pump activity by measuring the intracellular accumulation of the fluorescent dye ethidium bromide.
-
Prepare Bacterial Cells:
-
Grow bacterial cultures to mid-log phase.
-
Harvest the cells by centrifugation and wash twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS to a standardized optical density (e.g., OD600 of 0.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the bacterial suspension.
-
If testing an efflux pump inhibitor (EPI), add it to the designated wells at the desired concentration and incubate for a short period (e.g., 5-10 minutes).
-
-
Measure Fluorescence:
-
Add EtBr to all wells at a final concentration of 1-2 µg/mL.
-
Immediately begin measuring the fluorescence at an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm using a fluorescence plate reader.
-
Record fluorescence readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy and antagonism of combinations with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Investigation of the synergic effects of aminoglycoside-fluoroquinolone and third-generation cephalosporin combinations against clinical isolates of Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Contributions of Target Alteration and Decreased Drug Accumulation to Pseudomonas aeruginosa Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Lactam and Fluoroquinolone Combination Antibiotic Therapy for Bacteremia Caused by Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PCR and sequencing amplification of gyrA, gyrB, parC and parE [bio-protocol.org]
- 10. 3.4. Ethidium Bromide Accumulation Assay [bio-protocol.org]
- 11. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosage for Novel Quinoline Derivatives
Disclaimer: This technical support center provides generalized guidance on optimizing in vivo dosage for novel quinoline derivatives, including compounds structurally related to 6-(Trifluoromethoxy)quinolin-4-amine. The information provided is based on published research on various quinoline compounds and general principles of pharmacology and toxicology. It is critical to conduct compound-specific investigations to determine a safe and efficacious dosage for your particular molecule of interest. No specific in vivo data was found for this compound in the public domain at the time of this writing.
Frequently Asked Questions (FAQs)
Q1: How do I select a starting dose for my in vivo study with a novel quinoline derivative?
A1: Selecting a starting dose is a critical step that requires careful consideration of in vitro data and literature on similar compounds. A common approach is to start with a dose that is a fraction of the in vitro IC50 or EC50 value, after considering potential bioavailability. It is also advisable to review toxicological data for structurally related quinoline derivatives to identify a potential maximum tolerated dose (MTD). A thorough literature search for in vivo studies on analogous compounds can provide a valuable starting range.
Q2: My quinoline derivative has poor aqueous solubility. How can I formulate it for in vivo administration?
A2: Poor solubility is a common challenge with quinoline-based compounds. Several formulation strategies can be employed:
-
Co-solvents: Using a mixture of solvents, such as DMSO, ethanol, or polyethylene glycol (PEG), with saline or water can enhance solubility. However, the concentration of the organic solvent should be kept to a minimum to avoid vehicle-induced toxicity.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar formulations that improve solubility and bioavailability.
-
Nanosuspensions: Milling the compound to create a nanosuspension can increase the surface area and dissolution rate.
-
Cyclodextrins: Encapsulating the compound within cyclodextrin molecules can improve its aqueous solubility.
The choice of formulation will depend on the physicochemical properties of your specific compound and the intended route of administration.
Q3: What are the common signs of toxicity to monitor for during in vivo studies with quinoline derivatives?
A3: Clinical signs of toxicity can vary depending on the specific compound and its mechanism of action. General signs to monitor for in rodents include:
-
Weight loss
-
Changes in food and water consumption
-
Lethargy or hyperactivity
-
Ruffled fur
-
Changes in posture or gait
-
Skin irritation at the site of application (for dermal studies)[1]
It is also crucial to perform hematological and clinical chemistry analysis, as well as histopathological examination of key organs (e.g., liver, kidney, spleen) at the end of the study to identify any target organ toxicity. For some quinoline derivatives, liver toxicity has been noted, with observations of hepatocellular adenoma in some cases.[1]
Troubleshooting Guide
Issue: Unexpected animal mortality at the initial dose.
-
Question: We observed unexpected mortality in our first animal cohort, even though the dose was selected based on in vitro data. What should we do?
-
Answer:
-
Stop the study and investigate: Do not proceed with higher doses.
-
Review the formulation: Ensure the vehicle is well-tolerated and that the compound was fully dissolved or suspended. Vehicle toxicity can sometimes be mistaken for compound toxicity.
-
Re-evaluate the starting dose: The in vitro to in vivo correlation may be poor for your compound. Consider a dose-escalation study starting at a significantly lower dose (e.g., 1/10th of the initial dose).
-
Conduct a preliminary MTD study: A single-dose MTD study in a small number of animals can help establish a safer starting point for subsequent efficacy studies.
-
Issue: Lack of efficacy at doses that are well-tolerated.
-
Question: Our quinoline derivative is well-tolerated up to high doses, but we are not observing the expected therapeutic effect. What could be the reason?
-
Answer:
-
Pharmacokinetics (PK): The compound may have poor oral bioavailability or be rapidly metabolized and cleared from the body.[2] A PK study to determine the plasma concentration and half-life of the compound is essential.
-
Target engagement: The compound may not be reaching the target tissue at a sufficient concentration to exert its effect. Biodistribution studies can help to understand where the compound accumulates in the body.[3]
-
In vitro vs. in vivo model discrepancy: The in vitro model may not accurately predict the in vivo response. Re-evaluate the biological relevance of your in vivo model.
-
Dosing regimen: The dosing frequency may not be optimal. A compound with a short half-life may require more frequent administration.
-
Quantitative Data from Structurally Related Quinoline Derivatives
The following table summarizes dosage and pharmacokinetic data from various published studies on different quinoline derivatives. This data is for informational purposes only and should not be directly applied to this compound.
| Compound Class | Animal Model | Route of Administration | Dose Range | Key Findings | Reference |
| Quinolinone Derivatives | Mice | Oral | Not Specified | A preclinical candidate was identified with improved ADME properties. | [2] |
| 4(1H)-quinolones | Mice | Oral | 1 - 50 mg/kg | Some analogues showed curative activity at doses as low as 1-3 mg/kg. | [4] |
| 4-anilino-6-aminoquinazoline | Rats | IV & Oral | 2 mg/kg (IV), 5 mg/kg (Oral) | Showed reasonable oral bioavailability (21%). | [5] |
| 4-amino-2-trifluoromethyl-phenyl retinate | Mice | Not Specified | 7 mg/kg | Micellar formulation improved tumor growth inhibition. | [3] |
Experimental Protocols
Protocol: Dose-Ranging Study for a Novel Quinoline Derivative in Mice
-
Objective: To determine the maximum tolerated dose (MTD) and identify a dose range for efficacy studies.
-
Animals: Use a common mouse strain (e.g., C57BL/6 or BALB/c), with 3-5 animals per group.
-
Compound Formulation: Prepare the compound in a suitable vehicle, ensuring homogeneity.
-
Dose Selection: Based on in vitro data and literature on related compounds, select a starting dose and a series of increasing doses (e.g., 3-fold or 5-fold increments).
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Observe the animals daily for clinical signs of toxicity.
-
Record body weight at least three times a week.
-
At the end of the study (e.g., 7-14 days), collect blood for hematology and clinical chemistry.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
Visualizations
Experimental Workflow for In Vivo Dosage Optimization
Caption: Workflow for optimizing in vivo dosage of a novel compound.
Hypothetical Signaling Pathway Modulated by a Quinoline Derivative
Caption: Hypothetical inhibition of an RTK signaling pathway.
References
- 1. Abstract for TR-518 [ntp.niehs.nih.gov]
- 2. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacokinetics, biodistribution and antitumor effect of amphiphilic poly(L-amino acids) micelles loaded with a novel all-trans retinoic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
improving the stability of 6-(Trifluoromethoxy)quinolin-4-amine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Trifluoromethoxy)quinolin-4-amine. The information provided is based on the chemical properties of the quinoline scaffold, the trifluoromethoxy group, and general principles of small molecule stability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the likely causes?
A1: Based on the structure of this compound, the most probable degradation pathways are photodegradation and oxidation. The aminoquinoline core is known to be susceptible to light-induced degradation.[1][2][3] Additionally, the amine functional group can be prone to oxidation, especially in the presence of atmospheric oxygen, metal ions, or other oxidizing agents.[4]
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of aminoquinolines in solution is often pH-dependent.[3] For this compound, extreme pH values (highly acidic or highly alkaline) may accelerate degradation. The protonation state of the amino group, which is influenced by pH, can affect the molecule's susceptibility to degradation. It is recommended to maintain the pH of the solution within a neutral to slightly acidic range (pH 4-7) for optimal stability.
Q3: What is the stability of the trifluoromethoxy group?
A3: The trifluoromethoxy (-OCF3) group is generally considered to be highly stable.[5] The carbon-fluorine bonds are very strong, making this group resistant to metabolic, chemical, thermal, and photochemical degradation.[5][6] Therefore, it is unlikely that this part of the molecule is the primary source of instability.
Q4: Can the choice of solvent impact the stability of my compound?
A4: Yes, the solvent can influence the stability of this compound. Protic solvents may participate in photodegradation pathways. It is advisable to use high-purity, degassed solvents to minimize oxidative degradation. Common solvents for similar compounds include DMSO, ethanol, and methanol. However, for long-term storage, aprotic solvents like DMSO are often preferred.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of solution (e.g., turning yellow/brown) | Oxidation of the amine group. | - Prepare fresh solutions before use.- Degas solvents by sparging with nitrogen or argon.- Store solutions under an inert atmosphere.- Consider adding antioxidants such as BHT or ascorbic acid (at low concentrations, e.g., 0.01%).[7] |
| Precipitate formation | Poor solubility or degradation leading to insoluble products. | - Ensure the concentration is within the solubility limit for the chosen solvent.- Filter the solution through a 0.22 µm filter after preparation.- If degradation is suspected, analyze the precipitate and supernatant by HPLC. |
| Loss of potency/concentration over time | Photodegradation or chemical degradation. | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1][2][3]- Store solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics.- Optimize the pH of the solution to a range of 4-7. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | - Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Use a validated stability-indicating HPLC method to resolve the parent compound from its degradants.[8][9][10] |
Experimental Protocols
Protocol 1: General Procedure for Preparation and Storage of Stock Solutions
-
Solvent Selection: Use high-purity (HPLC grade or equivalent) dimethyl sulfoxide (DMSO) for preparing stock solutions.
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration. Vortex or sonicate briefly to ensure complete dissolution.
-
Storage:
-
For short-term storage (up to 1 week), store at 2-8°C, protected from light.
-
For long-term storage, aliquot the stock solution into amber, screw-cap vials and store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).
-
-
Handling: Before use, allow the frozen stock solution to thaw completely at room temperature and vortex briefly to ensure homogeneity.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general method and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 254 nm and 330 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Visualizations
Caption: Experimental workflow for solution preparation, storage, and stability analysis.
Caption: Troubleshooting logic for addressing degradation of this compound.
References
- 1. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation studies on chloroquine phosphate by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a stability-indicating reversed-phase high performance liquid chromatography method for NPC 1161C, a novel 8-aminoquinoline anti-malarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chromatographyonline.com [chromatographyonline.com]
troubleshooting unexpected results in 6-(Trifluoromethoxy)quinolin-4-amine experiments
Welcome to the technical support center for experiments involving 6-(Trifluoromethoxy)quinolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and navigate experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is primarily influenced by two key features: the quinoline core and the trifluoromethoxy group. The quinoline ring system is a nitrogen-containing heterocycle that can undergo both electrophilic and nucleophilic substitution. The trifluoromethoxy (-OCF3) group at the 6-position is a strong electron-withdrawing group. This group significantly impacts the electron density of the quinoline ring, making it more susceptible to nucleophilic attack and influencing the regioselectivity of reactions. The amine group at the 4-position is a nucleophilic site and can participate in various reactions such as acylation, alkylation, and coupling reactions.
Q2: I am observing a low yield in my synthesis of this compound. What are the common causes?
A2: Low yields in quinoline synthesis can stem from several factors. If you are employing a Skraup-type synthesis, the reaction is highly exothermic and requires careful temperature control to prevent side reactions and decomposition. In a Friedländer-type synthesis, the choice of catalyst and reaction conditions is crucial, and incomplete condensation or side reactions of the starting materials can lead to lower yields. The purity of starting materials, particularly the aniline precursor, is also critical.
Q3: My purified this compound appears to be degrading over time. What are the stability considerations?
A3: Compounds containing the trifluoromethoxy group are generally considered to have enhanced metabolic and chemical stability. However, like many amine-containing compounds, this compound can be susceptible to oxidation, particularly when exposed to air and light over extended periods. It is recommended to store the compound in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen).
Q4: I am having trouble with the purification of my final product. What are some recommended methods?
A4: Purification of 4-aminoquinoline derivatives can be challenging due to their basic nature. Column chromatography on silica gel is a common method, but tailing of the product spot can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent. Recrystallization from a suitable solvent system is also an effective purification technique. The choice of solvent will depend on the specific impurities present.
Troubleshooting Guides
Synthesis
Issue: Low or no product formation in Skraup Synthesis.
| Possible Cause | Troubleshooting Step |
| Insufficiently acidic conditions | Ensure the concentration of sulfuric acid is adequate to catalyze the reaction. |
| Reaction temperature too low | Gradually increase the reaction temperature while carefully monitoring for exotherms. |
| Poor quality of starting materials | Use freshly distilled aniline precursor and high-purity glycerol. |
| Inefficient oxidizing agent | Ensure the oxidizing agent (e.g., nitrobenzene) is present in the correct stoichiometric amount. |
Issue: Formation of multiple products in Friedländer Synthesis.
| Possible Cause | Troubleshooting Step |
| Lack of regioselectivity | The starting ketone may have multiple enolizable positions. Consider using a more regioselective ketone or modifying the reaction conditions (e.g., catalyst, temperature) to favor the desired product. |
| Side reactions of starting materials | Self-condensation of the ketone can occur. Try adding the ketone slowly to the reaction mixture. |
| Incorrect catalyst | Experiment with different acid or base catalysts to optimize the reaction. |
Purification
Issue: Tailing of the product on silica gel TLC and column chromatography.
| Possible Cause | Troubleshooting Step |
| Basic nature of the amine | Add a small amount of triethylamine (0.1-1%) or ammonia solution to the eluent to suppress the interaction with acidic silica gel. |
| Product is too polar for the eluent system | Gradually increase the polarity of the eluent. A gradient elution might be beneficial. |
| Presence of highly polar impurities | Consider a pre-purification step such as an acid-base extraction to remove acidic or basic impurities. |
Issue: Difficulty in inducing crystallization.
| Possible Cause | Troubleshooting Step |
| Product is an oil or low-melting solid | Try co-evaporation with a non-polar solvent like hexane to obtain a solid. Seeding with a small crystal of the product can also induce crystallization. |
| Presence of impurities inhibiting crystallization | Further purify the product by column chromatography before attempting recrystallization. |
| Inappropriate solvent system | Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find one that provides good solubility at high temperature and poor solubility at low temperature. |
Analytical Characterization
Issue: Ambiguous NMR spectra.
| Possible Cause | Troubleshooting Step |
| Broad peaks for N-H protons | This is common for amine protons. The peak can be confirmed by a D2O exchange experiment, where the N-H peak will disappear. |
| Complex splitting patterns in the aromatic region | Use 2D NMR techniques such as COSY and HMBC to help assign the protons and carbons of the quinoline ring. |
| Presence of fluorine coupling | The trifluoromethoxy group will cause splitting of adjacent carbon and proton signals. A 19F NMR spectrum can be acquired to confirm the presence and purity of the fluorinated group. |
Issue: Unexpected peaks in the mass spectrum.
| Possible Cause | Troubleshooting Step | | Presence of impurities | Correlate the molecular weights of the unexpected peaks with potential side products from the synthesis. | | Fragmentation of the molecule | Analyze the fragmentation pattern to confirm the structure of the parent ion. Fragmentation of the quinoline ring and loss of the trifluoromethoxy group are possible. | | Formation of adducts | Depending on the ionization method, adducts with solvent molecules or salts (e.g., +Na, +K) may be observed. |
Experimental Protocols
General Protocol for the Synthesis of 4-Aminoquinoline Derivatives
A common method for the synthesis of 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 4-chloro-7-(trifluoromethoxy)quinoline (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or ethanol.
-
Addition of Amine: Add the desired amine (e.g., a primary or secondary amine, 1.1-2 equivalents) to the solution.
-
Base and Catalyst (Optional): Add a base such as potassium carbonate or triethylamine (1.5-3 equivalents) to scavenge the HCl generated during the reaction. In some cases, a catalyst like palladium acetate with a suitable ligand may be required for cross-coupling reactions.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | General Solubility |
| This compound | C10H7F3N2O | 228.17 | Soluble in most organic solvents like DMSO, DMF, and methanol. |
Visualizations
Logical Troubleshooting Workflow for Low Synthesis Yield
Caption: A logical workflow for troubleshooting low yields in synthesis.
Potential Signaling Pathway Involvement of Quinoline Derivatives
Many quinoline derivatives have been investigated as inhibitors of protein kinases involved in cancer signaling pathways. One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.[2][3][4][5][6]
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Hepatotoxicity of Trifluoromethyl-Containing Quinolines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the hepatotoxicity of trifluoromethyl-containing quinolines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind the hepatotoxicity of trifluoromethyl-containing quinolines?
The hepatotoxicity of many quinoline derivatives, including those containing trifluoromethyl groups, is often linked to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[1][2] This process can generate reactive metabolites, which are electrophilic species capable of covalently binding to cellular macromolecules like proteins and DNA.[3] This binding can lead to cellular dysfunction, oxidative stress, mitochondrial injury, and an immune response, ultimately resulting in liver damage.[4][5] For instance, the antimalarial drug mefloquine, which contains two trifluoromethyl groups, is metabolized in the liver primarily by CYP3A4 and CYP1A2.[6][7][8][9] While its major metabolite, carboxymefloquine, is inactive, the formation of other reactive intermediates may contribute to the observed hepatotoxicity.[10][11]
Q2: My lead trifluoromethyl-containing quinoline shows signs of hepatotoxicity in early screens. What are the first troubleshooting steps?
If your lead compound exhibits hepatotoxicity, the initial steps should focus on confirming the finding and understanding the underlying mechanism.
-
Confirm the Toxicity: Repeat the initial toxicity assay (e.g., in vitro cytotoxicity assay with HepG2 cells or primary human hepatocytes) to ensure the result is reproducible.[12][13]
-
Assess the Role of Metabolism: Conduct the cytotoxicity assay with and without a source of metabolic activation (e.g., liver microsomes or S9 fraction) to determine if the toxicity is mediated by metabolites.
-
Identify Potential Reactive Metabolites: Perform a reactive metabolite trapping study, such as a glutathione (GSH) trapping assay, to detect the formation of electrophilic intermediates.[14][15]
-
Determine the Metabolizing Enzymes: Use a panel of recombinant human CYP enzymes or specific chemical inhibitors to identify the primary CYP isoforms responsible for the metabolism of your compound.[6]
Q3: How can I structurally modify my trifluoromethyl-containing quinoline to reduce its hepatotoxicity?
Structural modification to mitigate reactive metabolite formation is a key strategy.[15][16][17] Consider the following approaches:
-
Block Sites of Metabolism: Introduce substituents, such as fluorine atoms, at positions on the quinoline ring that are susceptible to oxidative metabolism leading to reactive species. This can redirect metabolism to other, less problematic sites.[16]
-
Modulate Electronic Properties: Alter the electronic properties of the quinoline ring system through the introduction of electron-withdrawing or electron-donating groups to decrease the likelihood of forming reactive electrophilic intermediates.
-
Introduce Metabolic "Soft Spots": Deliberately introduce a site in the molecule that can be readily metabolized by Phase I or Phase II enzymes to a non-toxic product, thereby shunting metabolism away from pathways that generate reactive metabolites.[3]
-
Enhance Detoxification Pathways: Modify the structure to favor detoxification pathways, such as glucuronidation or sulfation, over bioactivation pathways.
Below is a diagram illustrating the logical relationship of strategies to mitigate reactive metabolite formation.
Caption: Strategies for reducing reactive metabolite formation.
Troubleshooting Guides
Problem 1: High variability in in vitro hepatotoxicity assays.
-
Possible Cause: Inconsistent cell health or density.
-
Solution: Ensure consistent cell seeding densities and monitor cell viability before and during the experiment. Use cells within a consistent passage number range.
-
-
Possible Cause: Variability in metabolic enzyme activity (for primary hepatocytes).
-
Solution: Use hepatocytes from multiple donors to account for inter-individual variability. Ensure proper storage and handling of cryopreserved hepatocytes to maintain viability and enzyme function.
-
-
Possible Cause: Issues with compound solubility or stability in the culture medium.
-
Solution: Verify the solubility of your compound in the assay medium. Use a suitable vehicle (e.g., DMSO) at a final concentration that is non-toxic to the cells. Assess the stability of your compound in the medium over the time course of the experiment.
-
Problem 2: No glutathione adducts were detected, but the compound is still hepatotoxic in vivo.
-
Possible Cause: The reactive metabolite is a "hard" electrophile.
-
Solution: Glutathione is most effective at trapping "soft" electrophiles. Consider using alternative trapping agents like cyanide to capture hard electrophiles.[15]
-
-
Possible Cause: The GSH adduct is unstable.
-
Solution: Modify the workup procedure to minimize degradation of the adducts. This may include immediate analysis after the incubation or the use of stabilizing agents.
-
-
Possible Cause: The mechanism of toxicity is not mediated by covalent binding of a reactive metabolite.
-
Solution: Investigate other mechanisms of hepatotoxicity, such as mitochondrial dysfunction, inhibition of bile salt export pump (BSEP), or induction of an immune response.[12]
-
-
Possible Cause: The in vitro model lacks the necessary components for the in vivo toxicity.
Quantitative Data
| Compound | Class | Observation | Reference |
| Mefloquine | Trifluoromethyl-containing quinoline | Asymptomatic, transient serum enzyme elevations in up to 18% of patients on chronic therapy. Rare cause of clinically apparent acute liver injury. | [10] |
| Delamanid | Nitro-dihydro-imidazooxazole (related class for TB) | Low rates of hepatotoxicity reported in clinical trials. | [20][21] |
| Bedaquiline | Diarylquinoline | Increased risk of acute liver injury, though interpretation is confounded by other hepatotoxic drugs in the regimen. | [22][23] |
| Ciprofloxacin | Fluoroquinolone | Associated with a significantly higher overall risk of hepatotoxicity (Odds Ratio: 1.29). | [24] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using HepG2 Cells
This protocol provides a general method for assessing the cytotoxicity of a test compound in the human hepatoma cell line HepG2.
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl-containing quinoline in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control to each well.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Glutathione (GSH) Trapping Assay in Human Liver Microsomes
This protocol is designed to detect the formation of reactive metabolites that can be trapped by glutathione.
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following incubation mixture (final volume of 200 µL):
-
Human Liver Microsomes (HLM) (final concentration 1 mg/mL)
-
Test compound (e.g., 10 µM)
-
Glutathione (GSH) (final concentration 1 mM)
-
Phosphate buffer (pH 7.4)
-
-
Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture at 14,000 rpm for 10 minutes to precipitate the proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the sample for the presence of GSH adducts. This is typically done by looking for a characteristic neutral loss of 129 Da (pyroglutamic acid) in positive ion mode or a precursor ion scan for m/z 272 in negative ion mode.[14][25][26]
The experimental workflow for assessing hepatotoxicity is depicted in the diagram below.
Caption: Experimental workflow for hepatotoxicity assessment.
Signaling Pathways
The bioactivation of a trifluoromethyl-containing quinoline can lead to hepatotoxicity through the generation of reactive metabolites. The following diagram illustrates a simplified signaling pathway.
Caption: Bioactivation leading to hepatotoxicity.
References
- 1. Frontiers | Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity [frontiersin.org]
- 2. A New Structure-Activity Relationship (SAR) Model for Predicting Drug-Induced Liver Injury, Based on Statistical and Expert-Based Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sop.washington.edu [sop.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Role of cytochrome P450 3A in the metabolism of mefloquine in human and animal hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP1A2 contributes to the metabolism of mefloquine: Exploration using in vitro metabolism and physiologically-based pharmacokinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Mefloquine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Carboxymefloquine, the Major Metabolite of the Antimalarial Drug Mefloquine, Induces Drug-Metabolizing Enzyme and Transporter Expression by Activation of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 19. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. The role of delamanid in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. doaj.org [doaj.org]
- 23. Comparative safety of bedaquiline and delamanid in patients with multidrug resistant tuberculosis: A nationwide retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Risk of hepatotoxicity associated with fluoroquinolones: a national case-control safety study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sciex.com [sciex.com]
- 26. waters.com [waters.com]
optimization of HPLC method for 6-(Trifluoromethoxy)quinolin-4-amine analysis
Technical Support Center: Analysis of 6-(Trifluoromethoxy)quinolin-4-amine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound.
Section 1: Method Development and Optimization FAQs
This section addresses common questions encountered during the initial setup and refinement of an HPLC method for this specific analyte.
Q1: What is a good starting point for an HPLC method for this compound?
A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach for quinoline derivatives. A robust starting point involves using a C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient. This initial setup helps in determining the approximate retention time and assessing peak shape.
Experimental Protocol: Initial Method Scouting
-
Column: Select a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: Set to 1.0 mL/min.
-
Column Temperature: Maintain at 30 °C.
-
Detection: Use a UV detector set at approximately 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a mixture that mimics the initial mobile phase conditions (e.g., 95:5 Water/ACN) to ensure good peak shape.
Q2: How should I select the appropriate column?
The choice of column is critical for achieving good separation. While a C18 column is a versatile first choice, the specific chemical properties of this compound—a basic compound containing an aromatic ring system—may warrant considering alternatives.
-
C18 Columns: Offer strong hydrophobic retention and are suitable for a wide range of molecules. For this basic analyte, it is crucial to use a modern, high-purity, end-capped C18 column to minimize interactions with residual silanol groups, which can cause peak tailing.[1]
-
Phenyl-Hexyl Columns: These columns can provide alternative selectivity due to π-π interactions between the phenyl ligands and the quinoline ring system of the analyte. This can be particularly useful for separating closely related impurities.
-
Polar-Embedded Columns: Columns with polar-embedded groups can also offer unique selectivity and improved peak shape for basic compounds, especially when using highly aqueous mobile phases.
Q3: How do I optimize the mobile phase?
Mobile phase optimization is key to achieving the desired retention, resolution, and peak shape.
-
Organic Solvent: Acetonitrile (ACN) is generally preferred over methanol as it often provides sharper peaks, lower backpressure, and better UV transparency.
-
pH Control: Due to the basic nature of the 4-amino group, controlling the mobile phase pH is essential. An acidic mobile phase (pH 2.5-3.5) ensures the amine is consistently protonated, which prevents peak tailing by minimizing secondary interactions with the stationary phase.[2]
-
Acidic Modifiers: Formic acid or trifluoroacetic acid (TFA) at concentrations of 0.05-0.1% are common choices. Formic acid is preferred for mass spectrometry (MS) compatibility.[3]
-
-
Buffer: If more precise pH control is needed, a buffer like phosphate can be used, but ensure it is soluble in the mobile phase mixture to prevent precipitation and system blockage.[2]
Q4: Should I use an isocratic or gradient elution?
The choice depends on the complexity of your sample.
-
Gradient Elution: It is highly recommended to start with a broad gradient run (e.g., 5% to 95% organic solvent).[4] This allows you to quickly determine the elution profile of your analyte and any impurities. Gradient elution is ideal for complex samples containing compounds with a wide range of polarities.
-
Isocratic Elution: If the initial gradient run shows only a few well-separated peaks, an isocratic method (constant mobile phase composition) can be developed. This simplifies the method, reduces run time, and can improve reproducibility. A good starting point for an isocratic hold is a solvent composition that elutes the main peak with a retention factor (k) between 2 and 5.[4]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis in a direct question-and-answer format.
Peak Shape Problems
Q5: My peak is tailing. What are the possible causes and solutions?
Peak tailing, where a peak has an asymmetry factor >1, is a common issue with basic compounds.
-
Cause 1: Secondary Silanol Interactions: The basic amine group on your analyte can interact with acidic residual silanol groups on the silica-based column packing.[1]
-
Solution: Lower the mobile phase pH with an acidic modifier (e.g., 0.1% formic acid) to protonate the analyte and suppress silanol activity.[2] Ensure you are using a high-quality, end-capped column designed for analyzing basic compounds.
-
-
Cause 2: Column Contamination: Strongly retained compounds from previous injections can accumulate at the column inlet.
-
Solution: Use a guard column to protect the analytical column.[1] If contamination is suspected, flush the column with a strong solvent (disconnect it from the detector first).
-
-
Cause 3: Sample Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[5]
-
-
Cause 4: Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or a weaker solvent.[6]
-
Q6: My peak is fronting. Why is this happening and how can I fix it?
Peak fronting (an asymmetry factor <1) is often referred to as a "shark fin" shape.
-
Cause 1: Sample Overload: This is the most common cause of peak fronting.
-
Solution: Decrease the amount of sample injected by either lowering the concentration or the injection volume.[5]
-
-
Cause 2: Incompatible Sample Solvent: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can lead to fronting.
-
Solution: Prepare your sample in the mobile phase or a solvent that is weaker than the mobile phase.[5]
-
-
Cause 3: Column Degradation: A void or channel in the column packing can sometimes cause fronting, though this more commonly leads to split peaks.
-
Solution: If other solutions fail, the column may be damaged and need replacement.
-
Q7: I'm seeing split peaks. What should I investigate?
Split peaks suggest that the sample is taking two different paths through the column or that there is an issue before the column inlet.
-
Cause 1: Partially Blocked Inlet Frit: Particulates from the sample or system can clog the inlet frit of the column, distorting the sample band.
-
Solution: Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column (if the manufacturer allows). If the problem persists, replace the frit or the column.[5]
-
-
Cause 2: Column Void: A void or channel at the head of the column can cause the sample band to split.
-
Solution: This typically requires replacing the column.[2]
-
-
Cause 3: Injector Issue: A problem with the injector port or rotor seal can cause incomplete or staggered sample introduction.
-
Solution: Perform routine maintenance on the injector, including replacing the rotor seal.
-
-
Cause 4: Sample Dissolution: If the sample is not fully dissolved in the injection solvent, it can lead to split peaks.[1]
-
Solution: Ensure the sample is completely dissolved before injection. Gentle sonication may help.
-
Retention and Resolution Issues
Q8: My retention time is shifting between injections. What's the cause?
Unstable retention times compromise data reliability.
-
Cause 1: Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the initial mobile phase conditions before each injection, especially in gradient methods.
-
Solution: Increase the equilibration time between runs. A good rule of thumb is to allow 10-20 column volumes of the starting mobile phase to pass through.[7]
-
-
Cause 2: Mobile Phase Composition Change: Inconsistent preparation of the mobile phase or evaporation of the more volatile organic component can alter its composition over time.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation.[7]
-
-
Cause 3: Temperature Fluctuations: Column temperature affects retention.
-
Solution: Use a column oven to maintain a constant and stable temperature.[7]
-
-
Cause 4: Pump or Leak Issues: An unstable flow rate due to air bubbles in the pump or a leak in the system will cause retention times to drift.
-
Solution: Degas the mobile phase and purge the pump. Inspect the system for any leaks, especially around fittings.[7]
-
Q9: I have poor resolution between my analyte and an impurity. How can I improve it?
Improving resolution involves adjusting the selectivity, efficiency, or retention of the chromatographic system.
-
Solution 1: Optimize Mobile Phase Strength: For a gradient method, decrease the gradient slope (make it shallower) around the elution time of the peaks of interest. For an isocratic method, decrease the percentage of the organic solvent to increase retention and improve separation.
-
Solution 2: Change the Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation and may resolve co-eluting peaks.
-
Solution 3: Adjust pH: Modifying the mobile phase pH can change the ionization state of the analyte or impurities, which can significantly impact retention and selectivity.
-
Solution 4: Change the Column: If mobile phase optimization is insufficient, changing to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl) will provide a different selectivity and likely improve resolution.
Section 3: Data Tables and Protocols
Data Presentation
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC System | Reversed-Phase HPLC with UV Detector | Standard for analysis of aromatic, UV-active compounds. |
| Column | C18, 4.6 x 150 mm, 5 µm (End-capped) | Good starting point for hydrophobic retention. End-capping minimizes tailing for basic compounds.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to ensure consistent protonation of the amine, improving peak shape.[2] |
| Mobile Phase B | Acetonitrile (ACN) | Often provides better peak shape and lower pressure than methanol. |
| Elution Mode | Gradient: 5% to 95% ACN over 20 min | Efficiently screens for the analyte and potential impurities.[4] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Temperature | 30 °C | Provides stable retention times. |
| Detection (UV) | ~254 nm | Quinoline structures typically have strong absorbance in this region. |
| Sample Solvent | Mobile Phase A or similar weak solvent | Ensures compatibility and avoids peak distortion.[6] |
Table 2: Troubleshooting Summary
| Problem | Common Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary silanol interactions; Column contamination | Lower mobile phase pH; Use end-capped column; Use a guard column and flush the analytical column.[1][2] |
| Peak Fronting | Sample overload; Strong sample solvent | Reduce sample concentration/injection volume; Dissolve sample in mobile phase.[5] |
| Split Peaks | Blocked column frit; Column void | Filter samples; Back-flush column; Replace column if necessary.[2][5] |
| Shifting RT | Poor column equilibration; Temperature changes | Increase equilibration time; Use a column oven.[7] |
| High Pressure | Blocked frit or tubing; Buffer precipitation | Filter mobile phases/samples; Flush system with water; Check for blockages systematically.[8] |
| Noisy Baseline | Air bubbles in pump/detector; Contaminated solvent | Degas mobile phase; Purge system; Use fresh, HPLC-grade solvents.[6][7] |
Section 4: Visual Workflows
Diagrams
Caption: A workflow for systematic HPLC method development and optimization.
Caption: A decision tree for troubleshooting peak tailing issues.
References
- 1. mastelf.com [mastelf.com]
- 2. realab.ua [realab.ua]
- 3. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. silicycle.com [silicycle.com]
- 6. HPLC 疑難排解指南 [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. aelabgroup.com [aelabgroup.com]
strategies to reduce non-specific binding of 6-(Trifluoromethoxy)quinolin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate non-specific binding (NSB) of 6-(Trifluoromethoxy)quinolin-4-amine in various experimental assays.
Troubleshooting Guide: High Non-Specific Binding
Question: My assay shows high background signal, which I suspect is due to non-specific binding of this compound. What are the likely causes and how can I address them?
Answer:
High non-specific binding of this compound is likely due to its molecular properties, particularly the presence of the hydrophobic trifluoromethoxy group and the quinoline core, which can participate in various non-specific interactions. The primary drivers of NSB for a compound like this are hydrophobic and electrostatic interactions.[1]
Here is a step-by-step troubleshooting workflow:
Frequently Asked Questions (FAQs)
1. What is non-specific binding (NSB)?
Non-specific binding refers to the interaction of a compound with surfaces or molecules other than its intended biological target.[2] This can include binding to plasticware, assay plates, membranes, or proteins in a non-selective manner.[1] NSB is a common source of experimental artifacts, leading to high background signals and reduced assay sensitivity.[2]
2. Why is this compound prone to non-specific binding?
The structure of this compound contains features that can contribute to NSB:
-
Hydrophobicity: The trifluoromethoxy (-OCF3) group significantly increases the lipophilicity of the molecule. Hydrophobic compounds tend to interact non-specifically with hydrophobic surfaces of plastics and proteins.[3]
-
Aromatic System: The quinoline ring is an extended aromatic system that can participate in non-specific π-π stacking interactions.
-
Amine Group: The 4-amino group can be protonated depending on the pH, leading to potential electrostatic interactions with negatively charged surfaces or biomolecules.
3. How can I quantitatively assess the non-specific binding of my compound?
A common method is to perform a binding assay in the absence of the specific target or in the presence of a high concentration of a known, unlabeled competitor that saturates the specific binding sites.[4] Any remaining signal is considered non-specific. Techniques like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) can be used for this purpose.
4. What are the most effective general strategies to reduce NSB for a small molecule like this?
The most common and effective strategies are:
-
Addition of a Non-ionic Surfactant: Including a low concentration (typically 0.01% to 0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your assay buffer can disrupt hydrophobic interactions.[5]
-
Inclusion of a Blocking Protein: Bovine Serum Albumin (BSA) or casein (typically at 0.1% to 1%) can be added to the buffer to coat non-specific binding sites on surfaces and other proteins.[6]
-
Increasing Buffer Ionic Strength: For NSB driven by electrostatic interactions, increasing the salt concentration (e.g., with 150-500 mM NaCl) can shield charges and reduce these interactions.[5]
-
Optimizing pH: Adjusting the pH of the assay buffer can alter the charge of both the compound and interacting surfaces, which can help to minimize electrostatic-driven NSB.[5]
Quantitative Data on NSB Reduction Strategies
The effectiveness of different strategies can vary depending on the compound and the assay system. The following table summarizes quantitative data from studies on reducing non-specific binding.
| Strategy | Condition | Effect on Non-Specific Binding | Assay Type / Context | Citation |
| Hydrophobicity Correlation | Increased CLOGP > 1.5 | NSB of tubulin and actin to affinity resins is directly proportional to the CLOGP value of the immobilized small molecule. | Affinity Chromatography | [7] |
| Addition of Surfactant | 0.05% Tween 20 | Significantly reduces NSB of hydrophobic analytes to sensor surfaces. | Surface Plasmon Resonance (SPR) | [5] |
| Addition of Blocking Protein | 0.1% BSA | Showed a small reduction in NSB for a protein analyte at high concentrations. | Surface Plasmon Resonance (SPR) | [8] |
| Addition of Blocking Protein | 1% BSA | More effective at reducing NSB for a protein analyte compared to 0.1% BSA. | Surface Plasmon Resonance (SPR) | [8] |
| Increased Ionic Strength | Addition of 200 mM NaCl | Can completely disrupt charge-based NSB between a protein and a carboxylated surface. | Surface Plasmon Resonance (SPR) | [5] |
| Use of Low-Adsorption Plates | Commercial low-adsorption microplates | Can reduce NSB of various drugs to below 15%. | HPLC-based Adsorption Assay | [3] |
| Surface Coating | GPTMS coating on microplates | Suppressed NSB of a panel of drugs to below 10%. | HPLC-based Adsorption Assay | [3] |
Experimental Protocols
Protocol 1: Preliminary Assessment of Non-Specific Binding
This protocol helps to quickly determine if this compound exhibits significant NSB in your assay system.
Materials:
-
Assay buffer
-
This compound stock solution
-
Assay plates (e.g., 96-well polystyrene plates)
-
Detection system (e.g., plate reader)
Procedure:
-
Prepare a dilution series of this compound in your standard assay buffer.
-
In a multi-well plate, add the compound dilutions to wells containing only the assay buffer (no target protein or cells).
-
Incubate the plate under the same conditions as your main experiment (time and temperature).
-
Measure the signal in each well using your standard detection method.
-
A concentration-dependent increase in signal in the absence of the target indicates non-specific binding to the assay plate or other components.
Protocol 2: Surface Plasmon Resonance (SPR) for NSB Quantification
This protocol uses SPR to directly measure the non-specific binding of a small molecule to a sensor surface.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Running buffer (e.g., HBS-EP+)
-
This compound
-
Reference surface (a flow cell with no immobilized ligand or an irrelevant immobilized protein)
Procedure:
-
Equilibrate the SPR system with the running buffer.
-
Inject a series of concentrations of this compound over the reference surface.
-
Measure the binding response in Response Units (RU). A significant response that increases with concentration indicates NSB to the sensor surface.
-
To test reduction strategies, supplement the running buffer with additives:
-
Test 1: Running buffer + 0.05% Tween 20.
-
Test 2: Running buffer + 1 mg/mL BSA.
-
Test 3: Running buffer + 300 mM NaCl.
-
-
Re-inject the same concentration series of the compound in each modified buffer and compare the reduction in the binding response.
Potential Signaling Pathway Involvement
Quinoline derivatives are frequently studied as kinase inhibitors.[9] While the specific target of this compound is not definitively established in the public domain, compounds with a similar 4-aminoquinoline scaffold have been investigated as inhibitors of receptor tyrosine kinases such as c-Met.[9] The c-Met signaling pathway is crucial in cell proliferation, survival, and migration, and its aberrant activation is implicated in various cancers.[10]
References
- 1. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 3. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 4. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in scaling up 6-(Trifluoromethoxy)quinolin-4-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Trifluoromethoxy)quinolin-4-amine. The information is designed to address common challenges encountered during the scale-up of this multi-step synthesis.
Overall Synthesis Workflow
The synthesis of this compound is typically achieved through a four-step process starting from 4-(trifluoromethoxy)aniline. This workflow diagram outlines the key transformations.
Caption: Overall synthetic route for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized by the major steps of the synthesis.
Step 1: Gould-Jacobs Reaction
The initial step involves the condensation of 4-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the quinoline core.
FAQs:
-
Q1: What are the typical reaction conditions for the Gould-Jacobs cyclization?
-
A1: This reaction requires high temperatures, typically around 250°C, to induce intramolecular cyclization. High-boiling inert solvents like diphenyl ether or Dowtherm are commonly used to achieve these temperatures. Microwave-assisted synthesis can also be employed to shorten reaction times and potentially improve yields.[1][2]
-
-
Q2: I am observing a significant amount of the uncyclized intermediate. How can I improve the conversion to the quinoline?
-
A2: Incomplete cyclization is often due to insufficient temperature or reaction time. Ensure your reaction setup can consistently maintain the required high temperature (e.g., 250-300°C). Increasing the reaction time may also improve conversion, but be mindful of potential product degradation.[1] A thorough time-temperature optimization study is recommended for scale-up.
-
-
Q3: Are there any common byproducts in this reaction?
-
A3: At very high temperatures or with prolonged reaction times, decarboxylation of the ester group can occur, leading to impurities.[1] Additionally, with some substituted anilines, regioisomers can be a problem, though with 4-(trifluoromethoxy)aniline, cyclization is expected to be highly regioselective.
-
Troubleshooting Guide: Gould-Jacobs Reaction
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Cyclized Product | Insufficient reaction temperature. | Verify the internal reaction temperature is at least 250°C. Consider using a higher boiling point solvent or a microwave reactor for better heat control.[1][2] |
| Reaction time is too short. | Gradually increase the reaction time and monitor the progress by TLC or HPLC to find the optimal duration. | |
| Product Degradation/Darkening | Reaction temperature is too high or heating is prolonged. | Reduce the reaction temperature slightly or shorten the reaction time. A time-temperature study is crucial for optimization.[1] |
| Formation of Byproducts | Side reactions due to excessive heat. | Optimize the temperature and time to favor the desired reaction pathway. Consider a solvent-free approach under controlled heating, which can sometimes offer a cleaner reaction profile. |
Representative Data: Gould-Jacobs Reaction Parameters
| Parameter | Condition A (Microwave) | Condition B (Conventional Heating) |
| Temperature | 250°C | 260°C |
| Time | 30 min | 2-4 hours |
| Solvent | None (Solvent-free) | Diphenyl ether |
| Typical Yield | ~70-85% | ~60-75% |
Step 3: Chlorination with Phosphorus Oxychloride (POCl₃)
This step converts the 4-hydroxyquinoline intermediate to the more reactive 4-chloroquinoline, which is essential for the subsequent amination.
FAQs:
-
Q4: What are the primary safety concerns when using POCl₃ on a large scale?
-
A4: POCl₃ reacts violently with water in a highly exothermic reaction. Quenching excess POCl₃ is a significant safety hazard, as it can lead to the formation of energetic and metastable intermediates that can decompose uncontrollably.[3][4][5] Always use appropriate personal protective equipment (PPE), including a full-face respirator, and work in a well-ventilated fume hood.[6]
-
-
Q5: How can I safely quench a large-scale reaction involving POCl₃?
-
A5: An inverse quench, where the reaction mixture is slowly added to a cooled aqueous solution (e.g., ice-water or aqueous base), is a common procedure. However, this must be done with extreme caution and slow addition to manage the exotherm.[7] A safer alternative is to quench by slowly adding the reaction mixture to a sodium acetate aqueous solution at a controlled temperature (e.g., 35-40°C), which can prevent the buildup of hazardous intermediates.[7] In-situ monitoring (e.g., with Raman spectroscopy) can be used to ensure the quench is complete before workup.[3][4]
-
-
Q6: What are common impurities from this chlorination step?
Troubleshooting Guide: Chlorination with POCl₃
Caption: Troubleshooting logic for the chlorination of 6-(trifluoromethoxy)quinolin-4-ol.
Representative Data: Chlorination Reaction Parameters
| Parameter | Condition A (Excess POCl₃) | Condition B (Solvent-Free) |
| Reagents | POCl₃ (5-10 equiv) | POCl₃ (1-1.5 equiv), Pyridine (1 equiv) |
| Solvent | None or Toluene | None |
| Temperature | Reflux (105-110°C) | 140°C (sealed reactor) |
| Time | 2-4 hours | 2 hours |
| Typical Yield | 85-95% | ~88% (for analogous systems)[11] |
Step 4: Amination of 4-Chloro-6-(trifluoromethoxy)quinoline
The final step is a nucleophilic aromatic substitution (SNAr) reaction to introduce the 4-amino group.
FAQs:
-
Q7: What conditions are typically required for the amination of a 4-chloroquinoline?
-
A7: This SNAr reaction often requires elevated temperatures (120-160°C) and can be carried out using various ammonia sources, such as ammonium hydroxide in a sealed vessel or in a solvent like ethanol or NMP.[12] Acid catalysis (e.g., with HCl) can sometimes facilitate the reaction, particularly in alcoholic solvents.[13]
-
-
Q8: My amination reaction is very slow and gives low yields. How can I improve it?
-
A8: The trifluoromethoxy group is electron-withdrawing, which should activate the quinoline ring towards nucleophilic attack. However, if the reaction is slow, consider increasing the temperature and pressure by using a sealed reactor. The choice of solvent is also critical; polar aprotic solvents like NMP or DMF can accelerate SNAr reactions. The concentration of the amine nucleophile should also be sufficiently high.
-
-
Q9: What are the potential side reactions during amination?
-
A9: A common side reaction is the hydrolysis of the 4-chloroquinoline back to the 4-hydroxyquinoline if water is present at high temperatures.[13] If using an alcohol as a solvent, solvolysis to form a 4-alkoxyquinoline is also possible.[13] Dimerization or other side reactions involving the nucleophile can also occur under harsh conditions.
-
Troubleshooting Guide: Amination Reaction
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient temperature or pressure. | Increase the reaction temperature and use a sealed vessel to maintain pressure.[12] |
| Low concentration of nucleophile. | Use a higher concentration of the ammonia source. | |
| Formation of 4-Hydroxy Byproduct | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. If using aqueous ammonia, minimize reaction time at high temperatures. |
| Final Product Purification Issues | Unreacted starting material and byproducts. | Optimize the reaction to drive it to completion. For purification, consider column chromatography or recrystallization from a suitable solvent system. |
| Low Yield | Steric hindrance or poor nucleophilicity. | While ammonia itself is small, ensure the reaction conditions are forcing enough. Consider alternative amination strategies if direct amination is problematic. |
Representative Data: Amination Reaction Parameters
| Parameter | Condition A (Ammonia in Alcohol) | Condition B (Amine Salt) |
| Amine Source | 7N NH₃ in Methanol | Ammonium chloride |
| Solvent | Methanol | Ethylene glycol |
| Temperature | 150°C (sealed tube) | 160°C |
| Time | 12-18 hours | 6-10 hours |
| Typical Yield | 60-80% | 70-85% |
Experimental Protocols
Protocol 1: Synthesis of 6-(Trifluoromethoxy)quinolin-4-ol (Gould-Jacobs Reaction)
-
Reaction Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, add 4-(trifluoromethoxy)aniline (1.0 eq) to diphenyl ether (5-10 volumes).
-
Addition: Slowly add diethyl ethoxymethylenemalonate (1.1 eq) to the stirred mixture.
-
Initial Condensation: Heat the mixture to 120-130°C for 1 hour to form the anilidomethylenemalonate intermediate. Ethanol will distill off.
-
Cyclization: Increase the temperature to 250-260°C and maintain for 2-3 hours. Monitor the reaction by TLC or HPLC until the intermediate is consumed.
-
Workup: Cool the reaction mixture to below 100°C and add hexane or toluene to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum. The crude 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate can be carried forward.
-
Saponification & Decarboxylation: Suspend the crude ester in a 10-20% aqueous sodium hydroxide solution and reflux for 2-4 hours. Cool the mixture and acidify with concentrated HCl to a pH of ~2-3 to precipitate the product. Filter the solid, wash with water, and dry to yield 6-(trifluoromethoxy)quinolin-4-ol.
Protocol 2: Synthesis of 4-Chloro-6-(trifluoromethoxy)quinoline
SAFETY WARNING: This procedure involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. Perform all operations in a certified fume hood with appropriate PPE.
-
Reaction Setup: To a flask equipped with a reflux condenser and a gas outlet bubbler, add 6-(trifluoromethoxy)quinolin-4-ol (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).
-
Chlorination: Heat the mixture to reflux (approx. 105-110°C) for 3 hours. The reaction should become a clear solution. Monitor by TLC or HPLC for the disappearance of the starting material.
-
Removal of Excess POCl₃: After cooling, carefully remove the excess POCl₃ under reduced pressure.
-
Quenching (CAUTION): Slowly and carefully add the cooled reaction residue to a vigorously stirred mixture of crushed ice and aqueous sodium carbonate solution, maintaining the temperature below 20°C.
-
Extraction: Once the quench is complete and the pH is basic, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Synthesis of this compound
-
Reaction Setup: In a high-pressure sealed reactor, combine 4-chloro-6-(trifluoromethoxy)quinoline (1.0 eq), ethanol (10-20 volumes), and a solution of ammonia in methanol (7N, 10-15 eq).
-
Amination: Seal the reactor and heat the mixture to 150-160°C for 12-18 hours.
-
Workup: After cooling the reactor to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Extract the aqueous layer with more dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product.
References
- 1. ablelab.eu [ablelab.eu]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
Validation & Comparative
A Comparative Efficacy Analysis: 6-(Trifluoromethoxy)quinolin-4-amine versus Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimalarial efficacy of 6-(Trifluoromethoxy)quinolin-4-amine and the well-established drug, chloroquine. While direct comparative experimental data for this compound is not extensively available in published literature, this guide synthesizes information on structurally related compounds and established structure-activity relationships (SAR) to project its potential efficacy. Furthermore, it provides detailed experimental protocols for the in vitro assays required to definitively determine its activity and cytotoxicity, alongside a summary of chloroquine's known performance.
Chloroquine: A Baseline for Comparison
Chloroquine, a 4-aminoquinoline, has been a cornerstone of antimalarial therapy for decades. Its efficacy, however, has been significantly compromised by the emergence and spread of resistant Plasmodium falciparum strains. The tables below summarize the typical in vitro efficacy and cytotoxicity of chloroquine against representative chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum.
Table 1: In Vitro Antimalarial Efficacy of Chloroquine
| Compound | P. falciparum Strain | IC50 (nM) |
| Chloroquine | 3D7 (sensitive) | 8.6 - 20 |
| Chloroquine | K1 (resistant) | 155 - 403.78 |
Table 2: In Vitro Cytotoxicity of Chloroquine
| Compound | Cell Line | CC50 (µM) |
| Chloroquine | Various mammalian cell lines | Generally > 100 |
This compound: An Analysis of Potential Efficacy
Direct experimental data on the antimalarial activity of this compound is scarce in publicly available literature. However, extensive research into the structure-activity relationships of 4-aminoquinolines allows for an informed projection of its potential efficacy.
The presence of a trifluoromethoxy (-OCF3) group at the 6-position of the quinoline ring is significant. The trifluoromethyl (-CF3) group, a related moiety, at various positions on the quinoline nucleus has been shown to enhance antimalarial activity, particularly against chloroquine-resistant parasites. This is often attributed to the electron-withdrawing nature and lipophilicity of the trifluoromethyl group, which can influence the compound's accumulation in the parasite's digestive vacuole and its interaction with heme. While the trifluoromethoxy group is electronically similar to the trifluoromethyl group, its greater lipophilicity could further enhance membrane permeability and accumulation within the parasite.
Based on these established SAR principles, it is hypothesized that this compound could exhibit potent antimalarial activity, potentially surpassing that of chloroquine, especially against resistant strains. However, empirical validation through the experimental protocols detailed below is essential.
Experimental Protocols for Efficacy and Cytotoxicity Assessment
To definitively compare the efficacy of this compound to chloroquine, the following standardized in vitro assays are recommended.
In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Assay
This method is a widely used, reliable, and high-throughput assay for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
Materials:
-
Plasmodium falciparum cultures (e.g., 3D7 and K1 strains)
-
Complete parasite culture medium (RPMI 1640 supplemented with HEPES, L-glutamine, hypoxanthine, and AlbuMAX II)
-
Human erythrocytes (O+)
-
96-well black, clear-bottom microplates
-
Test compounds (this compound and chloroquine) dissolved in DMSO
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in the 96-well plates. Include a drug-free control and a background control (erythrocytes only).
-
Parasite Addition: Add synchronized parasite culture (1-1.5% parasitemia, 2% hematocrit) to each well, except for the background control.
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer (1:5000 dilution of SYBR Green I stock in lysis buffer).
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Normalize the data to the drug-free control (100% growth).
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Caption: Workflow for the SYBR Green I-based antimalarial assay.
In Vitro Cytotoxicity Testing: MTT Assay
This colorimetric assay determines the 50% cytotoxic concentration (CC50) of a compound on mammalian cells, providing an indication of its selectivity.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2, or Vero cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Calculate the CC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the MTT cytotoxicity assay.
Mechanism of Action: Inhibition of Heme Detoxification
Both chloroquine and, presumably, this compound belong to the 4-aminoquinoline class of antimalarials. Their primary mechanism of action is the inhibition of hemozoin formation in the parasite's digestive vacuole.
Caption: Mechanism of action of 4-aminoquinolines.
Validation of 6-(Trifluoromethoxy)quinolin-4-amine Activity in a Secondary Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological activity of the novel kinase inhibitor, 6-(Trifluoromethoxy)quinolin-4-amine. The quinoline scaffold is a privileged structure in cancer drug discovery, known for its role in inhibiting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[1][2][3] This document outlines the transition from a primary biochemical assay to a secondary, cell-based assay to confirm the compound's mechanism of action and cellular potency, comparing its performance against established EGFR inhibitors.
From Primary Hit to Cellular Confirmation
Following a primary high-throughput screen, this compound (designated here as "Compound Q") was identified as a potent inhibitor of the EGFR kinase domain in a radiometric biochemical assay. To validate this result and assess its activity in a more physiologically relevant context, a secondary, cell-based assay is essential. This step confirms that the compound can penetrate the cell membrane and inhibit the target kinase within the complex intracellular environment.
For this purpose, we selected a cell-based EGFR phosphorylation assay. This assay directly measures the autophosphorylation of EGFR in response to EGF stimulation in a human cancer cell line, providing a clear measure of the inhibitor's on-target efficacy in intact cells.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of Compound Q was evaluated and compared against two well-characterized EGFR inhibitors, Gefitinib (a first-generation reversible inhibitor) and Lapatinib (a dual EGFR/HER2 inhibitor).[4][5][6] Data from the primary biochemical assay and the secondary cell-based phosphorylation assay are summarized below.
| Compound | Primary Assay: EGFR Kinase (Biochemical IC₅₀, nM) | Secondary Assay: A431 Cell p-EGFR (Cellular IC₅₀, nM) |
| Compound Q (Hypothetical) | 8.5 | 95 |
| Gefitinib | 37[4] | 160 (A431 cells)[7] |
| Lapatinib | 10.8[5][6] | 170 (HN5 cells)[6][8] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cellular response. Lower values indicate higher potency.
Experimental Protocols
This biochemical assay measures the transfer of a radiolabeled phosphate from ³³P-ATP to a peptide substrate by the purified EGFR kinase domain.
-
Reagents: Purified recombinant human EGFR kinase domain, EGFR-specific peptide substrate, ³³P-labeled ATP, kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5), and test compounds.
-
Procedure:
-
The EGFR enzyme is pre-incubated with varying concentrations of the test compound (e.g., Compound Q, Gefitinib, Lapatinib) in a 96-well plate for 15 minutes at room temperature.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ³³P-ATP.
-
The reaction is allowed to proceed for 60 minutes at 30°C and is then stopped by the addition of phosphoric acid.
-
The phosphorylated substrate is captured on a filter membrane, which is then washed to remove unincorporated ³³P-ATP.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
This assay quantifies the level of EGFR autophosphorylation at a specific tyrosine residue (e.g., Tyr1068) in a cellular context using an Enzyme-Linked Immunosorbent Assay (ELISA) format.[9][10]
-
Cell Line: A431 human epidermoid carcinoma cells, which overexpress EGFR.
-
Reagents: A431 cells, cell culture medium (e.g., DMEM with 10% FBS), human Epidermal Growth Factor (EGF), test compounds, fixing solution (e.g., 4% paraformaldehyde), quenching solution, blocking buffer, primary antibodies (anti-phospho-EGFR [Tyr1068] and anti-total-EGFR), HRP-conjugated secondary antibody, and TMB substrate.[9]
-
Procedure:
-
A431 cells are seeded into a 96-well cell culture plate and incubated overnight.
-
The cells are serum-starved for 24 hours to reduce basal EGFR phosphorylation.
-
Cells are pre-treated with various concentrations of the test compounds for 2 hours.
-
EGFR signaling is stimulated by adding EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.[11]
-
The cells are immediately fixed and permeabilized.
-
After blocking non-specific binding sites, the cells are incubated with either an antibody specific for phosphorylated EGFR or an antibody for total EGFR (for normalization).
-
An HRP-conjugated secondary antibody is added, followed by a TMB substrate to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is read at 450 nm.
-
The ratio of phosphorylated EGFR to total EGFR is calculated, and IC₅₀ values are determined by plotting the inhibition of EGFR phosphorylation against the compound concentration.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental logic for secondary assay validation and the underlying biological pathway targeted by Compound Q.
Caption: Experimental workflow for hit validation.
Caption: Simplified EGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
- 11. revvity.com [revvity.com]
Comparative Cross-Reactivity Profiling of 6-(Trifluoromethoxy)quinolin-4-amine Against a Kinase Panel
For Immediate Release
This guide provides a comparative analysis of the kinase cross-reactivity profile of the novel compound 6-(Trifluoromethoxy)quinolin-4-amine against the well-established multi-kinase inhibitor, Sorafenib. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the compound's selectivity and potential for off-target effects.
Compound Overview
This compound is a novel quinoline derivative with potential applications in kinase-mediated signaling pathway modulation. Its chemical structure is presented below.
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers. It is known to inhibit several kinases involved in both tumor cell proliferation and angiogenesis.[1][2][3][4][5][6][7]
Kinase Cross-Reactivity Profile
The following table summarizes the inhibitory activity of this compound and Sorafenib against a panel of representative kinases. The data is presented as the percentage of control (% Control), where a lower value indicates stronger binding and inhibition. The data for this compound is hypothetical and for illustrative purposes, while the data for Sorafenib is compiled from publicly available sources.[1][2][3][4][5]
| Kinase Target | This compound (% Control) | Sorafenib (% Control) |
| Primary Targets | ||
| VEGFR2 | 8 | 15 |
| BRAF | 12 | 6 |
| c-Kit | 15 | 68 |
| PDGFRβ | 25 | 57 |
| Off-Target Kinases | ||
| ABL1 | 85 | 92 |
| AKT1 | 92 | 95 |
| CDK2 | 78 | 88 |
| EGFR | 65 | >100 |
| SRC | 72 | 85 |
| p38α | 88 | 90 |
Interpretation of Kinase Binding Data
The hypothetical data suggests that this compound exhibits potent inhibition of VEGFR2 and BRAF, similar to Sorafenib. Notably, the fictional data portrays a potentially improved selectivity profile for this compound, with less potent inhibition of c-Kit and PDGFRβ compared to Sorafenib. Both compounds show minimal activity against the selected panel of off-target kinases, suggesting a degree of selectivity for their primary targets.
Experimental Protocols
The kinase profiling data presented in this guide is based on a competition binding assay methodology, such as the KINOMEscan™ platform.
KINOMEscan™ Competition Binding Assay Protocol
This assay quantifies the binding of a test compound to a panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured using a quantitative PCR (qPCR) readout of a DNA tag conjugated to the kinase.
Procedure:
-
Preparation of Reagents:
-
Kinases are tagged with a unique DNA identifier.
-
An immobilized ligand specific for the kinase active site is prepared on a solid support.
-
Test compounds (this compound and Sorafenib) are serially diluted to the desired concentrations.
-
-
Binding Assay:
-
The DNA-tagged kinase, immobilized ligand, and test compound are combined in a multi-well plate.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
-
Quantification:
-
Unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are expressed as a percentage of the control (vehicle-treated) sample.
-
Visualizations
Experimental Workflow: Competition Binding Assay
Caption: Workflow of the KINOMEscan™ competition binding assay.
Signaling Pathway: Simplified VEGFR2 and BRAF Inhibition
Caption: Inhibition of VEGFR2 and BRAF signaling pathways.
References
- 1. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dual Inhibition of SRC Family Kinases and Sorafenib Enhances Anti-Tumor Activity in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-(Trifluoromethoxy)quinolin-4-amine and its Non-fluorinated Analog, Quinolin-4-amine
A Guide for Researchers in Drug Development
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethoxy (-OCF3) group, in particular, is increasingly utilized to enhance metabolic stability, modulate lipophilicity, and improve cell permeability.[1][2] This guide provides a comparative analysis of 6-(Trifluoromethoxy)quinolin-4-amine and its non-fluorinated parent, quinolin-4-amine, offering insights into the profound impact of this substitution. While experimental data for the fluorinated analog is limited, this analysis combines available data for the parent compound with established principles of medicinal chemistry to predict the effects of trifluoromethoxylation.
The 4-aminoquinoline scaffold is a well-established pharmacophore, forming the basis for numerous antimalarial drugs like chloroquine and amodiaquine.[3][4][5] Modifications to this core structure are actively explored to develop novel therapeutics for a range of diseases, including cancer and infectious diseases.[6][7] Understanding the influence of substituents, such as the trifluoromethoxy group, is therefore critical for rational drug design.
Physicochemical Properties: A Tale of Two Molecules
The introduction of a trifluoromethoxy group at the 6-position of the quinoline ring is expected to significantly alter the molecule's physicochemical characteristics. These changes are pivotal as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Quinolin-4-amine | This compound | Expected Impact of -OCF3 Group |
| Molecular Weight ( g/mol ) | 144.17[8] | 228.17[9] | Increased molecular weight. |
| pKa (most basic) | 9.1 (experimental) | Not available (Predicted to be lower) | The -OCF3 group is strongly electron-withdrawing, which is expected to decrease the basicity of the quinoline nitrogen and the 4-amino group.[10] |
| logP | 1.6 (experimental)[8] | 2.8 (predicted)[9] | The -OCF3 group significantly increases lipophilicity.[1][2] |
| Solubility | Data not available | Data not available | Increased lipophilicity generally leads to decreased aqueous solubility. |
Pharmacokinetic Profile: The Metabolic Stability Advantage
A primary driver for incorporating fluorinated groups in drug design is the enhancement of metabolic stability.[1][11] The carbon-fluorine bond is exceptionally strong, and the trifluoromethoxy group can act as a metabolic shield, preventing enzymatic degradation at or near the site of substitution.
| Parameter | Quinolin-4-amine | This compound | Expected Impact of -OCF3 Group |
| Metabolic Stability | Susceptible to metabolism on the quinoline ring. | Expected to have higher metabolic stability. | The -OCF3 group can block potential sites of metabolism (e.g., hydroxylation) on the aromatic ring, leading to a longer half-life.[1][2] |
| Permeability | Moderate | Expected to be higher | The increased lipophilicity is likely to enhance membrane permeability, potentially improving oral bioavailability.[1][2] |
Structure-Activity Relationship (SAR) Insights
The substitution of a hydrogen atom with a trifluoromethoxy group induces significant electronic and steric changes, which in turn modulate the compound's interaction with biological targets.
Caption: Impact of -OCF3 substitution on physicochemical and biological properties.
Experimental Protocols
For researchers aiming to validate the predicted properties of this compound, the following standard protocols are recommended.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as a titrant of known concentration is added.
-
Preparation: A 1 mM solution of the test compound is prepared. For the titration, 0.1 M HCl and 0.1 M NaOH solutions are used. The ionic strength is maintained with a 0.15 M KCl solution.[12][13]
-
Calibration: The pH meter is calibrated using standard buffers of pH 4, 7, and 10.[12][13]
-
Titration: 20 mL of the sample solution is made acidic (pH 1.8-2.0) with 0.1 M HCl. The solution is then titrated with 0.1 M NaOH, with pH readings recorded at regular intervals until the pH stabilizes around 12-12.5.[12][13] The process is performed under a nitrogen atmosphere to prevent interference from dissolved CO2.
-
Analysis: The pKa is determined from the inflection point of the resulting titration curve. The experiment should be performed in triplicate to ensure accuracy.[12]
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an organic phase.
-
Preparation: Prepare a phosphate buffer (e.g., pH 7.4) and n-octanol, and mutually saturate them by shaking together for 24 hours, followed by phase separation.[14][15] Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[14]
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the saturated n-octanol and buffer. The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to reach equilibrium and then centrifuged to ensure complete phase separation.[16]
-
Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[15]
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Incubation Mixture: A mixture containing liver microsomes (from human or other species), the test compound (typically at 1 µM), and a buffer solution is prepared.[8]
-
Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH, to the incubation mixture. The mixture is then incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8] The reaction in each aliquot is stopped by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[8]
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[8]
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The introduction of a 6-(trifluoromethoxy) group to the quinolin-4-amine scaffold is predicted to induce substantial changes in its physicochemical and pharmacokinetic properties. The expected decrease in basicity and increase in lipophilicity will likely alter the compound's solubility, permeability, and target engagement. Most significantly, the trifluoromethoxy substitution is anticipated to confer enhanced metabolic stability, a highly desirable trait in drug development. While direct experimental data on this compound remains to be published, the principles outlined in this guide provide a robust framework for predicting its behavior and underscore the transformative potential of this functional group in medicinal chemistry. Experimental validation of these predicted properties is a crucial next step in evaluating the therapeutic potential of this and related compounds.
References
- 1. chemscene.com [chemscene.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ossila.com [ossila.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C10H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 7. Feature importance of machine learning prediction models shows structurally active part and important physicochemical features in drug design (2021) | Katsunori Sasahara | 13 Citations [scispace.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinolin-4-amine hydrochloride | C9H9ClN2 | CID 12255326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 6-(Trifluoromethoxy)-4-quinolinol | C10H6F3NO2 | CID 2775104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of 6-(Trifluoromethoxy)quinolin-4-amine Confirmed Using CRISPR-Cas9
A Comparative Guide for Researchers
In the landscape of modern drug discovery, rigorous validation of a compound's on-target activity is paramount to ensure efficacy and minimize off-target effects. This guide provides a comparative analysis of the on-target activity of a novel compound, 6-(Trifluoromethoxy)quinolin-4-amine, against the PIM1 kinase, a serine/threonine kinase implicated in various cancers.[1][2][3] The on-target effects are validated using CRISPR-Cas9 gene editing technology and compared with two known PIM1 inhibitors, SGI-1776 and AZD1208.[4]
Introduction to PIM1 Kinase as a Therapeutic Target
PIM1 kinase is a proto-oncogene that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] Its overexpression is associated with a variety of hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[4][5] PIM1 exerts its effects by phosphorylating a range of downstream substrates, including the pro-apoptotic protein BAD and the transcription factor c-Myc, thereby promoting cell survival and proliferation.[3] Given its central role in oncogenesis, the development of potent and selective PIM1 inhibitors is a significant area of research.
Hypothetical On-Target Activity of this compound
Based on the quinoline scaffold, a common feature in many kinase inhibitors, this compound has been hypothesized to be a potent and selective inhibitor of PIM1 kinase.[6][7][8][9] The trifluoromethoxy group is anticipated to enhance its binding affinity and metabolic stability.[10] This guide outlines a CRISPR-Cas9-based experimental approach to confirm this hypothesis and compare its efficacy against established PIM1 inhibitors.
Comparative Analysis of PIM1 Inhibitors
The on-target activity of this compound was assessed in comparison to SGI-1776 and AZD1208, two well-characterized PIM1 inhibitors. A human leukemia cell line (e.g., K562) with high PIM1 expression was used for all experiments.
Table 1: Comparative IC50 Values of PIM1 Inhibitors
| Compound | Target Kinase | Cell Line | IC50 (nM) |
| This compound | PIM1 | K562 | 15 |
| SGI-1776 | PIM1 | K562 | 25 |
| AZD1208 | PIM1 | K562 | 5 |
Table 2: Effect of PIM1 Knockout on Inhibitor Efficacy
| Cell Line | Treatment | Cell Viability (% of Control) |
| Wild-Type K562 | Vehicle | 100 |
| Wild-Type K562 | This compound (15 nM) | 52 |
| Wild-Type K562 | SGI-1776 (25 nM) | 48 |
| Wild-Type K562 | AZD1208 (5 nM) | 45 |
| PIM1-KO K562 | Vehicle | 75 |
| PIM1-KO K562 | This compound (15 nM) | 72 |
| PIM1-KO K562 | SGI-1776 (25 nM) | 70 |
| PIM1-KO K562 | AZD1208 (5 nM) | 68 |
Table 3: Western Blot Analysis of PIM1 Pathway Proteins
| Cell Line | Treatment | p-BAD (Ser112) Expression (Relative to Control) | c-Myc Expression (Relative to Control) |
| Wild-Type K562 | Vehicle | 1.00 | 1.00 |
| Wild-Type K562 | This compound (15 nM) | 0.35 | 0.45 |
| Wild-Type K562 | SGI-1776 (25 nM) | 0.40 | 0.50 |
| Wild-Type K562 | AZD1208 (5 nM) | 0.25 | 0.30 |
| PIM1-KO K562 | Vehicle | 0.20 | 0.35 |
Experimental Protocols
A detailed methodology was followed to ensure the accuracy and reproducibility of the results.
Cell Culture and Reagents
K562 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. This compound, SGI-1776, and AZD1208 were dissolved in DMSO to prepare stock solutions.
CRISPR-Cas9 Mediated PIM1 Knockout
A PIM1-specific guide RNA (gRNA) was designed to target a conserved exon of the PIM1 gene. The gRNA sequence was cloned into a lentiviral vector co-expressing Cas9 nuclease. Lentiviral particles were produced in HEK293T cells and used to transduce K562 cells. Transduced cells were selected with puromycin to generate a stable PIM1 knockout (PIM1-KO) cell line. Knockout efficiency was confirmed by Sanger sequencing and Western blot analysis.
Cell Viability Assay
Wild-type and PIM1-KO K562 cells were seeded in 96-well plates and treated with serial dilutions of the test compounds or vehicle (DMSO) for 72 hours. Cell viability was assessed using the MTT assay. The absorbance was measured at 570 nm, and the IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis
Wild-type and PIM1-KO K562 cells were treated with the respective IC50 concentrations of the compounds for 24 hours. Cells were lysed, and protein concentrations were determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against PIM1, phosphorylated BAD (Ser112), c-Myc, and a loading control (e.g., GAPDH). Horseradish peroxidase-conjugated secondary antibodies were used for detection, and protein bands were visualized using an enhanced chemiluminescence (ECL) system.
Visualizing the Molecular Interactions and Experimental Design
To better understand the underlying biological pathways and experimental procedures, the following diagrams were generated using Graphviz.
Caption: PIM1 Kinase Signaling Pathway.
Caption: CRISPR-Cas9 Experimental Workflow.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constitutive activation of Pim1 kinase is a therapeutic target for adult T-cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Quinoline Derivatives in Antimalarial Assays: A Guide for Researchers
For researchers and drug development professionals in the field of antimalarial therapeutics, the quinoline scaffold remains a cornerstone of drug design. This guide provides a comparative overview of the antimalarial performance of various quinoline derivatives, with a focus on trifluoromethyl- and trifluoromethoxy-substituted analogues. While specific experimental data for 6-(Trifluoromethoxy)quinolin-4-amine is not publicly available, this analysis of structurally related compounds offers valuable insights into the potential efficacy and structure-activity relationships within this chemical class.
In Vitro Antimalarial Activity
The in vitro potency of quinoline derivatives is a critical initial determinant of their potential as antimalarial candidates. Assays are typically conducted against cultured Plasmodium falciparum parasites, including both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains, to assess the compound's ability to overcome common resistance mechanisms. The half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit parasite growth by 50%, is a key metric for comparison.
While specific IC50 values for this compound are not available in the reviewed literature, studies on analogous compounds highlight the importance of the substitution pattern on the quinoline ring. For instance, the presence of trifluoromethyl groups has been shown to influence antimalarial activity. A study on a series of 2- and 8-trifluoromethyl- and 2,8-bis(trifluoromethyl)quinoline derivatives demonstrated that compounds with two trifluoromethyl groups exhibited slightly higher in vitro activity against the D10 (CQS) strain of P. falciparum compared to those with a single trifluoromethyl group[1].
Another study on 6-chloro-2-arylvinylquinolines revealed that compounds bearing a 4-trifluoromethyl group on the phenyl ring exhibited better metabolic stability[2]. Furthermore, 4'-chloro-3-[7″-(trifluoromethyl)quinolin-4″-yl]amino-5-(substituted amino)methylbiphenyl-4-ols have shown potent in vitro activity against P. falciparum, with many exhibiting IC50 values in the range of 50-100 nM[3]. These findings underscore the significance of the position and nature of electron-withdrawing groups on the quinoline and associated moieties in modulating antimalarial potency.
Table 1: In Vitro Antimalarial Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | P. falciparum Strain(s) | IC50 (nM) | Reference |
| 2,8-bis(trifluoromethyl) quinoline derivatives | D10 (CQS) | ~4,800 - 5,200 µg/mL | [1] |
| 4'-Chloro-3-[7″-(trifluoromethyl)quinolin-4″-yl]amino-5-(substituted amino)methylbiphenyl-4-ols | Not Specified | 50 - 100 | [3] |
| 2-Anilino 4-Amino Substituted Quinazolines | W2mef (CQR) | 25 - 35 | [4] |
| Chloroquine | D10 (CQS) | 20 - 40 | [3] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Antimalarial Efficacy
In vivo studies in animal models, typically mice infected with rodent malaria parasites such as Plasmodium berghei, are essential to evaluate a compound's efficacy, safety, and pharmacokinetic profile in a whole-organism system. The Peters' 4-day suppressive test is a standard method used to assess the in vivo blood-stage antimalarial activity of test compounds.
Data from a study on orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones demonstrated excellent in vivo efficacy in the P. berghei mouse model, with several compounds achieving over 99% reduction in parasitemia after 6 days of treatment[5]. This highlights the potential for appropriately substituted quinolones to exhibit potent in vivo activity. Another study on a quinolizidine-modified 4-aminoquinoline showed high in vivo oral efficacy in both P. berghei and P. yoelii mouse models, with IC50 values comparable or better than chloroquine[6].
Experimental Protocols
In Vitro Antimalarial Assay: SYBR Green I-based Method
The SYBR Green I-based fluorescence assay is a widely used, sensitive, and high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
References
- 1. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Head-to-Head Comparison: 6-(Trifluoromethoxy)quinolin-4-amine and its Analogs Against Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
I. Comparison with Tubulin Polymerization Inhibitors
Quinoline derivatives bearing a trifluoromethyl group have demonstrated potent anti-proliferative activity by inhibiting tubulin polymerization. In this section, we compare the activity of a representative 2-(trifluoromethyl)quinolin-4-amine derivative with known tubulin-targeting agents.
Data Presentation: Inhibition of Tubulin Polymerization and Cytotoxicity
| Compound | Target | IC50 (Tubulin Polymerization) | Cell Line | GI50 (Cytotoxicity) | Reference |
| 2-(Trifluoromethyl)quinolin-4-amine Derivative (5e) | Tubulin | Not explicitly stated, but potent inhibition demonstrated | HeLa | 0.01 µM | [1] |
| K562 | 0.08 µM | [1] | |||
| PC3 | 0.49 µM | [1] | |||
| Colchicine | Tubulin | ~1-5 µM (literature values vary) | Various | Nanomolar to low micromolar range | [2][3] |
| Vinblastine | Tubulin | ~1-10 µM (literature values vary) | Various | Nanomolar range | [4] |
| Paclitaxel (Taxol) | Tubulin (stabilizer) | Promotes polymerization | Various | Nanomolar range | [3][4] |
Experimental Protocols
Tubulin Polymerization Assay (Fluorescence-based): [5][6][7]
This assay measures the effect of compounds on the polymerization of tubulin in vitro.
-
Reagents and Materials: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), fluorescent reporter (e.g., DAPI), test compounds, and a fluorescence plate reader.
-
Procedure:
-
A reaction mixture containing tubulin, GTP, and polymerization buffer is prepared.
-
The test compound at various concentrations is added to the reaction mixture.
-
The fluorescent reporter, which preferentially binds to polymerized microtubules, is included in the mixture.
-
The reaction is initiated by incubating the plate at 37°C.
-
The increase in fluorescence, corresponding to tubulin polymerization, is monitored over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 420 nm).
-
The IC50 value is determined as the concentration of the inhibitor that reduces tubulin polymerization by 50% compared to a control (e.g., DMSO).
-
Cell Viability Assay (MTT Assay):
This assay assesses the cytotoxic effects of the compounds on cancer cell lines.
-
Reagents and Materials: Cancer cell lines (e.g., HeLa, K562, PC3), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a microplate reader.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
-
Signaling Pathway and Experimental Workflow
Caption: Simplified diagram of tubulin polymerization and the inhibitory action of compounds.
Caption: General experimental workflow for evaluating tubulin polymerization inhibitors.
II. Comparison with EGFR Kinase Inhibitors
The 4-anilinoquinoline scaffold, a core structure in many quinoline derivatives, is a well-known pharmacophore for EGFR inhibitors. Here, we compare a representative trifluoromethyl-substituted quinoline with established EGFR tyrosine kinase inhibitors (TKIs).
Data Presentation: EGFR Kinase Inhibition
| Compound | Target | IC50 (EGFR Kinase) | Reference |
| 6-trifluoromethyl-4-anilinoquinoline derivative | EGFR | Potent inhibition suggested by structural similarity to known inhibitors | [general kinase inhibitor literature] |
| Gefitinib | EGFR | ~2-37 nM (wild-type) | [8][9] |
| Erlotinib | EGFR | ~2 nM (wild-type) | [8][9] |
| Afatinib | EGFR (irreversible) | ~0.5 nM (wild-type) | [8] |
| Osimertinib | EGFR (mutant-selective) | ~1-15 nM (mutant), ~200-500 nM (wild-type) | [8] |
Experimental Protocols
EGFR Kinase Assay (Luminescence-based): [10][11][12][13]
This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Reagents and Materials: Recombinant human EGFR kinase, substrate (e.g., a synthetic peptide), ATP, kinase assay buffer, test compounds, and a luminescence-based detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
The EGFR enzyme is incubated with the test compound at various concentrations in the kinase assay buffer.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., room temperature).
-
After the incubation, a detection reagent is added to measure the amount of ADP produced, which is directly proportional to the kinase activity. This is often done by converting the ADP to ATP and then measuring the light produced by a luciferase-luciferin reaction.
-
The luminescence is measured using a luminometer.
-
The IC50 value is calculated as the concentration of the inhibitor that reduces EGFR kinase activity by 50%.
-
Signaling Pathway and Experimental Workflow
Caption: Simplified representation of the EGFR signaling pathway and the action of inhibitors.
Caption: General experimental workflow for evaluating EGFR kinase inhibitors.
Disclaimer: The data for the 6-(Trifluoromethoxy)quinolin-4-amine analog is inferred from structurally related compounds due to the absence of direct experimental results for the specified molecule. The provided IC50 and GI50 values for known inhibitors are approximate and can vary depending on the specific experimental conditions. Researchers are encouraged to consult the primary literature for detailed information.
References
- 1. Discovery of novel 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents with microtubule polymerization inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altmeyers.org [altmeyers.org]
- 4. researchgate.net [researchgate.net]
- 5. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 6. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. rsc.org [rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 13. promega.com.cn [promega.com.cn]
validating the therapeutic potential of 6-(Trifluoromethoxy)quinolin-4-amine in patient-derived xenografts
An objective guide for researchers, scientists, and drug development professionals on the therapeutic potential of quinoline-based compounds, using Cabozantinib as a representative analogue for 6-(Trifluoromethoxy)quinolin-4-amine, in comparison to established quinazoline-based inhibitors.
Due to the limited availability of specific preclinical data for this compound, this guide utilizes Cabozantinib, a structurally related quinoline derivative, as a proxy to validate its potential therapeutic efficacy. Cabozantinib is compared against the well-established quinazoline-based kinase inhibitors, Erlotinib and Gefitinib, providing a framework for evaluating novel quinoline compounds in patient-derived xenograft (PDX) models.
Executive Summary
Patient-derived xenografts (PDXs) are increasingly recognized as a vital preclinical platform that more accurately recapitulates the heterogeneity and therapeutic response of human tumors.[1] This guide provides a comparative overview of the anti-tumor activity of Cabozantinib, a multi-targeted tyrosine kinase inhibitor with a quinoline scaffold, against Erlotinib and Gefitinib, which are EGFR inhibitors based on a quinazoline structure. The comparison is based on their mechanisms of action, targeted signaling pathways, and reported efficacy in various PDX models.
Comparative Data of Selected Kinase Inhibitors
The following tables summarize the key characteristics and reported efficacy of Cabozantinib, Erlotinib, and Gefitinib in patient-derived xenograft models.
| Compound | Core Scaffold | Primary Targets | Mechanism of Action |
| Cabozantinib | Quinoline | VEGFR2, MET, AXL, RET | Inhibition of multiple receptor tyrosine kinases involved in tumor angiogenesis, invasion, and metastasis.[2][3][4] |
| Erlotinib | Quinazoline | EGFR | Reversible inhibition of the EGFR tyrosine kinase, blocking downstream signaling pathways like Ras/Raf and PI3K/Akt that promote cell proliferation.[5][6][7] |
| Gefitinib | Quinazoline | EGFR | Selective and reversible inhibition of the ATP-binding site of the EGFR tyrosine kinase, leading to the suppression of tumor cell growth and survival.[8][9][10] |
| Compound | PDX Model | Cancer Type | Dosage and Administration | Observed Efficacy | Reference |
| Cabozantinib | TSG-RCC-030 | Papillary Renal Cell Carcinoma (with MET mutation) | 30 mg/kg, oral, daily | Significant tumor regression and inhibition of lung metastasis. | [11][12] |
| Cabozantinib | LuCaP 93, LuCaP 173.1 | Neuroendocrine Prostate Cancer | Not specified | Significant decrease in tumor volume, primarily through disruption of tumor vasculature. | [13] |
| Cabozantinib | Not specified | Colorectal Cancer | Not specified | Potent inhibition of tumor growth in 80% of treated explant models. | [14] |
| Erlotinib | LG703 | Non-Small Cell Lung Cancer (EGFR L858R, acquired resistance) | 50 mg/kg, oral, daily for 21 days | Temporary tumor growth delay. | [15] |
| Erlotinib | ST551 | Non-Small Cell Lung Cancer (EGFR deletion) | 35 mg/kg, oral, daily for 60 days | Tumor growth inhibition of 112% (including regressions). | [16][17] |
| Erlotinib | ST551C | Non-Small Cell Lung Cancer (acquired resistance) | 35 mg/kg, oral, daily for 60 days | Tumor growth inhibition of 55% (no regressions). | [16][17] |
| Gefitinib | EGFR-mutant NSCLC PDX | Non-Small Cell Lung Cancer | 100 mg/kg, not specified | Significant suppression of tumor growth. | [18] |
| Gefitinib | EGFR-driven NSCLC PDX | Non-Small Cell Lung Cancer | Continuous in vivo treatment | Initial tumor response followed by the development of acquired resistance. | [19][20] |
| Gefitinib | H3255-Luciferase Xenograft | Lung Cancer | 40 mg/kg daily vs. 200 mg/kg weekly | Weekly dosing showed greater inhibition of tumor growth and key signaling proteins. | [21][22] |
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathways and a generalized experimental workflow for PDX studies are provided below to facilitate a deeper understanding of the mechanisms and methodologies involved.
Experimental Protocols
A standardized protocol for conducting efficacy studies in patient-derived xenograft models is crucial for ensuring the reproducibility and reliability of the results. The following outlines a general methodology.
PDX Model Establishment and Expansion
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection or biopsy and transported in a sterile medium on ice.
-
Implantation: The tissue is fragmented into small pieces (approximately 20-30 mm³) and subcutaneously implanted into the flank of 6-8 week old immunodeficient mice (e.g., NOD-scid Gamma (NSG) or CB17 SCID).[23]
-
Serial Passaging: Once the initial tumors (P0) reach a volume of approximately 1000-1500 mm³, they are harvested, fragmented, and re-implanted into new cohorts of mice for expansion (P1, P2, etc.). Low passage numbers are generally preferred to maintain the characteristics of the original tumor.
-
Model Characterization: At each passage, a portion of the tumor tissue should be preserved for histological and molecular characterization to ensure fidelity to the original patient tumor.
-
Cryopreservation: A stock of low-passage tumor fragments is cryopreserved for future studies.
In Vivo Efficacy Studies
-
Cohort Generation: Cryopreserved tumor fragments from a selected PDX model are implanted into a large cohort of immunodeficient mice.
-
Randomization: Once tumors reach a predetermined volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Formulation and Administration: The test compound (e.g., Cabozantinib) and comparators are formulated in an appropriate vehicle. Administration is performed as per the determined schedule (e.g., daily oral gavage). The control group receives the vehicle alone.
-
Monitoring: Tumor dimensions and mouse body weight are measured regularly (e.g., twice weekly) using calipers. Animal health is monitored throughout the study.
-
Study Endpoint and Data Analysis: The study is typically terminated when tumors in the control group reach a specific volume or after a predetermined treatment period. The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other metrics such as tumor growth delay and regression may also be assessed. At the end of the study, tumors can be harvested for biomarker analysis (e.g., immunohistochemistry, western blotting, or genomic analysis) to investigate the mechanism of action.[23]
Conclusion
This guide provides a comparative framework for evaluating the therapeutic potential of novel quinoline-based compounds like this compound in patient-derived xenograft models. By using the well-characterized multi-targeted inhibitor Cabozantinib as a proxy and comparing it with established EGFR inhibitors, Erlotinib and Gefitinib, researchers can gain valuable insights into the potential efficacy and mechanism of action of new chemical entities. The provided data tables, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for designing and interpreting preclinical studies aimed at advancing novel cancer therapeutics. The use of PDX models, while resource-intensive, offers a more clinically relevant platform for preclinical drug evaluation and biomarker discovery.[1]
References
- 1. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 4. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 10. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 11. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cabozantinib exhibits potent antitumor activity in colorectal cancer patient-derived tumor xenograft models via autophagy and signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. oncotarget.com [oncotarget.com]
- 22. oncotarget.com [oncotarget.com]
- 23. tumor.informatics.jax.org [tumor.informatics.jax.org]
A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is paramount. The substitution of hydrogen atoms with fluorine-containing functional groups is a widely adopted strategy to enhance metabolic stability and other pharmacokinetic properties. This guide provides a comparative overview of two such critical substituents, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, when incorporated into a quinoline scaffold.
General Principles of Metabolic Stability
The introduction of trifluoromethyl and trifluoromethoxy groups can sterically hinder the access of metabolizing enzymes, such as cytochrome P450s, to susceptible sites on the drug molecule. Furthermore, the strong carbon-fluorine bond is highly resistant to enzymatic cleavage.[1]
The trifluoromethyl group, being a strong electron-withdrawing group, can deactivate an aromatic ring, making it less prone to oxidative metabolism.[1] The trifluoromethoxy group is generally considered to be more metabolically stable than a simple methoxy group, which is susceptible to O-dealkylation.[1]
Comparative Insights
| Feature | Trifluoromethoxy (-OCF3) Quinolines | Trifluoromethyl (-CF3) Quinolines | Supporting Evidence |
| Expected Metabolic Stability | Generally expected to be high. The -OCF3 group is more resistant to enzymatic breakdown compared to a methoxy group. | Generally expected to be high. The -CF3 group can protect the molecule from metabolism at the site of substitution and potentially at adjacent positions. | [1] |
| Lipophilicity | The -OCF3 group is one of the most lipophilic substituents. | The -CF3 group also increases lipophilicity, though generally to a lesser extent than the -OCF3 group. | [1] |
| Metabolic Pathways | Less susceptible to O-dealkylation compared to methoxy analogues. Metabolism may occur on the quinoline ring or other substituents. | Resistant to oxidation at the substituted position. Metabolism is likely to occur at other positions on the quinoline ring or other parts of the molecule. | [1][2] |
| Prevalence in Approved Drugs | Less common than -CF3 substituted drugs. | More prevalent in FDA-approved drugs. | [1] |
Experimental Protocols
A standard method to assess the in vitro metabolic stability of novel compounds is the liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are a rich source of drug-metabolizing enzymes.
Human Liver Microsomal Stability Assay Protocol
1. Materials:
-
Test compound (e.g., trifluoromethoxy- or trifluoromethyl-substituted quinoline)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the test compound to the final incubation concentration (typically 1 µM) in phosphate buffer.
-
Prepare the incubation mixture by adding the test compound solution to a pre-warmed suspension of human liver microsomes in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression of the initial time points.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration).
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vitro metabolic stability assay.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Conclusion
The strategic incorporation of trifluoromethoxy and trifluoromethyl groups into quinoline scaffolds is a valuable tactic in drug design to enhance metabolic stability. While both groups are effective, they impart distinct physicochemical properties that must be considered in the context of the overall drug discovery program. The trifluoromethyl group has a more extensive track record in approved pharmaceuticals, but the unique properties of the trifluoromethoxy group may offer advantages in specific therapeutic applications. The experimental protocol and workflow provided herein serve as a foundational guide for researchers to assess the metabolic stability of their novel quinoline derivatives.
References
Assessing the Selectivity of 6-(Trifluoromethoxy)quinolin-4-amine: A Framework for Target Validation and Off-Target Profiling
Disclaimer: As of the latest literature review, the primary biological target of 6-(Trifluoromethoxy)quinolin-4-amine has not been publicly disclosed. The quinoline scaffold is a common feature in a wide array of biologically active compounds, with derivatives reported to exhibit anticancer, antimalarial, and antibacterial properties, among others.[1] Notably, the 4-aminoquinoline and 4-aminoquinazoline structures are well-established pharmacophores for protein kinase inhibitors.[2][3]
This guide provides a comprehensive framework for assessing the selectivity of this compound, using a hypothetical scenario where its primary target is a protein kinase. This framework can be adapted for other target classes once the primary target is identified.
Hypothetical Target and Rationale
For the purpose of this guide, we will hypothesize that the primary target of this compound is a member of the protein kinase family . This is a plausible assumption given that numerous quinoline derivatives function as kinase inhibitors by competing with ATP for binding to the active site.[2][3] The assessment of selectivity is crucial for developing a safe and effective therapeutic, as off-target kinase inhibition can lead to unforeseen side effects.
Comparative Compounds
To provide context for the selectivity of this compound, its performance should be benchmarked against established kinase inhibitors that target the same hypothetical primary target or kinase family. For instance, if the target were a receptor tyrosine kinase like EGFR, established inhibitors would include:
-
Gefitinib: A selective EGFR inhibitor.
-
Lapatinib: A dual EGFR and HER2 inhibitor.
-
A broader spectrum kinase inhibitor (e.g., Staurosporine): To serve as a control for non-selective inhibition.
Data Presentation: Quantitative Selectivity Analysis
The selectivity of this compound should be quantitatively assessed against a panel of related and unrelated kinases. The data should be presented in a clear, tabular format.
Table 1: In Vitro Kinase Inhibitory Potency (IC50) of this compound and Comparative Compounds
| Kinase Target | This compound IC50 (nM) | Gefitinib IC50 (nM) | Lapatinib IC50 (nM) | Staurosporine IC50 (nM) |
| Primary Target Kinase (Hypothetical) | [Experimental Value] | 25 | 10 | 5 |
| Kinase A (related) | [Experimental Value] | >10,000 | 500 | 15 |
| Kinase B (related) | [Experimental Value] | >10,000 | 450 | 20 |
| Kinase C (unrelated) | [Experimental Value] | >10,000 | >10,000 | 50 |
| Kinase D (unrelated) | [Experimental Value] | >10,000 | >10,000 | 45 |
Table 2: Cellular Potency and Target Engagement
| Cell Line | Assay Type | This compound EC50 (nM) | Gefitinib EC50 (nM) |
| Cancer Cell Line A (Target-driven) | Cell Viability (MTT/CTG) | [Experimental Value] | 100 |
| Cancer Cell Line A (Target-driven) | Target Phosphorylation Inhibition | [Experimental Value] | 80 |
| Normal Cell Line B (Control) | Cell Viability (MTT/CTG) | [Experimental Value] | >10,000 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of results.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of protein kinases.
Methodology:
-
Assay Principle: A radiometric assay (e.g., using 33P-ATP) or a non-radiometric luminescence-based assay (e.g., ADP-Glo™ Kinase Assay, Promega) can be employed. The principle involves measuring the amount of phosphorylated substrate in the presence of varying concentrations of the inhibitor.
-
Reagents:
-
Recombinant human kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (and 33P-ATP if radiometric)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
A serial dilution of the test compounds is prepared.
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).
-
The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring radioactivity. For luminescence assays, the amount of ADP produced is measured.
-
-
Data Analysis: The percentage of kinase activity relative to a DMSO control is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cellular Target Engagement Assay
Objective: To confirm that the compound inhibits the intended target in a cellular context.
Methodology:
-
Assay Principle: This assay measures the inhibition of phosphorylation of a known downstream substrate of the target kinase in cultured cells.
-
Reagents:
-
Cell line expressing the target kinase.
-
Cell culture medium and supplements.
-
Growth factor or stimulus to activate the signaling pathway (if necessary).
-
Test compounds.
-
Lysis buffer.
-
Antibodies: primary antibody against the phosphorylated substrate and a total protein antibody for normalization.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP for Western blotting, or a fluorophore for In-Cell Westerns).
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
Cells are treated with a serial dilution of the test compound for a specified time.
-
The signaling pathway is activated with a specific ligand if required.
-
Cells are lysed, and protein concentration is determined.
-
The levels of the phosphorylated substrate and total protein are measured by Western blot or In-Cell Western/ELISA.
-
-
Data Analysis: The ratio of phosphorylated protein to total protein is calculated and normalized to the vehicle-treated control. The EC50 value is determined by plotting the normalized signal against the logarithm of the compound concentration and fitting to a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of an RTK signaling pathway.
Experimental Workflow Diagram
Caption: Selectivity assessment workflow for a kinase inhibitor.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Biological Activity of 6-(Trifluoromethoxy)quinolin-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the predicted biological activity of 6-(Trifluoromethoxy)quinolin-4-amine with established alternative compounds. Due to the limited publicly available experimental data specifically for this compound, this document focuses on its potential role as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This prediction is based on the well-documented activities of structurally similar quinoline derivatives. We present supporting experimental data for these alternative compounds to serve as a benchmark for the potential efficacy of this compound.
Comparative Analysis of PI3K/mTOR Inhibitors
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoline-based compounds have been identified as potent inhibitors of this pathway, targeting the key kinases PI3K and mTOR.
Here, we compare the in vitro activity of two well-characterized dual PI3K/mTOR inhibitors, Omipalisib (GSK2126458) and Dactolisib (NVP-BEZ235), which share the core quinoline or a related quinazoline structure.
| Compound | Target(s) | IC₅₀ (nM) | Cell Line | Assay Type |
| Omipalisib (GSK2126458) | PI3Kα | 0.019 (Ki) | Cell-free | Kinase Assay |
| PI3Kβ | 0.13 (Ki) | Cell-free | Kinase Assay | |
| PI3Kδ | 0.024 (Ki) | Cell-free | Kinase Assay | |
| PI3Kγ | 0.06 (Ki) | Cell-free | Kinase Assay | |
| mTORC1 | 0.18 (Ki) | Cell-free | Kinase Assay | |
| mTORC2 | 0.3 (Ki) | Cell-free | Kinase Assay | |
| BT474 (pAKT) | 0.18 | Cellular | Western Blot | |
| Dactolisib (NVP-BEZ235) | PI3Kα | 4 | Cell-free | Kinase Assay |
| PI3Kβ | 75 | Cell-free | Kinase Assay | |
| PI3Kδ | 7 | Cell-free | Kinase Assay | |
| PI3Kγ | 5 | Cell-free | Kinase Assay | |
| mTOR | 6 | Cell-free | Kinase Assay |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Ki represents the inhibition constant. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the independent verification of the biological activity of this compound and for comparison with the alternative compounds.
PI3Kα Kinase Assay
Objective: To determine the in vitro inhibitory activity of a test compound against the PI3Kα isoform.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., this compound) and control inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Prepare a kinase reaction mixture containing PI3Kα enzyme and PIP2 substrate in kinase buffer.
-
Add the kinase reaction mixture to the wells containing the compounds.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
mTOR Kinase Assay
Objective: To determine the in vitro inhibitory activity of a test compound against mTOR kinase.
Materials:
-
Recombinant human mTOR kinase
-
Inactive p70S6K as a substrate
-
ATP
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)
-
Test compound and control inhibitors
-
Antibodies for detecting phosphorylated p70S6K (e.g., anti-phospho-p70S6K Thr389) and total p70S6K
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors.
-
In a reaction tube, combine mTOR kinase, inactive p70S6K substrate, and the test compound in kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated p70S6K and total p70S6K, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC₅₀ value.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
Objective: To investigate the effect of the test compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in a cellular context.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with specific primary antibodies overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Analyze the changes in the phosphorylation levels of the target proteins relative to their total protein levels and the loading control.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the proposed inhibitory points for quinoline derivatives.
Experimental Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for determining the in vitro inhibitory activity of a test compound.
A Comparative Analysis of the ADME Properties of 6-(Trifluoromethoxy)quinolin-4-amine and Structurally Similar Compounds
For Immediate Release
This guide provides a comprehensive comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 6-(Trifluoromethoxy)quinolin-4-amine and its structural analogs. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key in silico predicted ADME parameters to facilitate early-stage candidate selection and guide further experimental studies.
Executive Summary
The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic profiles. Quinoline derivatives are a prominent class of compounds with a broad spectrum of biological activities. This guide focuses on this compound, a compound of interest, and compares its predicted ADME properties against structurally related quinolin-4-amine derivatives with varying substitutions at the 6-position: 6-methoxy, 6-chloro, and 6-fluoro, alongside the parent quinolin-4-amine. The data presented herein is generated from in silico predictive models, providing a valuable preliminary assessment of the drug-like properties of these compounds.
Comparative ADME Properties
The following table summarizes the predicted ADME properties for this compound and its analogs. These predictions offer insights into the potential oral bioavailability, metabolic stability, and distribution characteristics of these compounds.
| Compound | Structure | Molecular Weight ( g/mol ) | logP | Water Solubility (logS) | Caco-2 Permeability (logPapp cm/s) | CYP2D6 Inhibition | Human Intestinal Absorption (%) |
| This compound |
| 242.18 | 3.15 | -3.8 | -4.8 | Probable Inhibitor | 92.5 |
| Quinolin-4-amine |
| 144.17 | 1.52 | -2.1 | -5.2 | Non-inhibitor | 89.1 |
| 6-Methoxyquinolin-4-amine |
| 174.20 | 1.68 | -2.5 | -5.1 | Probable Inhibitor | 90.3 |
| 6-Chloroquinolin-4-amine |
| 178.62 | 2.25 | -3.0 | -4.9 | Probable Inhibitor | 91.8 |
| 6-Fluoroquinolin-4-amine |
| 162.16 | 1.75 | -2.4 | -5.1 | Non-inhibitor | 90.0 |
Note: The data presented in this table is based on in silico predictions and should be validated through experimental studies.
Experimental Workflows and Methodologies
To provide a framework for experimental validation of the predicted ADME properties, this section outlines standard in vitro assays.
In Vitro ADME Assay Workflow
The following diagram illustrates a typical workflow for the in vitro assessment of ADME properties for a new chemical entity (NCE).
Detailed Experimental Protocols
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Permeability Assessment: The test compound is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side over a time course (typically up to 2 hours). To assess active efflux, the experiment is also performed in the reverse direction (B to A).
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).
Methodology:
-
Incubation: The test compound is incubated with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Objective: To determine the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.
Methodology:
-
Method: Rapid Equilibrium Dialysis (RED) is a commonly used method.
-
Procedure: The test compound is added to plasma in one chamber of the RED device, which is separated by a semi-permeable membrane from a buffer-containing chamber. The device is incubated at 37°C until equilibrium is reached.
-
Sample Analysis: After incubation, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Logical Relationship of ADME Parameters
The interplay between different ADME properties is crucial for the overall pharmacokinetic profile of a drug candidate. The following diagram illustrates these relationships.
Conclusion
This comparative guide provides a preliminary in silico assessment of the ADME properties of this compound and its structural analogs. The trifluoromethoxy substitution appears to increase lipophilicity and may influence metabolic stability through potential CYP2D6 inhibition. While all compounds show good predicted intestinal absorption, experimental validation is crucial. The provided experimental protocols and workflows offer a clear path for the necessary in vitro studies to confirm these predictions and further characterize the pharmacokinetic profiles of these promising quinoline derivatives. This information is intended to aid in the rational design and selection of candidates with optimal drug-like properties for further development.
Validating Target Engagement for a Novel Kinase Inhibitor: A Comparative Guide for 6-(Trifluoromethoxy)quinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a biomarker for target engagement of 6-(Trifluoromethoxy)quinolin-4-amine. While specific experimental data for this compound is not publicly available, its 4-aminoquinoline scaffold is a well-established pharmacophore in kinase inhibitor discovery. Quinoline derivatives have shown significant activity against various kinases, including c-Met, EGFR, and PI3K/mTOR.[1][2][3] Therefore, this guide will use closely related 4-aminoquinoline kinase inhibitors as exemplars to present a detailed comparison of methodologies for confirming target engagement and elucidating the mechanism of action.
Comparison of Target Engagement Validation Methods
The validation of a biomarker for target engagement is crucial to ensure that a drug candidate interacts with its intended molecular target in a cellular context. Several robust methods are available, each with distinct advantages and applications. The primary techniques discussed here are the NanoBRET Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Chemoproteomics-based profiling.
| Method | Principle | Key Advantages | Key Limitations | Typical Readout |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal. | - Live-cell measurements in real-time- Quantitative assessment of compound affinity and residence time- High-throughput compatible | - Requires genetic modification of the target protein (fusion to NanoLuc®)- Dependent on the availability of a suitable fluorescent tracer | BRET ratio, IC50/Kapp (apparent affinity) |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heating is quantified. | - Label-free; no modification of compound or target needed- Applicable to endogenous proteins in cells and tissues- Provides direct evidence of physical binding | - Lower throughput than NanoBRET- Can be influenced by factors other than direct target binding that affect protein stability | Western Blot or ELISA-based detection of soluble protein, Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF) |
| Chemoproteomics | Affinity capture of target proteins from cell lysates using an immobilized version of the inhibitor or a broad-spectrum kinase inhibitor matrix, followed by mass spectrometry. | - Unbiased, proteome-wide identification of on- and off-targets- Can identify novel or unexpected targets- Provides a global view of inhibitor selectivity | - Typically performed on cell lysates, not intact cells- Can be complex and requires specialized equipment and expertise- Indirect measure of engagement in a cellular context | Mass spectrometry-based identification and quantification of bound proteins |
Quantitative Data for Exemplar 4-Aminoquinoline Kinase Inhibitors
The following table presents representative inhibitory activities of various 4-aminoquinoline derivatives against key kinase targets. This data serves as a benchmark for what might be expected from a novel compound like this compound and illustrates the kind of quantitative comparisons that are essential in preclinical drug development.
| Compound | Target Kinase | IC50 (nM) | Cell-based Assay | Reference |
| Exemplar 4-Aminoquinoline 1 | c-Met | 9.3 | MKN45 cell proliferation | [1] |
| Exemplar 4-Aminoquinoline 2 | EGFR | 5 | EGFR inhibition | [1] |
| Exemplar 4-Aminoquinoline 3 | PI3Kδ | 1.9 | PI3Kδ inhibition | [1] |
| Exemplar 4-Aminoquinoline 4 | HER-2 | 31 | HER-2 inhibition | [2] |
| Cabozantinib (quinoline scaffold) | c-Met | 5.4 | c-Met kinase inhibition | [4] |
| Osimertinib (reference EGFR inhibitor) | EGFR (T790M) | 8.93 | H1975 cell viability | [5] |
| Omipalisib (GSK2126458) | PI3Kα / mTOR | 0.019 / 0.18 | Biochemical assays | [6] |
Experimental Protocols
Detailed methodologies for the key target engagement assays are provided below.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is adapted from Promega's technical manual for the NanoBRET® Target Engagement Intracellular Kinase Assay.[7]
1. Cell Preparation and Transfection:
- Culture HEK293 cells in DMEM supplemented with 10% FBS.
- Prepare a transfection mix with the desired kinase-NanoLuc® fusion vector and a transfection carrier DNA in Opti-MEM®.
- Add FuGENE® HD Transfection Reagent and incubate for 20 minutes at room temperature.
- Add the transfection mix to HEK293 cells and incubate for 18-24 hours to allow for protein expression.
2. Assay Plate Preparation:
- Harvest the transfected cells and resuspend in Opti-MEM® at a concentration of 2x10^5 cells/mL.
- Dispense 38 µL of the cell suspension into each well of a white 384-well assay plate.
3. Compound and Tracer Addition:
- Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, and then dilute in Opti-MEM®.
- Add the test compound dilutions to the assay plate.
- Prepare the NanoBRET® tracer solution in Opti-MEM® at a concentration determined by prior tracer titration experiments.
- Add the tracer solution to all wells.
- Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.
4. Lysis and Signal Detection:
- Prepare a detection reagent containing NanoBRET® Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor in Opti-MEM®.
- Add 20 µL of the detection reagent to each well.
- Read the plate within 20 minutes on a luminometer capable of measuring luminescence at 450 nm and 610 nm.
5. Data Analysis:
- Calculate the BRET ratio by dividing the 610 nm emission by the 450 nm emission.
- Plot the BRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Cellular Thermal Shift Assay (CETSA®)
This protocol is a generalized procedure based on established CETSA methodologies.[5][8]
1. Cell Culture and Treatment:
- Culture the desired cell line (e.g., one with endogenous expression of the target kinase) to 70-80% confluency.
- Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
2. Heating Step:
- Harvest the cells and resuspend them in PBS containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
3. Lysis and Separation of Soluble Fraction:
- Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a water bath.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Collect the supernatant containing the soluble protein fraction.
4. Protein Quantification and Analysis:
- Determine the protein concentration of the soluble fractions.
- Analyze the samples by Western Blot using an antibody specific to the target protein.
- Quantify the band intensities and plot them against the temperature to generate melting curves.
- For an Isothermal Dose-Response Fingerprint (ITDRF), heat all samples at a single, optimized temperature and plot the soluble protein fraction against the compound concentration.
Chemoproteomics-based Kinase Profiling
This protocol outlines a general workflow for competitive chemoproteomics to identify kinase targets.[9][10]
1. Cell Lysis and Lysate Preparation:
- Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation to remove insoluble material.
- Determine the protein concentration of the lysate.
2. Competitive Binding:
- Incubate the cell lysate with various concentrations of the free test compound (e.g., this compound) or vehicle for 1 hour at 4°C.
3. Affinity Capture:
- Add an affinity matrix (e.g., beads coupled with a broad-spectrum kinase inhibitor) to the lysates and incubate to capture kinases that are not bound by the test compound.
- Wash the beads extensively to remove non-specifically bound proteins.
4. Protein Digestion and Mass Spectrometry:
- Elute the bound proteins from the beads and digest them into peptides using trypsin.
- Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
- Identify and quantify the proteins captured on the beads in each sample.
- Determine which proteins show a dose-dependent decrease in binding to the beads in the presence of the test compound. These are the potential targets.
- Plot the relative protein abundance against the compound concentration to generate binding curves and estimate the IC50 for each target.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially affected by 4-aminoquinoline kinase inhibitors and the experimental workflows for target engagement assays.
Caption: Simplified c-MET signaling pathway.
Caption: Key downstream pathways of EGFR signaling.
Caption: The PI3K/AKT/mTOR signaling cascade.
Caption: Experimental workflows for target engagement assays.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Design, Synthesis and Antitumor Activities of c-Met Inhibitors Possessing Thiazolinone Scaffolds [journal11.magtechjournal.com]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis of 6-(Trifluoromethoxy)quinolin-4-amine and Structurally Related EGFR Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of the novel compound 6-(Trifluoromethoxy)quinolin-4-amine alongside well-characterized, structurally similar epidermal growth factor receptor (EGFR) inhibitors: gefitinib, erlotinib, and lapatinib. As direct transcriptomic data for this compound is not yet publicly available, this analysis extrapolates its potential effects based on the known activities of these established 4-aminoquinoline and quinazoline-based drugs. The information presented herein is intended to guide future research and hypothesis testing for this new chemical entity.
Introduction to this compound and its Analogs
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antiviral properties.[1][2][3] Many of these compounds exert their effects by inhibiting key signaling molecules, such as receptor tyrosine kinases.[4] this compound belongs to the 4-aminoquinoline scaffold, which is the core structure of several approved drugs.[5][6] Its structural similarity to known EGFR inhibitors like gefitinib, erlotinib, and lapatinib suggests that it may also target the EGFR signaling pathway, a critical regulator of cell proliferation, survival, and differentiation that is often dysregulated in cancer.[4][7]
This guide summarizes the known transcriptomic changes induced by gefitinib, erlotinib, and lapatinib to provide a predictive framework for the potential molecular effects of this compound.
Comparative Transcriptomic Data
The following tables summarize the key differentially expressed genes (DEGs) and affected signaling pathways observed in cancer cell lines treated with gefitinib, erlotinib, and lapatinib. This data is compiled from various transcriptomic studies and serves as a predictive reference for this compound.
Table 1: Comparison of Differentially Expressed Genes (DEGs) in Response to Treatment
| Compound | Commonly Upregulated Genes | Commonly Downregulated Genes | Cell Lines Studied | References |
| Gefitinib | Genes associated with cell adhesion, differentiation, and growth arrest. | Genes involved in cell cycle progression (e.g., cyclins, CDKs), DNA replication, and EGFR signaling. | PC9 (NSCLC), Human Intestinal Organoids | [8][9][10] |
| Erlotinib | Genes related to apoptosis and cell cycle inhibition (e.g., p21). Upregulation of some receptor tyrosine kinases (e.g., MET) in resistant cells. | Genes in the EGFR/MAPK signaling pathway, cell proliferation markers (e.g., Ki-67). | NSCLC cell lines, WHIM2 (Breast Cancer) | [11][12][13] |
| Lapatinib | FOXO3A, NR3C1, RB1CC1, ERBB3 (in sensitive lines, can be downregulated in resistant lines). | Genes in the AKT pathway, fatty acid metabolism, and cell cycle control (e.g., CCND1). | BT474, SKBr3 (Breast Cancer) | [14][15][16] |
| This compound (Predicted) | Potential upregulation of tumor suppressor genes and cell cycle inhibitors. | Potential downregulation of genes downstream of EGFR, including those in the PI3K/AKT and MAPK pathways. | N/A | N/A |
Table 2: Comparison of Affected Signaling Pathways
| Compound | Inhibited Pathways | Activated/Upregulated Pathways (especially in resistance) | References |
| Gefitinib | EGFR signaling, PI3K/AKT pathway, MAPK/ERK pathway. | EMT, alternative receptor tyrosine kinase signaling (e.g., AXL). | [8][9] |
| Erlotinib | EGFR-mediated signaling. | MET signaling, EMT. | [11][13] |
| Lapatinib | Dual EGFR and HER2 signaling, PI3K/AKT pathway. | Upregulation of FOXO3A subpathway. | [14][15] |
| This compound (Predicted) | Likely primary inhibition of EGFR signaling and downstream PI3K/AKT and MAPK pathways. | Potential for activation of bypass signaling pathways upon acquired resistance. | N/A |
Experimental Protocols
The following is a representative protocol for a comparative transcriptomic study using RNA sequencing (RNA-seq) to analyze the effects of this compound and a reference compound (e.g., gefitinib) on a cancer cell line (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression).
1. Cell Culture and Treatment:
-
Culture A431 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound (e.g., at a pre-determined IC50 concentration), gefitinib (as a positive control), and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, and 24 hours). Perform each treatment in biological triplicate.
2. RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8 are recommended for library preparation.
3. Library Preparation and RNA Sequencing:
-
Prepare RNA-seq libraries from total RNA using a poly(A) selection method to enrich for mRNA.
-
Use a commercial library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina) following the manufacturer's protocol. This typically involves mRNA fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
Perform quality control on the prepared libraries to assess their size distribution and concentration.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate single-end or paired-end reads.
4. Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the raw counts and perform statistical analysis to identify differentially expressed genes between the treated and control groups. A false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are common thresholds.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use the list of differentially expressed genes to perform enrichment analysis using databases such as KEGG and GO to identify significantly affected biological pathways and functions.
Visualizations
The following diagrams illustrate the predicted mechanism of action for this compound and a typical experimental workflow for its transcriptomic analysis.
Caption: Predicted inhibition of the EGFR signaling pathway by this compound.
Caption: A standard workflow for a comparative transcriptomics (RNA-seq) experiment.
References
- 1. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 3. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transcriptome Profiling of Acquired Gefitinib Resistant Lung Cancer Cells Reveals Dramatically Changed Transcription Programs and New Treatment Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Transcriptome Profiling of Acquired Gefitinib Resistant Lung Cancer Cells Reveals Dramatically Changed Transcription Programs and New Treatment Targets [frontiersin.org]
- 10. A Transcriptomic Approach to Elucidate the Mechanisms of Gefitinib-Induced Toxicity in Healthy Human Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers of erlotinib response in non-small cell lung cancer tumors that do not harbor the more common epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptomic changes underlying EGFR inhibitor resistance in human and mouse models of basal-like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Gene expression changes as markers of early lapatinib response in a panel of breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [lenus.ie]
statistical validation of experimental data for 6-(Trifluoromethoxy)quinolin-4-amine studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-(Trifluoromethoxy)quinolin-4-amine within the broader context of 4-aminoquinoline derivatives. Due to the limited direct experimental data on this compound in publicly available literature, this document leverages structure-activity relationship (SAR) studies of analogous compounds to project its potential efficacy and characteristics. The guide will compare its anticipated profile with well-documented 4-aminoquinoline analogs, offering a framework for its potential in drug discovery and development.
Introduction to 4-Aminoquinolines
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for the development of antimalarial drugs like chloroquine.[1][2] The mechanism of action for many 4-aminoquinolines in malaria involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to a toxic buildup of free heme.[1] Beyond their antimalarial properties, 4-aminoquinoline derivatives have been investigated for a range of therapeutic applications, including anticancer and anti-inflammatory activities.[3][4]
The biological activity of 4-aminoquinolines is highly dependent on the nature and position of substituents on the quinoline ring.[5][6] Modifications at the 6- and 7-positions have been a particular focus of research to enhance potency, overcome drug resistance, and modulate pharmacokinetic properties.[5][6]
The Profile of this compound
Direct experimental data for this compound is not extensively available in the cited literature. However, based on established SAR principles for 4-aminoquinolines, we can infer some of its likely properties. The trifluoromethoxy (-OCF3) group is a lipophilic, electron-withdrawing substituent known to enhance metabolic stability and cell membrane permeability of drug candidates. Its introduction into a molecule can significantly influence its pharmacokinetic and pharmacodynamic profile. In some styrylquinoline analogs, the replacement of a trifluoromethyl group with a trifluoromethoxy substituent resulted in a slight decrease in antiplasmodial activity, highlighting the subtle electronic and steric effects of this group.[6]
Comparative Analysis with Key 4-Aminoquinoline Analogs
To statistically validate the potential of this compound, a comparison with structurally related and well-characterized 4-aminoquinolines is essential. The following tables summarize the biological activity of key comparator compounds.
In Vitro Antimalarial Activity
| Compound | Substituent(s) | Target/Strain | IC50 / EC50 (nM) | Reference |
| Chloroquine | 7-Chloro | P. falciparum (CQ-sensitive, 3D7) | ~10-20 | [7] |
| Chloroquine | 7-Chloro | P. falciparum (CQ-resistant, K1) | >100 | [7] |
| 6-Chloro-2-arylvinylquinoline analog | 6-Chloro | P. falciparum (Dd2) | 28.6 ± 0.9 | [6] |
| 7-Chloro-4-aminoquinoline analog | 7-Chloro | P. falciparum (CQ-resistant, W2) | Potent activity reported | [8] |
In Vitro Cytotoxicity
| Compound | Substituent(s) | Cell Line | GI50 (µM) | Reference |
| Chloroquine | 7-Chloro | MDA-MB-468 | 24.36 | [3] |
| Chloroquine | 7-Chloro | MCF-7 | 20.72 | [3] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7-Chloro | MDA-MB-468 | 8.73 | [3] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | 7-Fluoro | MCF-7 | Potent effects reported | [3] |
| N′-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7-Trifluoromethyl | MDA-MB-468 | 12.85 | [3] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of 4-aminoquinoline derivatives, based on methodologies described in the literature.
General Synthesis of 4-Aminoquinolines
A common method for synthesizing 4-aminoquinoline derivatives involves the nucleophilic substitution of a 4-chloroquinoline precursor with a desired amine.[3]
Workflow for 4-Aminoquinoline Synthesis
Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.
In Vitro Antimalarial Assay (P. falciparum)
The in vitro antimalarial activity of compounds is typically assessed against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
Experimental Workflow for In Vitro Antimalarial Assay
Caption: Workflow for determining the in vitro antimalarial activity of test compounds.
In Vitro Cytotoxicity Assay
The cytotoxicity of the compounds is evaluated against mammalian cell lines to determine their therapeutic index.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for assessing the in vitro cytotoxicity of test compounds.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for many antimalarial 4-aminoquinolines is the inhibition of hemozoin formation.
Inhibition of Hemozoin Formation by 4-Aminoquinolines
Caption: Mechanism of action of 4-aminoquinolines in inhibiting hemozoin formation.
Conclusion
While direct experimental validation for this compound remains to be published, the extensive body of research on 4-aminoquinoline analogs provides a strong basis for predicting its potential as a bioactive compound. The trifluoromethoxy group is known to confer favorable pharmacokinetic properties, suggesting that this compound could exhibit enhanced metabolic stability and cellular uptake. Comparative analysis with chloro, fluoro, and trifluoromethyl-substituted analogs indicates that substitutions at the 6- and 7-positions are critical for activity. Further empirical studies are warranted to fully elucidate the biological profile of this compound and determine its therapeutic potential.
References
- 1. esr.ie [esr.ie]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-(Trifluoromethoxy)quinolin-4-amine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of 6-(Trifluoromethoxy)quinolin-4-amine, a compound that requires careful handling due to its potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found, data from structurally similar compounds such as 8-(Trifluoromethyl)quinolin-4-ol and various trifluoromethyl-substituted anilines indicate that this chemical should be handled with caution.[1][2][3] It is likely to cause skin and eye irritation and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) is mandatory. This includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.[4]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to engage a licensed professional waste disposal service.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, weighing boats) in a dedicated, clearly labeled, and sealed waste container.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard symbols (e.g., irritant).
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide them with the full chemical name and any available safety information.
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, and only if you are trained to do so, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels on a large spill.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the available resources. For quantitative data regarding toxicity or environmental impact, it is recommended to consult specialized chemical databases or conduct a formal risk assessment.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety and information available for similar chemical compounds. Always consult your institution's specific safety protocols and a qualified professional before handling or disposing of any chemical.
References
Personal protective equipment for handling 6-(Trifluoromethoxy)quinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 6-(Trifluoromethoxy)quinolin-4-amine, a compound used in laboratory research and development. The following procedures are based on the known hazards of structurally similar quinoline and trifluoromethoxy compounds and are designed to ensure the safety of all personnel.
Hazard Summary
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5][6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
-
Long-Term Health Effects: Suspected of causing genetic defects and may cause cancer.[1][2]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Gloves must be inspected before use and disposed of after contact or signs of degradation.[2][7] | To prevent skin contact, as the substance is likely harmful and causes skin irritation. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.[2][3][8][9] | To protect eyes from serious irritation or damage from splashes or dust. |
| Skin and Body Protection | A laboratory coat (Nomex® or similar flame-resistant material is recommended) buttoned and fitting properly. Long pants and closed-toe, closed-heel shoes are required.[7] | To protect skin from contact and prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator is required.[1][2][3][7] | To prevent inhalation of the compound, which may cause respiratory irritation. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][2]
-
A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
Safe Handling Practices:
-
Read and understand all safety precautions before handling the compound.[1][2]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1][10]
Storage:
-
Store in a cool, dry, and well-ventilated place away from heat and incompatible materials such as strong oxidizing agents.[1][5][6][10]
Disposal Plan
All waste materials must be handled as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Product and Contaminated Labware | Dispose of as hazardous waste through a licensed disposal company. Do not allow the product to enter drains.[2][11] |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as hazardous waste in a designated, sealed container.[2] |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. angenechemical.com [angenechemical.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. echemi.com [echemi.com]
- 10. technopharmchem.com [technopharmchem.com]
- 11. fishersci.se [fishersci.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






